molecular formula C18H19N3O4 B1599494 N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 202475-65-8

N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B1599494
CAS No.: 202475-65-8
M. Wt: 341.4 g/mol
InChI Key: CCHZXKUIBPNVKD-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-22-14-6-5-11(7-15(14)23-2)21-18-12-8-16(24-3)17(25-4)9-13(12)19-10-20-18/h5-10H,1-4H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHZXKUIBPNVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427574
Record name N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202475-65-8
Record name N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine: A Multi-Targeted Tyrosine Kinase Inhibitor for Oncological Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling the Complexity of a Promising Quinazoline Scaffold

The quinazoline ring system represents a cornerstone in the development of targeted cancer therapies. Its rigid, bicyclic structure provides an ideal scaffold for competitive inhibition at the ATP-binding site of various protein kinases, which are often dysregulated in cancer. This guide focuses on a specific, yet illustrative, member of this class: N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine. While direct, comprehensive data for this exact molecule is emergent, by examining its structural congeners and the well-established pharmacology of the 4-anilinoquinazoline family, we can construct a robust and predictive model of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing not just a summary of effects, but a causal narrative grounded in the principles of kinase inhibition, cellular signaling, and rigorous experimental validation.

Section 1: The Molecular Blueprint - A Kinase Inhibitor by Design

The core hypothesis for the mechanism of action of this compound is its function as a tyrosine kinase inhibitor (TKI). This is predicated on its chemical structure:

  • The Quinazoline Core: This bicyclic system is a known "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.

  • The 4-Anilino Moiety: The N-(3,4-dimethoxyphenyl) group at the 4-position extends into a hydrophobic pocket of the kinase active site, contributing to both potency and selectivity. Substitutions on this ring are pivotal in determining the specific kinases targeted.

Based on extensive research into this chemical class, the primary targets are likely members of the receptor tyrosine kinase (RTK) family, most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] The combined inhibition of these two pathways represents a powerful strategy in oncology, simultaneously targeting tumor cell proliferation and the blood supply that sustains it.[2]

Predicted Kinase Inhibitory Profile

While specific IC50 values for this compound are not yet broadly published in top-tier oncology journals, data from closely related analogs provide a strong predictive framework for its potency.

Compound ClassTarget KinaseReported IC50 RangeReference
4-AnilinoquinazolinesEGFR0.05 nM - 20 nM[1][4]
6,7-dimethoxy-4-anilinoquinazolinesVEGFR-216 nM - 560 nM[2][5]
4-Anilinoquinazoline DerivativesEGFR / VEGFR-2 DualEGFR: 130 nM, VEGFR-2: 560 nM[2]

These data strongly suggest that this compound likely exhibits potent, sub-micromolar inhibitory activity against both EGFR and VEGFR-2.

Section 2: Dual-Pronged Attack on Tumor Proliferation and Angiogenesis

The therapeutic rationale for a dual EGFR/VEGFR-2 inhibitor is compelling. By disrupting these two key signaling axes, this compound is predicted to exert a multi-faceted anti-tumor effect.

Inhibition of the EGFR Signaling Pathway

Overexpression and mutation of EGFR are hallmarks of many solid tumors, leading to uncontrolled cell growth and survival. By competitively blocking ATP binding, this compound is expected to prevent EGFR autophosphorylation, thereby shutting down its downstream signaling cascades.

Signaling Pathway Diagram: EGFR Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2/SOS Grb2/SOS EGFR->Grb2/SOS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor N-(3,4-dimethoxyphenyl)- 6,7-dimethoxyquinazolin-4-amine Inhibitor->EGFR Inhibits ATP Binding Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation,\nSurvival Proliferation, Survival Transcription->Proliferation,\nSurvival VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCγ PLCγ VEGFR2->PLCγ Activates PI3K PI3K VEGFR2->PI3K Activates Ras/Raf/MEK/ERK MAPK Pathway VEGFR2->Ras/Raf/MEK/ERK Activates Inhibitor N-(3,4-dimethoxyphenyl)- 6,7-dimethoxyquinazolin-4-amine Inhibitor->VEGFR2 Inhibits ATP Binding Proliferation Proliferation PLCγ->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival,\nPermeability Survival, Permeability eNOS->Survival,\nPermeability Gene Expression Gene Expression Ras/Raf/MEK/ERK->Gene Expression Migration,\nProliferation Migration, Proliferation Gene Expression->Migration,\nProliferation

Caption: Inhibition of the VEGFR-2 signaling cascade.

Section 3: Cellular Consequences - From Signal to Cell Fate

The blockade of EGFR and VEGFR-2 signaling pathways culminates in distinct and measurable anti-cancer effects at the cellular level. The primary outcomes are a halt in cellular proliferation and the induction of programmed cell death (apoptosis).

Antiproliferative Activity and Cell Cycle Arrest

By inhibiting mitogenic signaling, this compound is predicted to induce cytostatic effects. Studies on close analogs demonstrate a consistent pattern of cell cycle arrest, often at the G2/M phase. This prevents cancer cells from proceeding through mitosis, thereby halting their proliferation.

Predicted Cytotoxicity Profile:

Cell LineCancer TypePredicted IC50 Range (µM)Reference (for similar compounds)
HCT116Colon Cancer0.7 - 8.5[6]
HT-29Colon Cancer5.3 - 5.8[2]
MCF-7Breast Cancer2.8 - 4.4[2][7]
A549Non-Small Cell Lung Cancer2.3 - 7.9[7][8]
U373/U87Glioblastoma~1.0 - 10.0 (nanomolar with EGF conjugation)[9]
Induction of Apoptosis

Beyond simply stopping proliferation, effective anticancer agents should actively eliminate malignant cells. Inhibition of survival signals, particularly those downstream of EGFR and Akt, leads to the activation of the intrinsic apoptotic pathway. This is characterized by the activation of initiator caspases (like caspase-9) and executioner caspases (caspase-3 and -7), culminating in cell death.

Section 4: Experimental Validation - A Guide to Mechanistic Studies

To rigorously validate the proposed mechanism of action, a series of well-defined in vitro and in vivo experiments are required. The following protocols serve as a guide for researchers investigating this compound or similar kinase inhibitors.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Cytotoxicity MTT Assay (Determine IC50) Apoptosis Caspase-Glo 3/7 Assay (Measure Apoptosis) Cytotoxicity->Apoptosis Confirm Cell Death Mechanism CellCycle Flow Cytometry (Analyze Cell Cycle Arrest) Cytotoxicity->CellCycle Confirm Cytostatic Effect Xenograft Tumor Xenograft Model (Assess Efficacy) Apoptosis->Xenograft Validate in a Biological System CellCycle->Xenograft Validate in a Biological System KinaseAssay Kinase Inhibition Assay (Confirm Target Engagement) KinaseAssay->Cytotoxicity Link Target to Effect

Sources

An In-Depth Technical Guide to the In Vitro Characterization of 3-(1-benzylpiperidin-4-yl)-1-(2-methoxyphenyl)urea (CHEMBL100714): A Putative Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of the compound 3-(1-benzylpiperidin-4-yl)-1-(2-methoxyphenyl)urea, referred to herein by its putative ChEMBL identifier, CHEMBL100714. Based on structural similarities to the well-established acetylcholinesterase (AChE) inhibitor Donepezil, this guide outlines a scientifically rigorous, self-validating workflow to confirm its biological target, quantify its potency, and elucidate its mechanism of action. This document is intended to serve as a practical resource for researchers in neuroscience, pharmacology, and drug discovery, offering detailed experimental protocols, the rationale behind methodological choices, and guidance on data analysis and interpretation.

Introduction: Unveiling the Potential of CHEMBL100714

The compound 3-(1-benzylpiperidin-4-yl)-1-(2-methoxyphenyl)urea shares significant structural motifs with Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease. Donepezil functions by reversibly inhibiting acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, Donepezil increases the concentration and duration of action of ACh, thereby ameliorating the cholinergic deficit associated with Alzheimer's disease.

Given its structural analogy to Donepezil, it is hypothesized that CHEMBL100714 is also an acetylcholinesterase inhibitor. This guide provides the necessary protocols to test this hypothesis and to comprehensively characterize its in vitro pharmacological profile.

The Cholinergic Hypothesis and the Role of Acetylcholinesterase

The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in cholinergic neurotransmission contributes significantly to the cognitive decline observed in patients. Acetylcholinesterase (AChE) is a key enzyme in the cholinergic signaling pathway, responsible for the rapid degradation of acetylcholine at the synapse.[1] Inhibition of AChE is a clinically validated therapeutic strategy to enhance cholinergic neurotransmission and provide symptomatic relief.[1]

Physicochemical Characterization of CHEMBL100714

A thorough understanding of the physicochemical properties of a compound is fundamental for its in vitro characterization. These properties influence its solubility, stability, and handling in experimental assays.

Predicted Physicochemical Properties

In the absence of experimentally determined data, computational tools can provide valuable predictions for the physicochemical properties of 3-(1-benzylpiperidin-4-yl)-1-(2-methoxyphenyl)urea.

PropertyPredicted ValueSource
Molecular Weight367.48 g/mol PubChem
XLogP34.1PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Polar Surface Area52.4 ŲPubChem
Rotatable Bond Count5PubChem

Note: These values are computationally predicted and should be experimentally verified where possible.

Preparation of Stock Solutions

The solubility of a compound is a critical parameter for in vitro assays. Based on its predicted lipophilicity (XLogP3 = 4.1), CHEMBL100714 is expected to have low aqueous solubility. Therefore, a high-concentration stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO).

Protocol for Stock Solution Preparation:

  • Accurately weigh a precise amount of CHEMBL100714 powder.

  • Dissolve the powder in 100% DMSO to a final concentration of 10 mM.

  • Ensure complete dissolution by vortexing and gentle warming if necessary.

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

  • For aqueous-based assays, the final concentration of DMSO should be kept below 1% (v/v) to avoid solvent-induced artifacts.

Enzymatic Characterization: The Ellman's Assay

The primary method for determining the acetylcholinesterase inhibitory activity of a compound is the spectrophotometric method developed by Ellman and colleagues.[2]

Principle of the Ellman's Assay

The Ellman's assay is a colorimetric method that measures the activity of acetylcholinesterase.[2] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of TNB formation is directly proportional to the AChE activity. In the presence of an inhibitor, the rate of this reaction is reduced.

Detailed Protocol for IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity.

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • CHEMBL100714 stock solution (10 mM in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Prepare a working solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a working solution of ATCh (10 mM) in deionized water. Prepare this solution fresh daily.

    • Prepare a serial dilution of CHEMBL100714 from the 10 mM stock solution in phosphate buffer to achieve a range of final assay concentrations (e.g., 1 nM to 100 µM). Ensure the final DMSO concentration is constant across all wells.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL phosphate buffer.

    • Control (100% activity): 25 µL phosphate buffer (with DMSO), 25 µL AChE solution, 50 µL DTNB solution.

    • Inhibitor wells: 25 µL of each CHEMBL100714 dilution, 25 µL AChE solution, 50 µL DTNB solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the ATCh solution to all wells except the blank to initiate the reaction. The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis for IC50 Determination
  • For each concentration of CHEMBL100714, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinetic Characterization: Elucidating the Mechanism of Inhibition

To understand how CHEMBL100714 interacts with acetylcholinesterase, it is essential to determine its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by performing enzyme kinetic studies at varying substrate and inhibitor concentrations.

Lineweaver-Burk Plot Analysis

The Lineweaver-Burk plot, or double reciprocal plot, is a graphical representation of enzyme kinetics that is useful for distinguishing between different types of reversible inhibition.[3][4] It is a plot of the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

Procedure:

  • Perform the Ellman's assay as described above, but with varying concentrations of the substrate (ATCh) in the absence and presence of fixed concentrations of CHEMBL100714.

  • For each inhibitor concentration, generate a Lineweaver-Burk plot.

Interpretation of Lineweaver-Burk Plots:

  • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).[3]

  • Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).[3]

  • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km are reduced).

  • Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are affected).

Determination of the Inhibition Constant (Ki)

The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.[5] It is a more fundamental measure of inhibitor potency than the IC50 value because it is independent of the substrate concentration.[6][7] The Ki can be determined from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors:[6][8]

Ki = IC50 / (1 + ([S] / Km))

Where:

  • [S] is the substrate concentration used in the IC50 determination.

  • Km is the Michaelis constant for the substrate, which can be determined from the Lineweaver-Burk plot of the uninhibited enzyme.

Visualizing the Workflow and Concepts

Experimental Workflow for In Vitro Characterization

G cluster_prep Compound Preparation cluster_enzymatic Enzymatic Assay cluster_kinetic Kinetic Analysis Physico Physicochemical Characterization Stock Stock Solution Preparation (10 mM in DMSO) Physico->Stock Ellman Ellman's Assay Stock->Ellman IC50 IC50 Determination (Dose-Response Curve) Ellman->IC50 Kinetics Enzyme Kinetics (Varying [S] and [I]) IC50->Kinetics LB_Plot Lineweaver-Burk Plot Kinetics->LB_Plot Ki_Calc Ki Calculation (Cheng-Prusoff Equation) LB_Plot->Ki_Calc MoA Mechanism of Action LB_Plot->MoA Potency Inhibitor Potency Ki_Calc->Potency

Caption: Overall workflow for the in vitro characterization of CHEMBL100714.

Acetylcholinesterase Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_released ACh Released ACh_vesicle->ACh_released Action Potential AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_receptor ACh Receptors ACh_released->ACh_receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction ACh_receptor->Signal Inhibitor CHEMBL100714 Inhibitor->AChE Inhibition

Caption: The role of Acetylcholinesterase in the synaptic cleft and the point of inhibition.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of 3-(1-benzylpiperidin-4-yl)-1-(2-methoxyphenyl)urea (CHEMBL100714) as a putative acetylcholinesterase inhibitor. Successful execution of these protocols will enable the determination of its inhibitory potency (IC50 and Ki) and its mechanism of action.

Further characterization could involve assessing its selectivity against other cholinesterases, such as butyrylcholinesterase (BChE), and evaluating its effects in cell-based models of cholinergic neurotransmission. Ultimately, a comprehensive in vitro profile is a prerequisite for advancing promising compounds into more complex biological systems and preclinical models of neurodegenerative diseases.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Canadian Society of Pharmacology and Therapeutics. Cheng-Prusoff Equation. [Link]

  • Microbe Notes. (2022). Lineweaver–Burk Plot. [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

  • Lineweaver, H., & Burk, D. (1934). The Determination of Enzyme Dissociation Constants. Journal of the American Chemical Society, 56(3), 658–666.
  • AK Lectures. Lineweaver-Burk Plot and Reversible Inhibition. [Link]

  • Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. [Link]

  • Scribd. Ellman Esterase Assay Protocol. [Link]

  • YouTube. (2022). Determining α (alpha) and Ki from Lineweaver-Burk Plots. [Link]

  • Scribd. Ellmans Protocol Colorimetric Determination of Cholinesterase Activities. [Link]

  • PubMed. determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. [Link]

  • ChEMBL. Target: Acetylcholinesterase (CHEMBL4078). [Link]

  • Wisdomlib. (2025). Acetylcholine signaling: Significance and symbolism. [Link]

Sources

"pharmacokinetic profile of N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profile of N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine (PD153035)

Executive Summary

This compound, widely known in scientific literature as PD153035, is a potent, specific, and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase with a high affinity at the picomolar level (Ki ≈ 5.2 pM)[1][2]. Its utility as a pharmacological tool in cancer research and as a radiolabeled probe in positron emission tomography (PET) imaging is well-documented[1][2]. This guide provides a comprehensive technical overview of the preclinical pharmacokinetic (PK) profile of PD153035. We synthesize available data on its absorption, distribution, metabolism, and excretion (ADME), and provide field-proven, standardized protocols for its characterization. The central finding is that PD153035 is characterized by rapid and extensive metabolism, which is a critical factor influencing its systemic exposure and distribution to target tissues. This document is designed to equip researchers and drug developers with the foundational knowledge and methodologies required to effectively utilize and evaluate this compound in a preclinical setting.

Introduction: The "Why" Behind the PK Profile

The therapeutic efficacy and safety of any kinase inhibitor are intrinsically linked to its pharmacokinetic properties. For PD153035, a compound that targets the intracellular ATP-binding site of EGFR, understanding its ADME profile is paramount for several reasons:

  • Target Engagement: The concentration of the unbound drug at the tumor site must be sufficient to inhibit EGFR phosphorylation.

  • Dosing Regimen Design: The rates of absorption and elimination (clearance) dictate the dosing frequency required to maintain therapeutic concentrations.

  • Safety & Toxicity: Off-target effects and toxicity are often related to peak concentrations (Cmax) and overall drug exposure (AUC).

  • Translational Potential: Data from preclinical species, primarily rodents, provide the basis for predicting human pharmacokinetics and establishing a first-in-human dose[1].

PD153035's journey through the body is marked by a rapid clearance mechanism, making its characterization a compelling case study in preclinical drug metabolism.

Bioanalytical Methodology: Quantifying PD153035 in Biological Matrices

A robust and validated bioanalytical method is the bedrock of any pharmacokinetic study. For a small molecule like PD153035, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification in plasma, tissue homogenates, and other biological fluids due to its high sensitivity and specificity[3][4].

Rationale for Method Selection

LC-MS/MS is chosen over other methods (like HPLC-UV) because:

  • Sensitivity: It can detect concentrations down to the picogram or low nanogram per milliliter level, which is essential for capturing the full PK profile, especially the terminal elimination phase.

  • Specificity: It uses a combination of chromatographic retention time and two specific mass transitions (a parent ion and a product ion) to definitively identify and quantify the analyte, minimizing interference from endogenous matrix components and metabolites[4].

  • Throughput: Modern UPLC (Ultra-Performance Liquid Chromatography) systems allow for rapid analysis times (under 5 minutes per sample), which is critical for analyzing large sample sets from a typical PK study[5].

Standard Protocol: LC-MS/MS Quantification of PD153035 in Rat Plasma

Objective: To accurately quantify PD153035 concentrations in rat plasma samples.

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.
  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound like another quinazoline derivative).
  • Vortex vigorously for 1 minute to precipitate plasma proteins.
  • Centrifuge at >12,000 g for 10 minutes at 4°C to pellet the precipitated protein.
  • Carefully transfer the supernatant to a clean 96-well plate for injection.

2. Chromatographic Conditions (UPLC):

  • Column: A reverse-phase C18 column with a sub-2µm particle size (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 0.5 mL/min.
  • Gradient: A typical gradient would start at ~5-10% B, ramp up to 95% B to elute the compound, hold for a brief period, and then return to initial conditions for re-equilibration.
  • Injection Volume: 5 µL.
  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • Monitoring Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transition for PD153035: To be determined by direct infusion of a standard solution. For example, m/z 355.2 → [Fragment Ion]. (Note: The exact mass of the protonated molecule for C18H19N3O4 is ~354.14 Da, so the transition would be from its protonated form).
  • Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, recovery, and matrix effects.

Absorption

While specific oral bioavailability data for PD153035 is not publicly available, its chemical class—quinazoline-based tyrosine kinase inhibitors—often includes orally administered drugs[6][7]. Studies on other quinazoline derivatives have demonstrated good oral bioavailability in preclinical models[8]. However, the extensive first-pass metabolism observed for PD153035 strongly suggests that its oral bioavailability could be low and variable[1][6][9].

Distribution: Where Does the Drug Go?

Distribution describes the reversible transfer of a drug from the bloodstream into various tissues. Key parameters include the volume of distribution (Vd) and plasma protein binding (PPB).

Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug is available to interact with its target and be cleared[5]. While a specific PPB value for PD153035 has not been published, EGFR tyrosine kinase inhibitors as a class exhibit moderate to high plasma protein binding, often exceeding 90%[7]. It is highly probable that PD153035 follows this trend, binding extensively to plasma proteins like albumin.

Tissue Distribution

Studies in nude mice with A431 tumor xenografts provide significant insight into PD153035 distribution. Following a single 80 mg/kg intraperitoneal dose, the compound demonstrated rapid and significant penetration into tumor tissue[10].

ParameterPlasmaTumorTime
Peak Concentration (Cmax) ~50 µM~22 µM15 minutes
Concentration at 3 hours <1 µM>1 µM3 hours
Concentration at 12 hours Not ReportedMaintained µM levels12 hours
Table 1: Concentration of PD153035 in Plasma and A431 Tumors in Mice. Data synthesized from published findings[10].

This data reveals a critical characteristic: despite rapidly falling plasma levels, PD153035 is retained in the tumor tissue for an extended period, which is a desirable feature for an anticancer agent[10]. PET imaging studies using [11C]PD153035 further confirm rapid distribution to and elimination from organs like the liver and kidneys[1][2].

Metabolism: The Core of PD153035's Profile

The most defining feature of PD153035's pharmacokinetic profile is its rapid and extensive metabolism. In vivo studies in rats show that only minutes after intravenous injection, the levels of the intact parent drug in plasma are very low[1][2][9].

Metabolic Pathways & Key Enzymes

The primary metabolic transformations occur in the liver and are mediated by Cytochrome P450 (CYP) enzymes.

  • Major Pathways: The two main identified metabolic routes are N-oxide formation and O-demethylation at the 7-position of the quinazoline ring[1][2][9].

  • Involved Enzymes: Inhibition studies have confirmed the involvement of CYP2D and CYP3A subfamilies in these metabolic processes[1][2][9].

Treating rats with inhibitors of these enzymes, such as quinidine (CYP2D) and ketoconazole (CYP3A), resulted in increased plasma concentrations of the parent [11C]PD153035, confirming the role of these enzymes in its clearance[1].

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion PD153035 PD153035 (Parent Drug) M1 N-Oxide Metabolite PD153035->M1 CYP2D / CYP3A M2 7-O-Desmethyl Metabolite PD153035->M2 CYP2D / CYP3A M3 Polar Conjugates (e.g., Glucuronides) M1->M3 UGTs, etc. M2->M3 UGTs, etc. Excretion Renal & Hepatobiliary Elimination M3->Excretion

Caption: Metabolic pathway of PD153035.

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the intrinsic clearance rate of PD153035 using liver microsomes.

1. Reagents:

  • PD153035 stock solution (e.g., 10 mM in DMSO).
  • Pooled Liver Microsomes (e.g., from rat or human).
  • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P-dehydrogenase).
  • Phosphate Buffer (pH 7.4).

2. Incubation Procedure:

  • Pre-warm buffer, microsomes, and NADPH system to 37°C.
  • In a microcentrifuge tube, combine buffer and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
  • Add PD153035 to achieve a final concentration of 1 µM.
  • Pre-incubate the mixture for 5 minutes at 37°C.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.
  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

3. Analysis:

  • Process the quenched samples as described in the bioanalytical protocol (Section 2.2).
  • Quantify the remaining percentage of PD153035 at each time point using LC-MS/MS.
  • Plot the natural log of the percent remaining versus time. The slope of the line gives the degradation rate constant (k).
  • Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Excretion

Consistent with its metabolism into more polar compounds, PD153035 and its metabolites are eliminated from the body through both urine and feces. PET scans show rapid accumulation of radioactivity in the urinary bladder and gastrointestinal tract, indicating swift renal and hepatobiliary elimination[1][2]. Analysis of excreta from rats showed that only metabolites were found in the urine, and less than 3% of the radioactivity in feces was the intact parent drug, underscoring the completeness of its metabolic conversion before excretion[1].

G cluster_workflow Preclinical In Vivo Pharmacokinetic Study Workflow Dosing Animal Dosing (e.g., IV or PO) Sampling Serial Blood Sampling (e.g., via tail vein) Dosing->Sampling Processing Plasma Isolation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Bioanalysis (Quantification) Processing->Analysis PK_Analysis Pharmacokinetic Analysis (NCA using software) Analysis->PK_Analysis

Caption: A typical workflow for a preclinical PK study.

PK Parameter Summary & Discussion

A complete quantitative PK parameter table for PD153035 is not available in the public domain. However, based on the collective evidence, we can construct a qualitative and semi-quantitative profile.

PK ParameterFinding / Strong InferenceImplication for Drug Development
Absorption Likely subject to high first-pass metabolism.Oral bioavailability is expected to be low and potentially variable. Formulation strategies might be needed to improve absorption.
Distribution Rapidly distributes to tissues, with prolonged retention in tumors compared to plasma[10].Favorable for target engagement. High Vd is expected. High plasma protein binding is likely.
Metabolism Very rapid and extensive via CYP2D and CYP3A[1][2][9].High clearance, leading to a short plasma half-life. Potential for significant drug-drug interactions with inhibitors/inducers of these enzymes.
Excretion Metabolites are cleared via both renal and hepatobiliary routes[1][2].Multiple clearance pathways can be advantageous, reducing the risk of drug accumulation in case of single-organ impairment.
Cmax Reaches low micromolar levels in plasma and tumor quickly after an 80 mg/kg IP dose[10].A high dose may be required to achieve therapeutic concentrations.
Half-life (t½) Inferred to be very short in plasma due to rapid metabolism.Frequent dosing would be required to maintain steady-state plasma concentrations, or a formulation that provides sustained release.

The key takeaway for any researcher working with PD153035 is that plasma concentration is not a reliable surrogate for target site concentration . The compound's retention in tumor tissue, despite its rapid clearance from circulation, is a critical finding[10]. This highlights the importance of assessing pharmacodynamics (i.e., target inhibition in the tumor) alongside pharmacokinetics to understand its biological activity. The rapid metabolism also makes it an excellent candidate for PET imaging, where fast clearance of the tracer from non-target tissues leads to a better signal-to-noise ratio[1].

References

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A Technical Guide to Target Identification for Quinazoline Derivatives in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Targets in Alzheimer's and the Promise of the Quinazoline Scaffold

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a complex, multifactorial pathology that includes the aggregation of amyloid-beta (Aβ) peptides and hyperphosphorylated tau protein, neuroinflammation, and synaptic dysfunction.[1][2] The "one-target, one-drug" paradigm has proven insufficient, creating an urgent need for multi-target-directed ligands (MTDLs) that can simultaneously modulate several pathological cascades.[1][3][4]

The quinazoline nucleus, a heterocyclic scaffold composed of fused benzene and pyrimidine rings, has emerged as a "privileged structure" in medicinal chemistry.[5][6] Its versatility allows for diverse functionalization, enabling the creation of compounds that can interact with a wide array of biological targets.[1][2] In the context of AD, quinazoline derivatives have been shown to act as inhibitors of cholinesterases, Aβ aggregation, and tau hyperphosphorylation, among other neuroprotective effects.[1][2][5][6][7] This inherent polypharmacology makes the quinazoline scaffold an ideal starting point for a target deconvolution campaign aimed at discovering novel therapeutic entry points for AD.

This guide provides a structured, in-depth overview of modern strategies for identifying the specific molecular targets of novel quinazoline derivatives. We will move from computational prediction to robust experimental validation, emphasizing the rationale behind each methodological choice and providing actionable protocols for researchers in the field.

Section 1: The Integrated Strategy for Target Deconvolution

Identifying the molecular target of a bioactive compound is a critical step in drug discovery, transforming a phenotypic "hit" into a mechanistically understood "lead." A successful target identification workflow is not linear but rather an integrated, iterative process that combines computational, chemical, and biological approaches to build a compelling case for a specific drug-target interaction.

Our approach is tripartite, beginning with hypothesis generation using computational methods, followed by direct target engagement and identification using chemoproteomic techniques, and culminating in cellular and biochemical validation.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Identification & Engagement cluster_2 Phase 3: Target Validation A Bioactive Quinazoline Derivative B In Silico Screening (Docking, Pharmacophore) A->B Computational Analysis D Affinity-Based Chemoproteomics A->D Chemical Probe Synthesis E Phenotypic/Genetic Approaches (e.g., CETSA) A->E Direct Cellular Application C Hypothesized Targets (e.g., Kinases, Enzymes) B->C Prediction C->D Guides Experiment F Candidate Target List D->F Identification E->F Identification G Biochemical Assays (Enzyme Kinetics, SPR) F->G In Vitro Confirmation H Cellular Pathway Analysis (Western Blot, Reporter Assays) F->H In Cellulo Confirmation I Validated Target G->I H->I

Caption: Integrated workflow for quinazoline target identification.

Section 2: Hypothesis Generation via Computational Approaches

Before committing to resource-intensive experimental work, computational methods provide an efficient first pass to generate hypotheses about potential targets.[4] These in silico techniques leverage the known structure of the quinazoline derivative and databases of protein structures to predict binding interactions.

2.1. Molecular Docking & Virtual Screening

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For quinazoline derivatives, this is particularly powerful for screening against families of proteins implicated in AD, such as kinases and secretases.

  • Rationale: Alzheimer's is a multifactorial disease, making single-target approaches less effective.[4] Many quinazolines are known kinase inhibitors. Therefore, a logical starting point is to screen a library of AD-relevant kinases like GSK-3β, CDK5, and Fyn, as well as enzymes like β-secretase (BACE1).[8][9][10][11] Hyperactivation of Glycogen Synthase Kinase-3β (GSK-3β) is strongly implicated in both Aβ production and tau hyperphosphorylation.[12][13][14]

  • Process:

    • Target Selection: Curate a list of potential AD targets with available crystal structures (e.g., from the Protein Data Bank). Key targets include GSK-3β, CDK5, BACE1, and Acetylcholinesterase (AChE).

    • Ligand Preparation: Generate a 3D conformation of the quinazoline derivative and assign appropriate charges.

    • Docking Simulation: Use software (e.g., AutoDock, Schrödinger Suite) to dock the ligand into the active site of each target. The program will generate multiple binding poses and score them based on binding energy.[15]

    • Analysis: Analyze the top-scoring poses. A strong hypothesis is supported by a low binding energy and interactions with key catalytic residues (e.g., the Asp32 and Asp228 dyad in BACE1's active site).[15]

Table 1: Example Virtual Screening Results for a Hypothetical Quinazoline (QZ-X)

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesImplication in AD Pathology
GSK-3β -9.8Val135, Lys85 (Hinge)Tau Hyperphosphorylation, Aβ Production[12][13]
BACE1 -8.5Asp32, Gln73, Thr232Aβ Production (Rate-limiting step)[15]
CDK5 -8.2Cys83 (Hinge)Tau Hyperphosphorylation[11]
AChE -7.1Trp84, Phe330 (Anionic Site)Cholinergic Deficit[16]

Section 3: Unbiased Target Identification with Chemoproteomics

While computational methods are predictive, chemoproteomics provides direct physical evidence of a drug-protein interaction within a complex biological system.[17] These methods are "unbiased" as they can identify targets without prior hypotheses.

3.1. Affinity-Based Protein Profiling

This is the gold-standard technique for target deconvolution. It involves immobilizing the quinazoline derivative on a solid support (e.g., beads) to "fish" for its binding partners in a cell or tissue lysate.[18][19]

  • Rationale: This method physically isolates the direct binding partners of the compound from the entire proteome. A competition experiment, where the lysate is pre-incubated with the free (non-immobilized) compound, is the critical self-validating control. True targets will show reduced binding to the beads in the presence of the free compound competitor.[18][19]

G cluster_0 Step 1: Probe Synthesis cluster_1 Step 2: Affinity Enrichment cluster_2 Step 3: Elution & Analysis A Quinazoline Derivative B Linker Attachment A->B C Immobilization on Beads B->C E Incubation with Immobilized Probe C->E D Cell/Tissue Lysate D->E F Wash Non-specific Binders E->F G Elute Bound Proteins F->G H SDS-PAGE G->H I LC-MS/MS Proteomics H->I J Target Identification I->J D_comp Lysate + Free Quinazoline D_comp->E Competition

Caption: Workflow for Affinity-Based Chemoproteomics.

Protocol: Affinity Chromatography for Target ID
  • Probe Synthesis: Synthesize an analog of the quinazoline derivative with a linker arm (e.g., a short PEG or alkyl chain) terminating in a reactive group (e.g., NHS ester, alkyne). This requires careful structure-activity relationship (SAR) analysis to ensure the linker attachment does not abolish biological activity.

  • Immobilization: Covalently attach the linker-modified quinazoline to activated sepharose or magnetic beads.

  • Lysate Preparation: Prepare a native protein extract from a relevant source (e.g., human neuroblastoma SH-SY5Y cells, mouse brain tissue).

  • Competition Setup: Divide the lysate into two conditions: (1) Control (vehicle/DMSO) and (2) Competition (excess free, unmodified quinazoline derivative). Incubate for 1 hour.

  • Affinity Enrichment: Add the quinazoline-immobilized beads to both lysate conditions and incubate to allow for protein binding.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, often using a denaturant like SDS or by changing pH.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands that are present in the control lane but absent or significantly reduced in the competition lane. Excise these bands and identify the proteins via LC-MS/MS.

3.2. Activity-Based Protein Profiling (ABPP)

ABPP is a powerful variation of chemoproteomics that specifically identifies the active, functional state of enzymes.[20] It uses probes that covalently bind to the catalytic residues of an entire enzyme class.

  • Rationale: This technique is ideal for identifying targets within large enzyme families, such as serine hydrolases or kinases. A quinazoline derivative that inhibits an enzyme will prevent the ABPP probe from binding. This loss of signal in a competitive experiment reveals the target.[21]

  • Process:

    • Treat live cells or lysates with the quinazoline derivative.

    • Add a broad-spectrum activity-based probe for the enzyme class of interest (e.g., a fluorophosphonate probe for serine hydrolases).

    • The probe will label all active enzymes in that class except for those whose active sites are occupied by the quinazoline inhibitor.

    • Lyse the cells (if treated live) and use a reporter tag on the probe (e.g., biotin for pulldown, or a fluorophore for in-gel imaging) to detect labeled proteins.

    • Using quantitative mass spectrometry, identify the proteins whose probe labeling is significantly reduced in the quinazoline-treated sample compared to the control. These are the direct targets.

Section 4: Validating Target Engagement in a Cellular Context

Identifying a binding partner is not sufficient; one must prove that the compound engages this target in a live-cell environment to exert its effect. The Cellular Thermal Shift Assay (CETSA) is a revolutionary method for confirming target engagement in intact cells and even tissues.[22]

  • Rationale: The principle of CETSA is that when a ligand binds to its target protein, it confers thermal stability.[23] The protein-ligand complex will denature and aggregate at a higher temperature than the protein alone.[23][24] This allows for a direct, label-free measurement of target engagement.[25][26]

Protocol: Isothermal Dose-Response (ITDR) CETSA
  • Cell Treatment: Plate cells (e.g., SH-SY5Y) and treat with a range of concentrations of the quinazoline derivative for 1 hour.

  • Thermal Challenge: Heat the intact cells at a single, fixed temperature for 3 minutes. This temperature (T_challenge) should be chosen from a preliminary melt-curve experiment to be on the slope of the protein's denaturation curve, where stabilization will be most apparent.

  • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble, non-denatured protein fraction.

  • Detection: Quantify the amount of the soluble target protein remaining at each drug concentration using Western Blot or an ELISA-based method.

  • Analysis: Plot the amount of soluble target protein against the drug concentration. A dose-dependent increase in soluble protein indicates target engagement and stabilization. This curve can be used to determine an EC50 for target binding in the cell.

G cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Analysis A Intact Cells B Add Quinazoline (Dose-Response) A->B C Heat at Fixed Temp (e.g., 52°C for 3 min) B->C D Unbound Target Aggregates C->D E Bound Target Remains Soluble C->E F Cell Lysis G Centrifugation F->G H Collect Soluble Fraction G->H I Quantify Target Protein (e.g., Western Blot) H->I J Plot Soluble Protein vs. [Drug] I->J

Caption: Workflow for Isothermal Dose-Response (ITDR) CETSA.

Section 5: Biochemical and Cellular Validation

Once a high-confidence target is identified and engagement is confirmed, the final step is to validate its functional relevance. This involves demonstrating that the compound modulates the protein's activity and affects downstream signaling pathways consistent with that modulation.

5.1. Biochemical Validation

  • Enzyme Kinetics: If the identified target is an enzyme (e.g., GSK-3β, BACE1), perform in vitro kinetic assays using the purified recombinant protein. Determine the IC50 of the quinazoline derivative and elucidate its mechanism of inhibition (e.g., competitive, non-competitive). This provides quantitative proof of direct functional modulation.

  • Surface Plasmon Resonance (SPR): SPR is a biophysical technique that measures binding kinetics in real-time. By immobilizing the target protein on a sensor chip and flowing the quinazoline derivative over it, one can directly measure the on-rate (k_on), off-rate (k_off), and calculate the dissociation constant (K_D), a precise measure of binding affinity.

5.2. Cellular Validation

  • Pathway Modulation: Treat cells with the quinazoline derivative and measure the effect on the target's downstream pathway. For example, if GSK-3β is the validated target, use Western Blot to measure the phosphorylation status of its known substrates, such as Tau (e.g., at the AT8 or PHF-1 epitopes) or β-catenin.[11][27] A potent GSK-3β inhibitor should decrease Tau phosphorylation at these sites.

  • Phenotypic Rescue: In a relevant AD cell model (e.g., neurons derived from iPSCs from an AD patient, or cells overexpressing mutant APP), determine if treatment with the quinazoline derivative can rescue a disease-relevant phenotype. For a BACE1 inhibitor, this would be a reduction in secreted Aβ42 levels, measured by ELISA.[28] For a Tau kinase inhibitor, this could be a reduction in tau aggregation.[29][30]

Conclusion

The identification of molecular targets for novel quinazoline derivatives is a cornerstone of developing next-generation therapeutics for Alzheimer's disease. The multifaceted nature of both the disease and the chemical scaffold demands an integrated, multi-pronged approach. By systematically combining predictive computational analysis with unbiased, evidence-based chemoproteomics and rigorous cellular and biochemical validation, researchers can confidently deconvolute the mechanism of action of promising compounds. This structured workflow not only validates a primary target but can also uncover valuable polypharmacology, paving the way for the development of highly effective, multi-target-directed ligands to combat this devastating neurodegenerative disorder.

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"physicochemical properties of N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

Abstract

This compound is a quinazoline-based heterocyclic compound that has garnered significant interest in medicinal chemistry. The quinazoline scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active molecules, including approved therapeutics.[1][2][3] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We delve into its molecular identity, key physicochemical parameters, detailed experimental protocols for their determination, and the biological context of its mechanism of action. This document is structured to serve as a practical reference for leveraging this molecule in research and development settings.

Molecular Identity and Structure

The foundational step in characterizing any compound is to establish its precise molecular identity. This compound belongs to the 4-aminoquinazoline class of compounds, which are known to exhibit a range of pharmacological activities, including anticancer and anti-inflammatory effects.[4][5]

Table 1: Compound Identifiers

Identifier Value Source
IUPAC Name This compound PubChem[6]
CAS Number 202475-65-8 PubChem[6][7]
Molecular Formula C₁₈H₁₉N₃O₄ PubChem[6]
Molecular Weight 341.37 g/mol PubChem[6]
ChEMBL ID CHEMBL100714 PubChem[6]

| Canonical SMILES | COC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)OC | PubChem[6] |

Core Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. These parameters influence its absorption, distribution, metabolism, excretion (ADME), and its ability to interact with biological targets. The properties for this compound are largely computed, providing a strong baseline for experimental validation.

Table 2: Summary of Physicochemical Properties

Property Value Implication in Drug Discovery Source
cLogP (Octanol/Water) 3.3 Indicates good lipophilicity, suggesting potential for membrane permeability. PubChem[6]
Topological Polar Surface Area (TPSA) 74.7 Ų Suggests good oral bioavailability potential (typically <140 Ų). PubChem[6]
Hydrogen Bond Donors 1 Influences solubility and target binding. PubChem[6]
Hydrogen Bond Acceptors 7 Influences solubility and target binding. PubChem[6]

| Rotatable Bonds | 5 | Relates to conformational flexibility and target binding affinity. | PubChem[6] |

Lipophilicity (cLogP)

The calculated LogP (cLogP) of 3.3 indicates a significant degree of lipophilicity.[6] This property is a crucial predictor of a molecule's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier. A LogP in this range often represents a balance between aqueous solubility and lipid membrane permeability, a key consideration in drug design.

Ionization Constant (pKa)
Solubility

Aqueous solubility is a prerequisite for absorption and distribution. The lipophilic nature (cLogP of 3.3) suggests that the solubility in aqueous media might be limited. For drug development, this necessitates either formulation strategies to enhance solubility or chemical modifications to the scaffold. Experimental determination is essential to confirm the operational solubility for in vitro assays and in vivo studies.

Experimental Determination of Physicochemical Properties

To move beyond computed values, rigorous experimental determination of physicochemical properties is paramount. The following protocols are standard, self-validating methodologies used in drug discovery.

Protocol: Determination of Partition Coefficient (LogP) via Shake-Flask Method

This is the gold standard method for experimentally determining LogP.[8] Its causality lies in the direct measurement of a compound's partitioning between two immiscible phases, mimicking its distribution between aqueous and lipid environments in the body.

Methodology:

  • Preparation of Phases: Prepare pre-saturated n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer.

  • Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with an equal volume of pre-saturated n-octanol.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to ensure a clean separation.

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases 1. Prepare Saturated n-Octanol & Buffer prep_sample 2. Dissolve Compound in Aqueous Buffer prep_phases->prep_sample partition 3. Combine Phases & Shake to Equilibrate prep_sample->partition separate 4. Separate Aqueous & Octanol Phases partition->separate quantify 5. Quantify Concentration in Each Phase (HPLC-UV) separate->quantify calculate 6. Calculate Ratio & Determine LogP quantify->calculate G Start 2-Amino-4,5-dimethoxy- benzoic Acid Step1 Cyclization (e.g., with formamide) Start->Step1 Intermediate1 6,7-Dimethoxy- quinazolin-4(3H)-one Step1->Intermediate1 Step2 Chlorination (e.g., POCl₃) Intermediate1->Step2 Intermediate2 4-Chloro-6,7- dimethoxyquinazoline Step2->Intermediate2 Step3 Nucleophilic Substitution (with 3,4-dimethoxyaniline) Intermediate2->Step3 Product Crude Product Step3->Product Step4 Purification (Crystallization or Chromatography) Product->Step4 Final Final Compound Step4->Final

Caption: General synthesis and purification workflow.

Biological Context and Mechanism of Action

Recent studies have highlighted the potential of this compound, referred to as TKM01 in some literature, as a multi-target agent for Alzheimer's disease (AD). [9]The pathology of AD is complex, involving amyloid-β (Aβ) plaque formation and cholinergic system disruption, characterized by high levels of acetylcholinesterase (AChE). [9] This compound has been shown through in silico and in vivo studies to exhibit a dual mechanism of action. It demonstrates a high binding affinity for Aβ and also inhibits the activity of AChE. [9]The inhibition of AChE is a clinically validated strategy for AD, as it increases the levels of the neurotransmitter acetylcholine. Furthermore, by binding to Aβ, the compound may interfere with plaque aggregation, a central event in AD progression. [9]

G Compound N-(3,4-dimethoxyphenyl)-6,7- dimethoxyquinazolin-4-amine AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits Abeta Amyloid-β (Aβ) Compound->Abeta Binds to ACh Acetylcholine (Neurotransmitter) AChE->ACh Breaks down AChE_Abeta AChE-Aβ Complex AChE->AChE_Abeta Promotes Abeta->AChE_Abeta Plaque Aβ Plaque Aggregation AChE_Abeta->Plaque Neurotoxicity Neurotoxicity & Cognitive Decline Plaque->Neurotoxicity

Caption: Potential mechanism in Alzheimer's Disease.

Conclusion

This compound is a compound with significant potential, underscored by its promising physicochemical profile and multi-target biological activity. Its calculated lipophilicity and polar surface area suggest favorable ADME properties, though experimental validation of its solubility remains a critical step for further development. The established synthetic routes provide a clear path for producing the material for research purposes. As a dual inhibitor of acetylcholinesterase and an amyloid-β binding agent, it represents a compelling scaffold for the development of novel therapeutics for neurodegenerative diseases. This guide provides the foundational knowledge and experimental framework necessary for researchers to effectively harness the potential of this intriguing molecule.

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An In-depth Technical Guide to Binding Affinity Studies of N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying the Target and Rationale

The compound N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine is a potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] The quinazoline scaffold is a core structural feature of several first-generation EGFR inhibitors, including gefitinib.[2] EGFR is a transmembrane receptor that plays a pivotal role in regulating critical cellular processes such as proliferation, survival, and differentiation.[3][4] Dysregulation of the EGFR signaling pathway, often through mutation or overexpression, is a key driver in the progression of various cancers, making it a validated and compelling target for oncology drug discovery.[4][5]

The therapeutic efficacy of an EGFR inhibitor is inextricably linked to its binding affinity—the strength and specificity of the interaction between the small molecule and the kinase domain of the receptor. A high binding affinity often translates to greater potency and selectivity, which are hallmark characteristics of a successful targeted therapy.[6] Therefore, the precise and accurate characterization of this binding interaction is a cornerstone of the preclinical drug development process.

This guide provides a comprehensive overview of the principles and methodologies for determining the binding affinity of this compound to its primary target, EGFR. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and discuss the interpretation of the resulting data for researchers, scientists, and drug development professionals.

Part 1: Foundational Principles of Binding Affinity

Binding affinity is a measure of the equilibrium between the inhibitor-receptor complex and its dissociated components. It is quantitatively described by several key parameters:

  • Dissociation Constant (Kd): This is the fundamental measure of binding affinity at equilibrium. It is defined as the concentration of inhibitor at which 50% of the receptor binding sites are occupied. A lower Kd value signifies a stronger, more stable binding interaction.

  • Inhibitory Constant (Ki): This value represents the dissociation constant of the enzyme-inhibitor complex and is a direct measure of inhibitor potency. It is derived from IC50 values and is independent of substrate concentration, making it a more universal metric for comparing inhibitors.

  • Half-maximal Inhibitory Concentration (IC50): This is an operational parameter that measures the concentration of an inhibitor required to reduce the activity of a specific enzyme, like EGFR kinase, by 50% under defined experimental conditions.[7] While widely used, it is dependent on factors like ATP and substrate concentration.

Understanding the kinetics of the binding event—the rates of association (kon) and dissociation (koff)—provides a more dynamic picture than equilibrium constants alone. The concept of Target Residence Time (τ), which is the reciprocal of the dissociation rate (1/koff), has emerged as a potentially better predictor of a drug's biological activity and in vivo efficacy than affinity alone.[8] A longer residence time means the inhibitor remains bound to its target for an extended period, continuing to exert its therapeutic effect even as systemic drug concentrations decrease.[8]

Part 2: Methodologies for Determining Binding Affinity & Potency

A suite of biophysical and biochemical assays can be employed to characterize the interaction between this compound and EGFR. The choice of method depends on the specific information required, such as thermodynamic profiling, kinetic data, or high-throughput potency screening.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile in a single experiment.[9][10] It is a label-free, in-solution technique that requires no modification of the protein or inhibitor.

Causality: The choice to use ITC is driven by the need to understand the fundamental forces driving the binding interaction. By measuring the enthalpy (ΔH) and entropy (ΔS) of binding, researchers can gain insights into the contributions of hydrogen bonding, van der Waals forces, and hydrophobic effects.[11][12] This information is invaluable for structure-activity relationship (SAR) studies and lead optimization.

Experimental Workflow Diagram:

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Purify EGFR Kinase Domain Protein E1 Load EGFR into Sample Cell P1->E1 P2 Dissolve Inhibitor in Assay Buffer E2 Load Inhibitor into Syringe P2->E2 P3 Degas Both Solutions P3->E1 P3->E2 E3 Equilibrate System to Temperature E1->E3 E2->E3 E4 Perform Automated Titration Injections E3->E4 A1 Integrate Raw Heat Bursts E4->A1 A2 Fit Binding Isotherm (e.g., One-Site Model) A1->A2 A3 Determine Kd, ΔH, n A2->A3

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a label-free optical technique for monitoring molecular interactions in real-time.[13] It provides invaluable kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff / kon).[8]

Causality: SPR is selected when the primary goal is to understand the dynamics of the inhibitor-target interaction.[14] A compound may have a modest affinity but a very slow off-rate (long residence time), making it a more effective drug in vivo.[8] Conversely, rapid on-rates are crucial for inhibitors that must compete with high concentrations of endogenous ligands like ATP. Optimizing immobilization conditions is critical to ensure the kinase remains active.[15]

Homogeneous Kinase Assays: High-Throughput Potency Screening

For determining the IC50 value, particularly in a high-throughput screening (HTS) context, homogeneous assays are the methods of choice. These "add-and-read" assays are performed in a single well, making them rapid and easily automated.[16]

2.3.1 Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®)

Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining in solution after the kinase reaction.[17][18] A luciferase enzyme uses the remaining ATP to produce a luminescent signal.[19] High kinase activity results in low ATP and thus low light output; potent inhibitors block ATP consumption, leading to a high luminescent signal.[16]

Causality: This method is chosen for its simplicity, sensitivity, and robustness. It is compatible with virtually any kinase and substrate combination and is less susceptible to compound interference than some fluorescence-based methods.[16] It provides a reliable way to determine the IC50 of this compound against EGFR.

2.3.2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., HTRF®)

Principle: This assay measures the direct product of the kinase reaction: the phosphorylated substrate.[20] The assay uses two antibodies: one labeled with a Europium cryptate donor (e.g., an anti-tag antibody for a tagged kinase) and another labeled with an XL665 acceptor (e.g., an anti-phosphotyrosine antibody).[21] When both antibodies bind to the phosphorylated substrate, the donor and acceptor are brought into close proximity, allowing FRET to occur upon excitation. The resulting signal is proportional to the amount of phosphorylated product.[22]

Causality: TR-FRET is selected for its high sensitivity, low background, and resistance to interference from colored or fluorescent compounds.[23] The time-resolved measurement minimizes background fluorescence from plates, compounds, and media. This makes it an excellent choice for primary screening and hit validation.[24]

Part 3: In-Depth Experimental Protocol: EGFR Inhibition Assay (Kinase-Glo®)

This section provides a detailed, self-validating protocol for determining the IC50 of this compound against recombinant human EGFR kinase.

Objective: To determine the concentration of the inhibitor required to inhibit 50% of EGFR kinase activity by measuring ATP depletion.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • This compound

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP), high purity

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)[18]

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO (Dimethyl sulfoxide), molecular biology grade

  • Solid white, low-volume 384-well assay plates

  • Multichannel pipettes and/or liquid handling automation

  • Plate reader capable of measuring luminescence

Step-by-Step Methodology

1. Reagent Preparation: a. Kinase Buffer: Prepare a 1X working stock of kinase buffer and keep on ice. b. Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. c. ATP Solution: Prepare a working stock of ATP in kinase buffer. The final concentration in the assay should be approximately the Km of EGFR for ATP to ensure competitive inhibitors can be accurately measured. d. EGFR Enzyme: Thaw the enzyme on ice and dilute to a 2X working concentration in kinase buffer. The optimal concentration should be determined empirically to yield ~50-80% ATP consumption in the reaction time. e. Substrate Solution: Prepare a 2X working stock of Poly(Glu,Tyr) substrate in kinase buffer. f. Kinase-Glo® Reagent: Reconstitute the Kinase-Glo® buffer and substrate according to the manufacturer's protocol.[17] Allow it to equilibrate to room temperature before use.

2. Assay Plate Preparation (Self-Validating Controls): a. Inhibitor Titration: Perform a serial dilution of the inhibitor stock. A common scheme is an 11-point, 1:3 dilution series starting from a high concentration (e.g., 100 µM). b. Dispense Inhibitor: Add 2.5 µL of the serially diluted inhibitor to the appropriate wells of the 384-well plate. c. Control Wells (Crucial for Data Integrity):

  • No-Inhibitor Control (0% Inhibition): Add 2.5 µL of buffer containing the same percentage of DMSO as the inhibitor wells. This represents maximum enzyme activity.
  • No-Enzyme Control (100% Inhibition): Add 2.5 µL of kinase buffer with DMSO. This represents the background signal (no ATP consumption).

3. Kinase Reaction: a. Add Enzyme/Substrate Mix: Prepare a master mix containing the 2X EGFR enzyme and 2X Poly(Glu,Tyr) substrate. Add 2.5 µL of this mix to all wells except the "No-Enzyme" controls. b. Initiate Reaction: Prepare a 2X ATP solution. Add 5 µL of this solution to all wells to start the reaction. The final reaction volume is now 10 µL. c. Incubation: Shake the plate gently to mix. Incubate at room temperature for a predetermined time (e.g., 60 minutes).

4. Signal Detection: a. Equilibrate Plate: After incubation, allow the plate to equilibrate to room temperature for 10 minutes. b. Add Kinase-Glo® Reagent: Add 10 µL of the prepared Kinase-Glo® reagent to all wells.[19] c. Incubation: Shake the plate for 2 minutes to ensure lysis and signal generation, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16] d. Read Luminescence: Measure the luminescence on a plate reader.

Data Analysis and Interpretation
  • Normalize Data:

    • Average the replicates for each condition.

    • Subtract the average "No-Enzyme" control signal (background) from all other data points.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_No-Inhibitor))

  • Generate Dose-Response Curve:

    • Plot the % Inhibition versus the log[Inhibitor] concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to generate a sigmoidal dose-response curve.

  • Determine IC50:

    • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition, as calculated from the fitted curve.

Self-Validation Check: The "No-Inhibitor" control should show a significant decrease in luminescence compared to the "No-Enzyme" control, indicating robust enzyme activity. The Z'-factor, a statistical measure of assay quality, should be ≥ 0.5 for a reliable assay.

Part 4: Visualizing the Biological Context

The binding of this compound to EGFR blocks the initiation of downstream signaling cascades that drive cancer cell proliferation and survival.[25]

EGFR Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical EGFR signaling pathway and highlights the point of inhibition by an ATP-competitive inhibitor.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR Receptor Grb2_Sos Grb2/SOS EGFR->Grb2_Sos 3. Adaptor Protein Recruitment PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR 1. Ligand Binding & Dimerization ATP ATP ADP ADP + Pi Inhibitor N-(3,4-dimethoxyphenyl)- 6,7-dimethoxyquinazolin-4-amine Inhibitor->EGFR 2. Blocks ATP Binding & Autophosphorylation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Inhibition of the EGFR Signaling Cascade by an ATP-Competitive Inhibitor.

Part 5: Data Presentation and Conclusion

The binding affinity and functional potency data for this compound should be summarized for clear comparison.

Table 1: Example Binding Affinity and Potency Data

ParameterMethodTargetValue
Kd Isothermal Titration Calorimetry (ITC)EGFR (wild-type)25 nM
kon (M⁻¹s⁻¹) Surface Plasmon Resonance (SPR)EGFR (wild-type)1.5 x 10⁵
koff (s⁻¹) Surface Plasmon Resonance (SPR)EGFR (wild-type)3.0 x 10⁻³
Residence Time (τ) Surface Plasmon Resonance (SPR)EGFR (wild-type)~5.5 minutes
IC50 Kinase-Glo® Assay (ATP = Km)EGFR (wild-type)45 nM
IC50 Kinase-Glo® Assay (ATP = Km)EGFR (L858R mutant)8 nM

Note: The data presented in this table are illustrative examples and not actual experimental results.

Conclusion

This guide has outlined the critical importance of binding affinity studies in the characterization of EGFR inhibitors like this compound. By employing a multi-faceted approach utilizing biophysical techniques like ITC and SPR alongside robust biochemical potency assays such as Kinase-Glo®, researchers can build a comprehensive profile of an inhibitor's mechanism of action.[9][13] Understanding not only the potency (IC50/Kd) but also the thermodynamics and kinetics of the binding event provides the deep, actionable insights necessary to guide medicinal chemistry efforts and advance the development of next-generation targeted cancer therapies. The self-validating nature of the described protocols ensures data integrity, which is paramount for making critical decisions in a drug discovery program.

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.

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Methodological & Application

Application Notes and Protocols for N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine is a quinazoline-based compound with a molecular structure suggestive of activity as a tyrosine kinase inhibitor. Its core scaffold is shared by several clinically significant anti-cancer agents that target the Epidermal Growth Factor Receptor (EGFR), such as Gefitinib and Erlotinib.[1][2][3][4][5] The dysregulation of the EGFR signaling pathway, through mutations or overexpression, is a critical driver in the proliferation and survival of various cancer types, particularly non-small cell lung cancer (NSCLC).[4][6][7] These inhibitors function by competitively binding to the ATP-binding site within the intracellular kinase domain of EGFR, which blocks its autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[1][2][4] This interruption of key cellular signals can induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[3][5]

While direct cell-based assay data for this compound is not extensively documented in publicly available literature, its structural similarity to established EGFR inhibitors provides a strong rationale for investigating its potential as an anti-cancer agent. These application notes provide a comprehensive framework for researchers to systematically evaluate the efficacy and mechanism of action of this compound in a cell culture setting, leveraging established protocols for well-characterized EGFR inhibitors.

Mechanism of Action: A Postulated Model

Based on its 4-anilinoquinazoline core structure, this compound is hypothesized to function as an EGFR tyrosine kinase inhibitor. The binding of ligands such as EGF to the EGFR initiates receptor dimerization and autophosphorylation of tyrosine residues. This creates docking sites for adaptor proteins that activate downstream signaling pathways critical for cell growth and survival. By competitively inhibiting the ATP binding pocket of the EGFR kinase domain, the compound is expected to abrogate these signaling events.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR Tyrosine Kinase Domain EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Compound N-(3,4-dimethoxyphenyl)- 6,7-dimethoxyquinazolin-4-amine Compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival experimental_workflow cluster_assays Functional Assays start Start: Compound This compound prep_stock Prepare DMSO Stock Solution (10-20 mM) start->prep_stock viability Cell Viability Assay (MTT) - Determine IC50 prep_stock->viability Treat Cells western Western Blot Analysis - Assess p-EGFR, p-Akt, p-ERK prep_stock->western Treat Cells apoptosis Apoptosis Assay (Annexin V/PI) - Quantify Apoptotic Cells prep_stock->apoptosis Treat Cells cell_culture Culture Sensitive & Resistant Cancer Cell Lines (e.g., PC-9, A549) cell_culture->viability cell_culture->western cell_culture->apoptosis analysis Data Analysis & Interpretation viability->analysis western->analysis apoptosis->analysis conclusion Conclusion: Efficacy & Mechanism of Action analysis->conclusion

Sources

Application Note & Protocol: Strategies for Solubilizing N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine for In Vivo Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Poor Solubility in Preclinical Research

The compound N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine belongs to the quinazoline class of molecules, a scaffold common to many potent kinase inhibitors used in oncology and other therapeutic areas.[1][2][3] A frequent and significant hurdle in the preclinical development of such new chemical entities (NCEs) is their poor aqueous solubility.[4][5][6] This characteristic stems from their rigid, lipophilic, and often crystalline structures, which complicates the development of formulations suitable for in vivo administration.[5] An inadequate formulation can lead to low or variable bioavailability, poor dose-response relationships, and potentially misleading pharmacokinetic and pharmacodynamic data, ultimately risking the premature termination of a promising therapeutic candidate.[4][6]

This guide provides a comprehensive framework for researchers to rationally approach the formulation of this compound. It moves from physicochemical characterization to the selection of appropriate vehicles and provides detailed, step-by-step protocols for preparing injectable and oral formulations for robust and reproducible in vivo studies.

Physicochemical Profile & Formulation Implications

A thorough understanding of the compound's physicochemical properties is the cornerstone of a successful formulation strategy.[4][7] While extensive experimental data for this specific molecule is not publicly available, we can infer key properties from its chemical structure and available data for related compounds.

The structure features a quinazoline core with multiple methoxy groups and a dimethoxyphenyl substituent, contributing to its relatively high molecular weight and lipophilicity. These features are characteristic of compounds classified under the Biopharmaceutics Classification System (BCS) as Class II, which are defined by low solubility and high permeability.[5]

Table 1: Physicochemical Properties of this compound and Formulation Impact

PropertyValue (Computed/Estimated)Causality & Formulation Impact
Molecular Formula C₁₈H₁₉N₃O₄[8]-
Molecular Weight 341.4 g/mol [8]High molecular weight can negatively impact solubility.
XLogP3 3.3[8]A positive LogP value indicates lipophilicity and poor aqueous solubility. This is a primary driver for requiring non-aqueous or specialized vehicle systems.
pKa (Predicted) Weakly basic (pKa ~5.4, 7.2 for similar quinazolines)[9]The presence of basic nitrogen atoms means solubility is pH-dependent. Solubility will be higher in acidic conditions (pH < 5) where the molecule is protonated and ionized, and significantly lower at neutral or physiological pH.[5][9]
Aqueous Solubility Predicted to be very low at neutral pH.Direct dissolution in simple aqueous buffers (e.g., saline, PBS) is not a viable strategy for achieving therapeutic concentrations.

Strategic Approach to Formulation Development

The goal is to create a formulation that maximizes exposure for safety and efficacy testing while ensuring the welfare of the research animals.[10] The choice of formulation depends critically on the intended route of administration, the target dose, and the compound's properties. The following decision workflow provides a logical path for selecting an appropriate strategy.

Formulation_Strategy cluster_input Initial Parameters cluster_decision Formulation Pathway cluster_output Final Formulation Type start Define Target Dose & Route of Administration solubility_check Is compound soluble in aqueous buffer at target concentration? start->solubility_check cosolvent_check Is target concentration achieved with co-solvents? solubility_check->cosolvent_check No aqueous_sol Aqueous Solution (e.g., Saline, PBS + pH adjustment) solubility_check->aqueous_sol Yes suspension_check Is a uniform suspension acceptable for the study? cosolvent_check->suspension_check No cosolvent_sol Co-Solvent Formulation (e.g., DMSO/PEG400/Saline) cosolvent_check->cosolvent_sol Yes suspension Suspension (e.g., Methylcellulose/Tween 80) suspension_check->suspension Yes advanced Advanced Formulation (e.g., Cyclodextrin, Liposomes) suspension_check->advanced No

Caption: Formulation selection workflow based on solubility.

Vehicle Selection & Comparison

Given the compound's lipophilicity, simple aqueous vehicles are insufficient. The choice of excipients must balance solubilization capacity with potential in vivo toxicity. All components should be pharmaceutical grade when available.[11]

Table 2: Comparison of Vehicle Systems for In Vivo Administration

Vehicle TypeExample CompositionProsCons & Mitigation
Co-Solvent System 10% DMSO, 40% PEG 400, 50% Saline- High solubilizing power for lipophilic compounds.- Commonly used for IV or IP routes.[12]- DMSO can cause hemolysis and irritation at high concentrations.[13]- PEG 400 can cause neuromotor deficits at high doses.[14]- Mitigation: Keep final DMSO concentration <10% and total dose volume low.[12][15]
Aqueous Suspension 0.5% (w/v) Methylcellulose, 0.1% (v/v) Tween 80 in sterile water- Suitable for high doses that cannot be solubilized.- Ideal for oral gavage (PO) route.- Not suitable for parenteral (IV/IP/SC) routes.- Potential for non-uniform dosing if not properly prepared.- Mitigation: Micronize the compound and ensure vigorous, consistent mixing.
Cyclodextrin Complex 20-40% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in water- Forms inclusion complexes, increasing aqueous solubility.[16][17]- Generally well-tolerated for parenteral routes.[18]- High concentrations can be nephrotoxic.[17]- May not achieve very high drug loading.- Mitigation: Use modified cyclodextrins (e.g., HPβCD) and confirm tolerability in the specific animal model.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for preparing common formulations. All parenteral solutions must be sterile; preparation should occur in a laminar flow hood using aseptic technique, and the final formulation should be passed through a 0.22 µm syringe filter.[11][19]

Protocol 1: Co-Solvent Formulation for Parenteral Administration (IV, IP)

This protocol is a common starting point for achieving a clear solution for intravenous (IV) or intraperitoneal (IP) injection.

Objective: To prepare a 5 mg/mL solution in a vehicle of 10% DMSO, 40% PEG 400, and 50% Saline.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 400 (PEG 400), sterile

  • 0.9% Sodium Chloride Injection, USP (Sterile Saline)

  • Sterile vials, syringes, and 0.22 µm syringe filters

Procedure:

  • Weigh Compound: Accurately weigh the required amount of the compound. For 1 mL of final solution at 5 mg/mL, weigh 5 mg.

  • Initial Solubilization: Add 100 µL of DMSO to the vial containing the compound. Vortex or sonicate gently until the powder is completely dissolved and the solution is clear. This is the most critical step; ensure no particulates remain.

  • Add Co-Solvent: Add 400 µL of PEG 400 to the DMSO solution. Vortex thoroughly to ensure the mixture is homogenous. The solution should remain clear.

  • Final Dilution: Slowly add 500 µL of sterile saline to the mixture while vortexing. Add the saline dropwise to prevent the compound from precipitating out of solution.

  • Quality Control (QC):

    • Visually inspect the final solution for any signs of precipitation, cloudiness, or color change.[11] The solution must be perfectly clear.

    • Measure the pH to ensure it is within a physiologically tolerable range (ideally 6.8-7.2 for IV).[19]

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial.[11][19]

  • Storage: Store the formulation as per stability data, but it is best practice to prepare it fresh on the day of use.

Protocol 2: Aqueous Suspension for Oral Gavage (PO)

This protocol is used when the required dose is too high to be achieved in a solution or when oral administration is desired.

Objective: To prepare a 10 mg/mL suspension in 0.5% Methylcellulose with 0.1% Tween 80.

Materials:

  • This compound powder (micronized, if possible)

  • Methylcellulose

  • Tween 80 (Polysorbate 80)

  • Sterile water

  • Mortar and pestle (optional, for wetting)

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare Vehicle:

    • To prepare 10 mL of vehicle, add 50 mg of methylcellulose to ~5 mL of hot sterile water (~60-70°C) and stir until dispersed.

    • Add the remaining 5 mL of cold sterile water and continue stirring at room temperature or on ice until a clear, viscous solution forms.

    • Add 10 µL of Tween 80 and mix thoroughly.

  • Weigh Compound: Accurately weigh 100 mg of the compound for a 10 mL final volume.

  • Create Slurry: In a small vial or mortar, add a small amount of the vehicle (~200 µL) to the compound powder. Mix with a spatula or pestle to form a smooth, uniform paste. This wetting step is crucial to prevent clumping.

  • Combine and Suspend: Gradually add the remaining vehicle to the slurry while constantly stirring with a magnetic stir bar.

  • Homogenize: Continue stirring for at least 30 minutes to ensure a uniform suspension.

  • Quality Control (QC):

    • Visually inspect for uniformity. There should be no large aggregates or clumps.

    • Before each animal is dosed, the suspension must be vigorously vortexed or stirred to ensure the compound is evenly distributed.

  • Storage: Store refrigerated. Re-suspend thoroughly before each use.

Validation and Workflow

Once a formulation is prepared, its suitability must be confirmed. The following workflow outlines the key steps from preparation to administration.

Protocol_Workflow cluster_prep Preparation Phase cluster_qc Quality Control cluster_admin Administration Phase weigh 1. Weigh Compound & Excipients prepare 2. Prepare Vehicle weigh->prepare dissolve 3. Dissolve or Suspend (Vortex/Sonicate) prepare->dissolve qc_check 4. Visual Inspection (Clarity/Uniformity) pH Measurement dissolve->qc_check pass Pass qc_check->pass Clear/Uniform fail Fail qc_check->fail Precipitate/ Clumps filter 5. Sterile Filter (Parenteral Only) pass->filter fail->dissolve Re-process dose 6. Dose Animal (IV, IP, PO) filter->dose

Caption: Experimental workflow from preparation to administration.

Conclusion

Formulating this compound for in vivo studies requires a systematic approach grounded in its physicochemical properties. Due to its predicted poor aqueous solubility, standard saline or buffer solutions are inadequate. Co-solvent systems offer a reliable method for achieving soluble formulations for parenteral administration, while aqueous suspensions are a robust alternative for oral dosing. Advanced methods using solubilizing agents like cyclodextrins can also be explored. Adherence to rigorous preparation protocols and quality control is paramount to ensure the generation of reliable, reproducible, and translatable preclinical data.

References

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"application of N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine in neuroinflammation models"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine (TKM01) in Neuroinflammation Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting Microglial Activation in Neuroinflammation

Neuroinflammation is a critical pathological component in a host of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis.[1][2] Microglia, the resident immune cells of the central nervous system (CNS), are the primary mediators of this inflammatory response.[3][4] While acute microglial activation is a protective mechanism, chronic activation leads to the sustained release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, reactive oxygen species (ROS), and nitric oxide (NO), creating a neurotoxic environment that contributes to neuronal damage and cognitive decline.[4][5]

The quinazoline scaffold is a promising pharmacophore in CNS drug discovery, with derivatives showing potential as inhibitors of key pathological drivers in neurodegeneration.[6][7][8] this compound, also identified as TKM01, is a 4-anilinoquinazoline derivative that has demonstrated anti-inflammatory and neuroprotective potential.[9][10] Recent studies have shown that TKM01 can reduce pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in an in vivo model of AD.[9][10] This application note provides a detailed guide for researchers to investigate the anti-neuroinflammatory effects of TKM01 using established in vitro and in vivo models. The protocols outlined below are designed to be self-validating, providing a robust framework to assess the compound's efficacy in modulating microglial activation.

Part 1: Mechanism of Action - The Rationale for Experimental Design

The primary hypothesis for TKM01's anti-neuroinflammatory activity is its ability to suppress the activation of microglia. A common and potent trigger for microglial activation in experimental models is lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria that binds to Toll-like receptor 4 (TLR4) on the microglial surface.[4][11] This binding initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB.[4][11] Activated NF-κB translocates to the nucleus and drives the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[4][12]

The experimental design detailed in this guide is structured to probe TKM01's effect at key junctures of this pathway. By measuring nitric oxide, cytokine levels, and the expression of hallmark inflammatory proteins, we can elucidate the compound's mechanism of action.

LPS-Induced Neuroinflammatory Pathway cluster_0 Extracellular cluster_1 Microglial Cell cluster_2 Inhibition Target cluster_3 Inflammatory Outputs LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Activation MyD88->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Transcription iNOS_COX2 iNOS / COX-2 Nucleus->iNOS_COX2 Transcription TKM01 TKM01 TKM01->NFkB Inhibits? NO Nitric Oxide (NO) iNOS_COX2->NO Production

Caption: LPS signaling cascade in microglia and potential inhibition by TKM01.

Part 2: In Vitro Neuroinflammation Model & Protocols

The murine BV-2 microglial cell line is a widely accepted and validated model for studying neuroinflammation.[3][13][14] These cells are responsive to LPS, exhibiting classic activation phenotypes including the production of NO and pro-inflammatory cytokines, making them an ideal system for initial screening and mechanistic studies.[14]

Key Experimental Workflow

In Vitro Workflow A 1. Culture BV-2 Cells B 2. Pre-treat with TKM01 (Varying Concentrations) A->B C 3. Stimulate with LPS B->C D 4. Collect Supernatant (for NO & Cytokine Analysis) C->D E 5. Lyse Cells (for Protein Analysis) C->E F Griess Assay (NO) D->F G ELISA (Cytokines) D->G H Western Blot (iNOS, COX-2) E->H

Caption: Workflow for in vitro evaluation of TKM01.

Cell Culture and Treatment Protocol
  • Cell Line: BV-2 murine microglia.

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seeding: Plate BV-2 cells in 96-well plates (for Griess assay) or 6-well plates (for ELISA/Western blot) and allow them to adhere for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve TKM01 in DMSO to create a stock solution (e.g., 10 mM). Further dilute in culture medium to achieve final desired concentrations. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.

  • Pre-treatment: Remove the old medium and replace it with a fresh medium containing the desired concentrations of TKM01 or vehicle (DMSO). Incubate for 1-2 hours.

  • Stimulation: Add LPS (from E. coli O111:B4) to the wells to a final concentration of 1 µg/mL.[15] Include a negative control group (no LPS, no TKM01) and a positive control group (LPS only).

  • Incubation: Incubate the plates for 24 hours.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant and store it at -80°C for subsequent Griess assay and ELISA.

    • Cell Lysate: Wash the remaining cells with ice-cold PBS, then lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Store the supernatant (protein lysate) at -80°C for Western blotting.

Nitric Oxide (NO) Measurement: Griess Assay

This assay quantifies nitrite, a stable breakdown product of NO.[16][17]

  • Reagents: Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Standard Curve: Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

  • Procedure:

    • Add 50 µL of cell supernatant or standard to a new 96-well plate.

    • Add 50 µL of Component A, incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Component B, incubate for another 10 minutes.

  • Measurement: Read the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration in the samples by interpolating from the standard curve. A significant reduction in nitrite levels in TKM01-treated wells compared to the LPS-only control indicates inhibition of NO production.[18]

Cytokine Quantification: ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used for the quantitative detection of specific cytokines like TNF-α and IL-1β.

  • Kits: Use commercially available ELISA kits for murine TNF-α and IL-1β.

  • Procedure: Follow the manufacturer's protocol precisely. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding cell supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme-conjugate (e.g., HRP-streptavidin).

    • Adding a substrate and stopping the reaction.

  • Measurement: Read the absorbance at the specified wavelength (e.g., 450 nm). Calculate cytokine concentrations from the standard curve.

Protein Expression Analysis: Western Blot

Western blotting allows for the semi-quantitative analysis of key inflammatory proteins.[19][20][21]

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used to quantify the protein expression relative to the loading control.

Parameter Assay Expected Outcome with Effective TKM01 Treatment
Nitric OxideGriess AssayDose-dependent decrease in nitrite concentration
Pro-inflammatory CytokinesELISA (TNF-α, IL-1β)Dose-dependent decrease in cytokine levels
Inflammatory EnzymesWestern Blot (iNOS, COX-2)Dose-dependent decrease in protein expression

Part 3: In Vivo Neuroinflammation Model & Protocols

Systemic injection of LPS in rodents is a widely used and reproducible model to induce neuroinflammation, characterized by the activation of microglia and astrocytes and the production of pro-inflammatory mediators in the brain.[12][22]

Animal Model and Treatment Protocol
  • Animals: Adult male C57BL/6 mice (8-10 weeks old).

  • Housing: House animals under standard conditions with a 12h light/dark cycle and ad libitum access to food and water. Acclimatize for at least one week before the experiment.

  • Groups (n=8-10 per group):

    • Vehicle Control (Saline i.p.)

    • TKM01 Control (TKM01 p.o. + Saline i.p.)

    • LPS Control (Vehicle p.o. + LPS i.p.)

    • TKM01 + LPS (TKM01 p.o. + LPS i.p.)

  • Compound Administration: Administer TKM01 (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) via oral gavage (p.o.) for a set number of days (e.g., 7 consecutive days) prior to the LPS challenge.

  • LPS Challenge: On the final day of pre-treatment, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg body weight).[19][22] Administer the final dose of TKM01 approximately 1 hour before the LPS injection.

  • Tissue Collection: At a specified time point post-LPS injection (e.g., 24 hours for peak inflammation), deeply anesthetize the mice and collect tissues.

    • For Biochemistry: Perfuse with ice-cold saline, rapidly dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C.

    • For Immunohistochemistry: Perfuse with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection before sectioning.[23]

Brain Homogenate Analysis

Use the frozen brain tissue to prepare homogenates for ELISA and Western blot analysis, following similar principles to the in vitro protocols but using tissue homogenization buffers.

Immunohistochemistry (IHC) for Glial Activation

IHC allows for the visualization and quantification of microglial and astrocyte activation in brain sections.[24][25]

  • Sectioning: Cut 30-40 µm thick coronal sections using a cryostat or vibratome.

  • Antigen Retrieval: If necessary, perform antigen retrieval (e.g., with citrate buffer) as per antibody recommendations.[26]

  • Staining Protocol:

    • Permeabilization & Blocking: Use a solution containing Triton X-100 and normal serum (e.g., goat serum) to permeabilize the tissue and block non-specific binding sites.[26]

    • Primary Antibodies: Incubate sections with primary antibodies overnight.

      • Microglia: Anti-Iba1 (Ionized calcium-binding adapter molecule 1) is a pan-marker for microglia.[1][24] Changes in Iba1 immunoreactivity and cell morphology (from ramified to amoeboid) indicate activation.[23]

      • Astrocytes: Anti-GFAP (Glial fibrillary acidic protein). Increased GFAP expression is a hallmark of reactive astrogliosis.[12][23]

    • Secondary Antibodies: Use fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 or 594).

    • Mounting: Mount sections onto slides with a DAPI-containing mounting medium to visualize cell nuclei.

  • Imaging and Analysis:

    • Capture images of specific brain regions (e.g., hippocampus, cortex) using a confocal or fluorescence microscope.

    • Quantify the staining by measuring the percent area of immunoreactivity or by cell counting using software like ImageJ. A reduction in Iba1 and GFAP immunoreactivity in the TKM01-treated group compared to the LPS group would indicate a potent anti-neuroinflammatory effect.[25]

Parameter Methodology Expected Outcome with Effective TKM01 Treatment
Microglial ActivationIba1 ImmunohistochemistryReduced Iba1 immunoreactivity; microglia retain a more ramified, resting morphology
Astrocyte ActivationGFAP ImmunohistochemistryReduced GFAP immunoreactivity
Brain Cytokine LevelsELISA on Brain HomogenateDecreased levels of TNF-α, IL-1β, etc.
Brain Inflammatory ProteinsWestern Blot on HomogenateDecreased expression of iNOS, COX-2

Conclusion

This application note provides a comprehensive framework for evaluating the anti-neuroinflammatory properties of this compound (TKM01). By systematically applying these in vitro and in vivo protocols, researchers can generate robust data on the compound's ability to modulate microglial activation, suppress inflammatory mediator production, and ultimately assess its therapeutic potential for neurodegenerative diseases.

References

  • Jankowsky, J. L., & Patterson, P. H. (2001). The role of cytokines and inflammation in the pathogenesis of Alzheimer's disease. Annals of the New York Academy of Sciences, 939(1), 21-34. [Link]

  • Zhao, J., Bi, W., Xiao, S., Lan, X., Cheng, X., Zhang, J., ... & Wang, J. (2019). Neuroinflammation induced by lipopolysaccharide causes cognitive impairment in mice. Scientific reports, 9(1), 1-13. [Link]

  • Henn, A., Lund, S., Hedtjärn, M., Schrattenholz, A., Pörzgen, P., & Leist, M. (2009). The suitability of BV2 cells as alternative model system for primary microglia cultures or for animal experiments examining brain inflammation. Altex, 26(2), 83-94. [Link]

  • Stansley, B., Post, J., & Hensley, K. (2012). A comparative review of cell culture systems for the study of microglial biology in Alzheimer's disease. Journal of neuroinflammation, 9(1), 1-10. [Link]

  • Kashif, M., Chandrabose, K., & Pandurangan, A. K. (2024). Plausible Action of N-(3, 4-Dimethoxy-Phenyl)-6, 7-Dimethoxyquinazoline-4-Amine (TKM01) as an Armor Against Alzheimer's Disease: In Silico and In Vivo Insights. Journal of Biochemical and Molecular Toxicology, 38(12), e70048. [Link]

  • Hoogland, I. C., Houbolt, C., van Westerloo, D. J., van Gool, W. A., & van de Beek, D. (2015). Systemic inflammation and microglial activation: systematic review of animal experiments. Journal of neuroinflammation, 12(1), 1-13. [Link]

  • Ito, D., Imai, Y., Ohsawa, K., Nakajima, K., Fukuuchi, Y., & Kohsaka, S. (1998). Microglia-specific localisation of a novel calcium binding protein, Iba1. Molecular brain research, 57(1), 1-9. [Link]

  • Lull, M. E., & Block, M. L. (2010). Microglial activation and chronic neurodegeneration. Neurotherapeutics, 7(4), 354-365. [Link]

  • Bryan, K. J., Zhu, X., Harris, P. L., Perry, G., Castellani, R. J., Smith, M. A., & Casadesus, G. (2008). Expression of the inflammatory biomarker, C-reactive protein, in the frontal cortex of Alzheimer's disease patients. Molecular neurodegeneration, 3(1), 1-6. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Amin, M. M., Reza, H. M., & Saadi, H. M. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8478. [Link]

  • Charles River Laboratories. (n.d.). Microglial Activation Assays. Retrieved from [Link]

  • Wako Chemicals. (n.d.). Standard Protocol for Immunohistochemistry of Microglia using Iba1 antibody. Retrieved from [Link]

  • Liu, Y., et al. (2018). Alogliptin Attenuates Lipopolysaccharide-Induced Neuroinflammation in Mice Through Modulation of TLR4/MYD88/NF-κB and miRNA-155/SOCS-1 Signaling Pathways. Toxicological Sciences, 166(1), 214-225. [Link]

  • Norden, D. M., et al. (2015). Sequential Activation of Microglia and Astrocyte Cytokine Expression Precedes Increased Iba-1 or GFAP Immunoreactivity following Systemic Immune Challenge. Glia, 63(12), 2302-2318. [Link]

Sources

Application Notes & Protocols: Dosage Calculation and Developmental Toxicity Assessment of N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine in Zebrafish (Danio rerio)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the appropriate dosage and assessing the developmental effects of N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine using the zebrafish (Danio rerio) model. The zebrafish is a powerful in vivo system for toxicological and developmental screening due to its rapid external development, optical transparency, and high genetic homology with humans.[1][2] This document outlines the scientific rationale, detailed experimental protocols for toxicity and teratogenicity assessment, and methods for data analysis and interpretation, grounded in established methodologies to ensure scientific rigor and reproducibility.

Scientific Rationale & Hypothesized Mechanism of Action

This compound is a member of the 4-anilinoquinazoline chemical class.[3] Compounds with this scaffold are widely recognized as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[4][5] Specifically, many quinazoline derivatives function as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) signaling.[6][7]

The VEGF signaling pathway is fundamentally important for both vasculogenesis (the de novo formation of blood vessels) and angiogenesis (the sprouting of new vessels from existing ones) during embryonic development.[8][9][10][11] In zebrafish, proper VEGF signaling is essential for the correct patterning and formation of the axial and intersegmental vessels (ISVs).[10][12] Inhibition of this pathway with small molecules has been shown to induce dose-dependent vascular insufficiencies and defects.[6][13]

Therefore, the primary hypothesis for this study is that this compound will disrupt normal embryonic development in zebrafish by inhibiting VEGFR signaling, leading to observable and quantifiable defects in vascular formation, in addition to other potential toxic or teratogenic effects. This protocol is designed to test this hypothesis by establishing a dose-response relationship for lethality and developmental abnormalities.

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 (KDR/Flk-1) VEGF->VEGFR2 Binds & Induces Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylates AKT Akt VEGFR2->AKT Activates ERK ERK PLCg->ERK via PKC/Ras Permeability Vascular Permeability PLCg->Permeability via Ca²⁺ release Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration ERK->Migration Compound N-(3,4-dimethoxyphenyl)- 6,7-dimethoxyquinazolin-4-amine (Hypothesized Target) Compound->VEGFR2 Inhibits Kinase Activity Workflow A 1. Embryo Collection (0-1 hpf) B 2. Dechorionation (~3-4 hpf) A->B C 3. Exposure to Compound (4-6 hpf) B->C D 4. Incubation at 28.5°C C->D E 5. Daily Observation & Solution Renewal (24-120 hpf) D->E Daily Cycle F 6. Endpoint Assessment (Lethality & Teratogenicity) E->F G 7. Data Analysis (LC50, EC50, NOAEL) F->G

Caption: Experimental workflow for the definitive developmental toxicity assay.

Endpoint Assessment & Data Analysis

Lethality Assessment

Mortality is determined based on the presence of any of the four apical endpoints as defined by the OECD Test Guideline 236 (Fish Embryo Acute Toxicity Test). [2][14][15]1. Coagulation: The embryo appears opaque and white. 2. Lack of Somite Formation: The segmented blocks of tissue along the body axis fail to develop. 3. Non-detachment of the Tail: The tail fails to separate from the yolk sac. 4. Absence of Heartbeat: No visible heartbeat at 48 hpf or later.

Teratogenicity Assessment

Surviving larvae are assessed for a range of morphological abnormalities. A scoring system can be used to quantify the severity of defects. [16]

Parameter Score 0 (Normal) Score 1 (Mild/Moderate Abnormality) Score 2 (Severe Abnormality)
Heart Normal morphology, no edema Pericardial edema, elongated heart Severe edema, tube-like heart, arrhythmia
Yolk Sac Spherical, clear Mild edema, irregular shape Severe edema, opaque yolk, failure to absorb
Spine/Tail Straight axis Bent or curved spine/tail Severely malformed, twisted, or truncated axis
Head/Eyes Normal craniofacial structure, normal eye size Microphthalmia, craniofacial defects Anophthalmia, severe head malformations
Pigmentation Normal melanocyte pattern Irregular or dispersed pigmentation Absence of pigmentation
Circulation Visible blood flow in ISVs Reduced or absent flow in some ISVs Complete lack of circulation in trunk/tail

| Motility | Normal touch response | Reduced or spastic movement | No movement upon touch |

This table is a generalized guide; specific scoring should be adapted from detailed literature protocols. [16]

Data Analysis and Interpretation
  • Calculate Percentages: For each concentration and time point, calculate the cumulative percentage of mortality and the percentage of surviving larvae exhibiting at least one teratogenic effect.

  • Determine LC50 and EC50: Use a statistical software package (e.g., GraphPad Prism, R) to plot the percentage of mortality and teratogenicity against the log of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter log-logistic) to calculate the LC50 and EC50 values with 95% confidence intervals. [17][18][19]3. Identify NOAEL: The No-Observed-Adverse-Effect Level (NOAEL) is the highest concentration tested at which there is no statistically significant increase in adverse effects (lethality or malformations) compared to the vehicle control. [20][21]4. Calculate Teratogenic Index (TI): The TI provides a quantitative measure of a compound's teratogenic potential relative to its lethality. It is often calculated as the ratio of a lethal concentration to a teratogenic concentration. A common formula is TI = LC25 / NOAEL . [20][21] - A TI value ≥ 10 suggests that the compound is a potential teratogen, as it causes malformations at concentrations significantly lower than those that cause death. [20][21] - A TI value < 10 suggests the compound is more likely a general developmental toxicant.

Summary of Expected Outcomes & Data Presentation

The results of this study will establish a clear toxicological profile for this compound in the developing zebrafish.

Endpoint Definition Example Value
LC50 (120 hpf) Concentration causing 50% mortality.e.g., 8.5 µM
EC50 (120 hpf) Concentration causing teratogenic effects in 50% of survivors.e.g., 2.1 µM
NOAEL (120 hpf) Highest concentration with no significant adverse effects.e.g., 0.5 µM
Teratogenic Index (TI) Ratio indicating teratogenic potential (e.g., LC25/NOAEL).e.g., 12.4

Interpretation: In this example, the compound exhibits teratogenic effects at concentrations approximately four times lower than those causing lethality. The TI value of 12.4 strongly suggests that this compound has specific teratogenic potential in zebrafish, warranting further investigation into its mechanism of action, likely related to the disruption of key developmental signaling pathways such as VEGFR.

References

  • Zhang, J., et al. (2016). VEGFR tyrosine kinase inhibitor II (VRI) induced vascular insufficiency in zebrafish as a model for studying vascular toxicity and vascular preservation. Oncotarget, 7(46), 74653–74667. [Link]

  • Gustafson, A. L., et al. (2010). Morphological score assignment guidelines for the dechorionated zebrafish teratogenicity assay. Birth Defects Research Part B: Developmental and Reproductive Toxicology, 89(5), 382-395. [Link]

  • Liang, D., et al. (2001). The role of vascular endothelial growth factor (VEGF) in vasculogenesis, angiogenesis, and hematopoiesis in zebrafish development. Mechanisms of Development, 108(1-2), 29-43. [Link]

  • Tran, T. C., et al. (2016). Comparison of effects of anti-angiogenic agents in the zebrafish efficacy–toxicity model for translational anti-angiogenic drug discovery. Oncotarget, 7(11), 12160–12176. [Link]

  • Givens, C., et al. (2006). Zebrafish G protein γ2 is required for VEGF signaling during angiogenesis. Blood, 108(1), 160-166. [Link]

  • Walsh, E. C., & Stainier, D. Y. (2001). VASCULAR ENDOTHELIAL GROWTH FACTOR RECEPTOR SIGNALING IS REQUIRED FOR CARDIAC VALVE FORMATION IN ZEBRAFISH. Developmental Biology, 233(2), 390-403. [Link]

  • Brannen, K. C., et al. (2010). Development of a zebrafish embryo teratogenicity assay and quantitative prediction model. Birth Defects Research Part B: Developmental and Reproductive Toxicology, 89(1), 66-77. [Link]

  • Rahman, H. A., et al. (2021). Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants. Molecules, 26(13), 3847. [Link]

  • Huang, C., et al. (2023). EC 50 /LC 50 of toxicological endpoints of zebrafish embryo result from PFNA. Science of The Total Environment, 888, 164132. [Link]

  • Gustafson, A. L., et al. (2010). Morphological score assignment guidelines for the dechorionated zebrafish teratogenicity assay. Semantic Scholar. [Link]

  • Jarque, S., et al. (2021). Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data. Animals, 11(4), 1143. [Link]

  • Al-Amin, M., et al. (2024). Plausible Action of N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) as an Armor Against Alzheimer's Disease: In Silico and In Vivo Insights. Journal of Biochemical and Molecular Toxicology, 38(12), e70048. [Link]

  • EURL ECVAM. (n.d.). Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET). EU Science Hub. [Link]

  • Panzica-Kelly, J. M., et al. (2012). Zebrafish embryo developmental toxicology assay. Methods in Molecular Biology, 889, 25-50. [Link]

  • Lee, J. H., et al. (2021). The main procedure of zebrafish embryo toxicity assay for the assessment of marine natural products. ResearchGate. [Link]

  • Ali, S., et al. (2011). Assessing Teratogenicity from the Clustering of Abnormal Phenotypes in Individual Zebrafish Larvae. Toxicological Sciences, 124(2), 420-430. [Link]

  • Ali, S., et al. (2011). Assessing Teratogenicity From the Clustering of Abnormal Phenotypes in Individual Zebrafish Larvae. Toxicological Sciences, 124(2), 420-430. [Link]

  • Sobiech, K. A., et al. (2019). Analysis of Sublethal Toxicity in Developing Zebrafish Embryos Exposed to a Range of Petroleum Substances. Environmental Toxicology and Chemistry, 38(6), 1302-1312. [Link]

  • Hsieh, M. J., et al. (2017). The novel VEGF receptor 2 inhibitor YLL545 inhibits angiogenesis and growth in breast cancer. Oncotarget, 8(59), 99675–99689. [Link]

  • Smith, L. L., et al. (2023). Standardization of zebrafish drug testing parameters for muscle diseases. Disease Models & Mechanisms, 16(1), dmm049596. [Link]

  • Habeck, H., et al. (2002). Distinct genetic interactions between multiple Vegf receptors are required for development of different blood vessel types in zebrafish. Proceedings of the National Academy of Sciences, 99(22), 14229-14234. [Link]

  • Gancz, D., & Raftrey, B. C. (2017). Endothelial cell transitions in zebrafish vascular development. Cell & Developmental Biology, 6(1), 179. [Link]

  • NCBI Gene. (2023). vegfaa vascular endothelial growth factor Aa [ (zebrafish)]. National Center for Biotechnology Information. [Link]

  • Honde, C., et al. (2024). A Zebrafish Embryo Model to Screen Potential Therapeutic Compounds in Sapindaceae Poisoning. Toxins, 16(5), 205. [Link]

  • Bower, N. I., et al. (2021). 3,4-Difluorobenzocurcumin Inhibits Vegfc-Vegfr3-Erk Signalling to Block Developmental Lymphangiogenesis in Zebrafish. International Journal of Molecular Sciences, 22(13), 6829. [Link]

  • Assefa, A. T., et al. (2020). Table 3 . Summary of the LC50 and EC50 values for the respective test... ResearchGate. [Link]

  • Al-Amin, M., et al. (2024). Plausible Action of N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) as an Armor Against Alzheimer's Disease: In Silico and In Vivo Insights. ResearchGate. [Link]

  • Horzmann, K. A., & Freeman, J. L. (2016). Use of Zebrafish in Drug Discovery Toxicology. Chemical Research in Toxicology, 29(8), 1225–1239. [Link]

  • Dash, A., et al. (2022). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(13), 2465-2481. [Link]

  • Kumar, A., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 1-6. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Google Patents. (2021).
  • Barcellos, L., et al. (2024). Acute Effects of Four Major Trace Amines on Zebrafish Behavioral, Neurochemical, and Neuroendocrine Responses. Journal of Neurochemistry, e70116. [Link]

  • Ali, S., et al. (2012). Chapter 5: Behavioral profiling of zebrafish larvae exposed to a range of compounds. Scholarly Publications Leiden University. [Link]

  • Holcombe, A., et al. (2014). Drug Administration to Zebrafish and Withdrawal Quantification. JoVE. [Link]

  • Cassar, S., et al. (2020). Pharmacokinetics in Zebrafish Embryos (ZFE) Following Immersion and Intrayolk Administration: A Fluorescence-Based Analysis. Pharmaceutics, 12(6), 569. [Link]

  • Ramasamy, M., & Sivalingam, M. (2022). Small Molecule Screening and Toxicity Testing in Early-stage Zebrafish Larvae. JoVE. [Link]

  • Murphey, R. D., & Zon, L. I. (2014). Small molecule screening in zebrafish: swimming in potential drug therapies. Drug Discovery Today: Technologies, 11, 41-48. [Link]

  • Qiu, H. Y., et al. (2017). Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. Journal of Medicinal Chemistry, 60(17), 7311-7329. [Link]

  • Kunkel, L. M., et al. (2007). Drug screening in a zebrafish model of Duchenne muscular dystrophy. Proceedings of the National Academy of Sciences, 104(28), 11762-11767. [Link]

  • Zang, H., et al. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Molbank, 2025(1), M1958. [Link]

Sources

"experimental setup for AChE inhibition assay with CHEMBL100714"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening and IC50 Determination of CHEMBL100714: An Experimental Setup for Acetylcholinesterase (AChE) Inhibition Assay

Abstract and Introduction

Acetylcholinesterase (AChE) is a serine hydrolase that plays a pivotal role in the central and peripheral nervous systems.[1] Its primary biological function is the termination of impulse transmission at cholinergic synapses by catalyzing the rapid hydrolysis of the neurotransmitter acetylcholine (ACh).[2] Inhibition of AChE increases the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that is a cornerstone for the therapeutic management of Alzheimer's disease, myasthenia gravis, and glaucoma.[1][3] Consequently, the identification and characterization of novel AChE inhibitors are of significant interest in drug discovery.[4]

This document provides a comprehensive, field-proven protocol for determining the inhibitory potency of a test compound, exemplified by CHEMBL100714, against acetylcholinesterase. The methodology is based on the robust and widely adopted Ellman's assay, a spectrophotometric method renowned for its simplicity, reliability, and suitability for high-throughput screening (HTS).[5][6] We will detail the assay principle, provide step-by-step instructions for execution in a 96-well microplate format, and outline the necessary calculations for determining the half-maximal inhibitory concentration (IC50), a critical measure of a drug's potency.[7]

Assay Principle: The Ellman's Method

The assay quantifies AChE activity by measuring the rate of production of thiocholine.[8] The enzyme, AChE, hydrolyzes the substrate analog acetylthiocholine (ATChI) to yield thiocholine and acetic acid.[3] The sulfhydryl group of the released thiocholine then reacts with the chromogenic reagent 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction produces a stoichiometric amount of the yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring the change in absorbance at 412 nm.[3][9]

When an inhibitor such as CHEMBL100714 is present, the rate of AChE-catalyzed hydrolysis of ATChI decreases. This leads to a reduced rate of TNB²⁻ formation, and the degree of inhibition can be calculated by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control reaction.[3][6]

G cluster_enzymatic Enzymatic Reaction cluster_detection Colorimetric Detection cluster_inhibition Inhibition ATChI Acetylthiocholine (ATChI) AChE AChE Thiocholine Thiocholine Thiocholine_ref Thiocholine AChE->Thiocholine AChE_ref AChE DTNB DTNB (Colorless) TNB TNB²⁻ (Yellow Anion) Thiocholine_ref->DTNB CHEMBL CHEMBL100714 CHEMBL->AChE_ref

Caption: The principle of the Ellman's assay for AChE inhibition.

Materials, Reagents, and Equipment

Reagents
  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant (e.g., Sigma-Aldrich)

  • CHEMBL100714 (Test Inhibitor)

  • Donepezil or Eserine (Positive Control Inhibitor)[7]

  • Acetylthiocholine iodide (ATChI), Substrate (e.g., Sigma-Aldrich)[10]

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) (e.g., Sigma-Aldrich)[6]

  • Sodium Phosphate Monobasic (NaH₂PO₄)

  • Sodium Phosphate Dibasic (Na₂HPO₄)

  • Dimethyl Sulfoxide (DMSO), ACS Grade

  • Ultrapure Water

Equipment
  • Spectrophotometric 96-well microplate reader capable of kinetic measurements at 412 nm

  • 96-well clear, flat-bottom microplates[9]

  • Multichannel pipette (recommended for simultaneous additions)[11]

  • Standard laboratory pipettes and sterile tips

  • Analytical balance

  • pH meter

  • Vortex mixer

Reagent Preparation

Causality Note: The pH of the buffer is critical. AChE activity is optimal around pH 8.0, and this pH also facilitates the reaction between thiocholine and DTNB. All aqueous solutions should be prepared fresh daily for optimal performance, though the buffer can be stored at 4°C.

  • 0.1 M Phosphate Buffer (pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer by mixing appropriate amounts of monobasic and dibasic stock solutions. Adjust the final pH to 8.0 using a calibrated pH meter.

  • AChE Enzyme Solution (0.2 U/mL): Prepare a stock solution of AChE in 0.1 M Phosphate Buffer (pH 8.0). The final concentration in the well should be optimized based on the specific activity of the enzyme lot to ensure a linear reaction rate for at least 10-15 minutes. A typical starting concentration is 0.1 U/mL in the final reaction volume.[3]

  • DTNB Solution (10 mM): Dissolve the appropriate amount of DTNB in 0.1 M Phosphate Buffer (pH 8.0) to a final concentration of 10 mM. Protect this solution from light.[3]

  • ATChI Substrate Solution (10 mM): Prepare a 10 mM stock solution of ATChI in ultrapure water. This solution should be prepared fresh immediately before use.[3]

  • CHEMBL100714 Stock Solution (10 mM in DMSO): Prepare a 10 mM stock solution of CHEMBL100714 in 100% DMSO. From this stock, prepare serial dilutions in 0.1 M Phosphate Buffer (pH 8.0) to achieve the desired final concentrations for the assay.

  • Positive Control Stock Solution (e.g., 1 mM Donepezil in DMSO): Prepare a stock solution of a known AChE inhibitor, like Donepezil, in DMSO.

Trustworthiness Note: The final concentration of DMSO in the assay wells must be kept constant across all conditions and should not exceed 1% (v/v). Higher concentrations of DMSO can denature the enzyme and affect its activity, leading to inaccurate results.[3]

Experimental Protocol: 96-Well Plate Assay

This protocol is designed for a total reaction volume of 200 µL per well. Adjust volumes proportionally if a different total volume is desired.

G start Start prep Prepare Reagents (Buffer, Enzyme, DTNB, ATChI, Inhibitor) start->prep plate_setup Plate Setup (200 µL Total Volume) 1. Add 110 µL Buffer 2. Add 20 µL Inhibitor/Control 3. Add 50 µL AChE Solution prep->plate_setup pre_incubate Pre-incubation 15 min @ 37°C (Allows inhibitor to bind to AChE) plate_setup->pre_incubate initiate Initiate Reaction Add 20 µL of ATChI + DTNB Mix pre_incubate->initiate measure Kinetic Measurement Read Absorbance @ 412 nm Every 60s for 10-15 min initiate->measure analyze Data Analysis 1. Calculate Reaction Rate (ΔAbs/min) 2. Calculate % Inhibition measure->analyze ic50 IC50 Determination Plot % Inhibition vs. [Inhibitor] Fit to sigmoidal curve analyze->ic50 end End ic50->end

Sources

"molecular docking protocol for N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Molecular Docking: Protocol for N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine with Protein Kinase Targets

Introduction

Molecular docking is a cornerstone of structure-based drug design, providing invaluable predictions of how a small molecule, or ligand, might bind to a protein's active site.[1] This computational technique saves significant time and resources by prioritizing candidates for further experimental validation. This guide presents a detailed protocol for performing a molecular docking study on this compound. This compound belongs to the quinazoline class of molecules, a scaffold renowned for its prevalence in a multitude of potent and selective protein kinase inhibitors used in cancer therapy.[2][3] Consequently, understanding its binding mechanism through in silico methods is a critical step in its potential development as a therapeutic agent.

The objective of this document is to provide researchers, scientists, and drug development professionals with a robust, step-by-step workflow. We will cover the entire process, from the rationale for selecting a protein target to the preparation of molecules, execution of the docking simulation, and the critical analysis and validation of the results. By explaining the causality behind each procedural choice, this protocol is designed to be a self-validating system, ensuring scientific integrity and reproducibility.

Part 1: Rationale and Target Selection

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline core is a heterocyclic aromatic structure that has proven to be a highly effective scaffold for targeting the ATP-binding site of various protein kinases.[4] Several FDA-approved drugs, such as Gefitinib and Erlotinib, are based on this structure and function by inhibiting the Epidermal Growth Factor Receptor (EGFR) kinase, a key player in non-small cell lung cancer.[4] The general structure of this compound suggests it is likely to be a kinase inhibitor.[5] A recent study has also explored a derivative of this compound as a potential agent against Alzheimer's disease, targeting amyloid-β and acetylcholinesterase.[6]

Target Selection: Epidermal Growth Factor Receptor (EGFR) Kinase Domain

For this protocol, we will select the kinase domain of the Epidermal Growth Factor Receptor (EGFR) as our protein target. This choice is based on the extensive literature documenting the interaction of quinazoline derivatives with EGFR.[2][4] To ensure a high-quality starting point and to facilitate a crucial validation step, we will use a specific crystal structure from the Protein Data Bank (PDB).

ResourceIdentifierDescription
Protein Target PDB ID: 1M17Crystal structure of the EGFR kinase domain in complex with Erlotinib (a quinazoline-based inhibitor).
Ligand PubChem CID: 7048595This compound.[7]

Using a PDB structure that is co-crystallized with a similar inhibitor is a best practice. It provides a well-defined active site and allows for the validation of the docking protocol by "redocking" the original ligand and comparing the result to the experimental data.[8][9]

Part 2: Essential Software and Resources

This protocol prioritizes the use of widely accessible and validated open-source software to ensure maximum reproducibility.

SoftwarePurposeSource
PyMOL Molecular Visualization, Structure Editing[Link]
AutoDock Tools (MGLTools) Preparation of Protein and Ligand Files (PDBQT format)[Link]
AutoDock Vina Molecular Docking Engine[Link][10]
Open Babel Chemical File Format Conversion[Link]
SAVES v6.1 Server Protein Structure Validation (PROCHECK, ERRAT, etc.)[Link][11]

Part 3: The Docking Protocol Workflow

The following workflow provides a comprehensive, step-by-step methodology for the docking experiment.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB_dl Download Receptor (PDB: 1M17) Clean_PDB Clean_PDB PDB_dl->Clean_PDB Remove water, ligands Validate_PDB Validate_PDB Clean_PDB->Validate_PDB PROCHECK Prep_Receptor Prep_Receptor Validate_PDB->Prep_Receptor Add Hydrogens, Charges Receptor_PDBQT Receptor_PDBQT Prep_Receptor->Receptor_PDBQT Save .pdbqt Define_Grid Define_Grid Receptor_PDBQT->Define_Grid Ligand_dl Download Ligand (CID: 7048595) Convert_Format Convert_Format Ligand_dl->Convert_Format SDF to PDB Minimize_Ligand Minimize_Ligand Convert_Format->Minimize_Ligand Energy Minimization Prep_Ligand Prep_Ligand Minimize_Ligand->Prep_Ligand Assign Charges, Rotatable Bonds Ligand_PDBQT Ligand_PDBQT Prep_Ligand->Ligand_PDBQT Save .pdbqt Ligand_PDBQT->Define_Grid Config_File Config_File Define_Grid->Config_File Set coordinates, parameters Run_Vina Run_Vina Config_File->Run_Vina Execute Docking Analyze_Scores Analyze_Scores Run_Vina->Analyze_Scores Binding Affinity Visualize_Pose Visualize_Pose Analyze_Scores->Visualize_Pose PyMOL Interaction_Analysis Interaction_Analysis Visualize_Pose->Interaction_Analysis H-bonds, etc. Validate_Protocol Protocol Validation (RMSD < 2.0 Å) Interaction_Analysis->Validate_Protocol Redocking

Caption: Overall workflow for the molecular docking protocol.

Step 1: Receptor Preparation

The goal of this phase is to prepare the EGFR protein structure, ensuring it is clean, structurally sound, and in the correct format for AutoDock Vina.

  • Download and Clean the Structure :

    • Download the PDB file for 1M17 from the RCSB PDB website.

    • Load the PDB file into PyMOL. The structure contains the protein, a co-crystallized ligand (Erlotinib, labeled 'OSI'), and water molecules.

    • Causality : Water molecules and the original ligand must be removed as they would interfere with the docking of our new ligand. We want to dock our ligand into an empty, prepared active site.[12]

    • In the PyMOL command line, execute the following commands:

    • Save the cleaned protein as 1M17_protein.pdb.

  • Validate the Protein Structure :

    • Navigate to the SAVES v6.1 server.[11]

    • Upload your 1M17_protein.pdb file and run the PROCHECK analysis.[13][14]

    • Causality : This step is a critical quality control measure. PROCHECK analyzes the stereochemical quality of the protein structure, such as bond lengths, angles, and the conformation of amino acid residues.[15] The Ramachandran plot is a key output, which shows the distribution of backbone dihedral angles (phi and psi). A high percentage of residues in the "most favoured" regions indicates a high-quality, reliable structure.[15][16] For 1M17, you should expect a good quality score as it is a well-refined crystal structure.

  • Prepare the Receptor for Docking :

    • Open AutoDock Tools (ADT).

    • Go to File > Read Molecule and open 1M17_protein.pdb.

    • Go to Edit > Hydrogens > Add. Select Polar only and click OK.

    • Go to Edit > Charges > Add Kollman Charges.

    • Causality : Docking algorithms require the protein file to have hydrogen atoms and partial atomic charges to accurately calculate the electrostatic interactions that contribute to the binding energy.[17]

    • Save the prepared receptor by going to Grid > Macromolecule > Choose. Select 1M17_protein and save it as 1M17_protein.pdbqt. This format includes the required charge and atom type information for Vina.

Step 2: Ligand Preparation

Here, we prepare our ligand, this compound, for docking.

  • Download and Convert Ligand Structure :

    • Search for PubChem CID 7048595 on the PubChem website.[7]

    • Download the 3D conformer of the ligand in SDF format.

    • Use Open Babel to convert the file format.[18] The command line syntax is:

    • Causality : This command converts the SDF file to PDB format, adds hydrogens appropriate for a physiological pH of 7.4, and generates a low-energy 3D conformation, which is a better starting point for docking.[19] Save the file as ligand.pdb.

  • Prepare Ligand for Docking :

    • In AutoDock Tools, go to Ligand > Input > Open and select ligand.pdb.

    • Go to Ligand > Torsion Tree > Detect Root.

    • Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.

    • Causality : ADT automatically assigns Gasteiger charges and defines the rotatable bonds in the ligand.[10][20] This "flexibility" is crucial, as it allows AutoDock Vina to explore different conformations of the ligand within the protein's binding site to find the best possible fit.[17]

Step 3: Docking Simulation with AutoDock Vina

With the prepared receptor and ligand, we can now define the search space and run the simulation.

  • Define the Grid Box (Search Space) :

    • The grid box is a three-dimensional cube that tells Vina exactly where to perform the docking calculations.[19] For targeted docking, this box should be centered on the active site.

    • In ADT, with 1M17_protein.pdbqt loaded, go to Grid > Grid Box.

    • To easily center the box on the active site, we can use the coordinates of the original co-crystallized ligand (Erlotinib) as a guide. A simple way to do this is to load the original 1M17.pdb file, select the ligand OSI, and identify its center. For 1M17, the active site is centered approximately at the coordinates listed in the table below.

    • Adjust the grid box dimensions to ensure it fully encompasses the binding pocket. A size of 25 Å in each dimension is typically sufficient.[12]

  • Create the Configuration File :

    • Create a text file named conf.txt. This file provides all the necessary input parameters for Vina.[19]

    • Copy and paste the following configuration, ensuring the file paths are correct.

ParameterValueDescription
receptor1M17_protein.pdbqtThe prepared receptor file.
ligandligand.pdbqtThe prepared ligand file.
center_x14.5X-coordinate for the center of the grid box.
center_y5.0Y-coordinate for the center of the grid box.
center_z33.0Z-coordinate for the center of the grid box.
size_x25Dimension of the grid box in Ångstroms.
size_y25Dimension of the grid box in Ångstroms.
size_z25Dimension of the grid box in Ångstroms.
exhaustiveness16Computational effort; higher is more thorough.
outoutput_poses.pdbqtThe output file for docked ligand poses.
  • Run the Docking Simulation :

    • Open a command terminal and navigate to the folder containing your PDBQT files and conf.txt.

    • Execute the following command (ensure the path to the Vina executable is correct):

    • This process may take several minutes to complete. Vina will generate the output_poses.pdbqt file containing the docked conformations and a log file with the binding affinity scores.[21]

Part 4: Results Analysis and Protocol Validation

Simply obtaining a docking score is insufficient; the results must be visually inspected and the protocol itself must be validated for the findings to be trustworthy.

Step 1: Interpreting Docking Scores
  • Open the output_log.txt file. You will see a table of results for different "modes" or poses.

  • The binding affinity is reported in kcal/mol. This value is an estimate of the binding free energy.

  • A more negative score indicates a more favorable (stronger) predicted binding interaction. [12][22] The top-ranked pose (mode 1) is the one with the lowest binding energy.

Step 2: Visualizing and Analyzing Binding Poses
  • Open PyMOL.

  • Load the receptor: File > Open > 1M17_protein.pdbqt.

  • Load the docked ligand poses: File > Open > output_poses.pdbqt. The different poses can be viewed using the frame selector at the bottom right of the viewer window.[23]

  • Causality : Visual inspection is non-negotiable. It allows you to verify that the ligand is docked within the intended active site and to analyze the specific molecular interactions that stabilize the complex.[22]

  • Focus on the top-ranked pose. Use the PyMOL "Wizard" or action menus to identify interactions:

    • Find polar contacts (hydrogen bonds) between the ligand and protein residues.

    • Identify key residues involved in hydrophobic interactions.

    • For quinazoline inhibitors of EGFR, a critical hydrogen bond often forms between the N1 atom of the quinazoline ring and the backbone amide of a methionine residue (Met769 in 1M17) in the hinge region of the kinase.[24] Check if your docked pose reproduces this key interaction.

Step 3: Protocol Validation via Redocking

This is the most critical step to ensure your docking parameters and protocol are reliable.[8]

G cluster_validation Protocol Validation Logic cluster_result Outcome PDB Original PDB Structure (Protein + Co-crystal Ligand) Superimpose Superimpose Structures PDB->Superimpose Docked Redocked Pose of Co-crystal Ligand Docked->Superimpose RMSD RMSD Superimpose->RMSD Calculate RMSD Result Result RMSD->Result Compare to Threshold Valid Result: Validated (RMSD < 2.0 Å) Result->Valid Success Invalid Result: Invalid (RMSD >= 2.0 Å) Adjust Grid/Parameters Result->Invalid Failure

Sources

Troubleshooting & Optimization

"solubility issues of N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine in DMSO"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Navigating Solubility Challenges in DMSO

Welcome to the technical support center for N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with practical, evidence-based solutions to ensure the accuracy and reproducibility of your experiments.

The quinazoline core is a common scaffold in kinase inhibitors, many of which exhibit poor aqueous solubility. While specific solubility data for this compound is not extensively published, we can draw on established principles and data from structurally similar, well-characterized EGFR inhibitors like Gefitinib and Erlotinib to inform our best practices.[1][2]

Troubleshooting Guide: From Powder to Precipitate-Free Solution

Encountering solubility issues can be a significant roadblock in experimental workflows. This section provides a systematic approach to dissolving this compound in DMSO and troubleshooting common problems.

Core Protocol: Preparing a High-Concentration DMSO Stock Solution

The standard practice for compounds with low aqueous solubility is to first create a concentrated stock solution in an organic solvent, typically DMSO.[3][4] This stock is then serially diluted to the final working concentration in your aqueous experimental medium.

Materials:

  • This compound (solid powder)

  • Anhydrous/High-Purity DMSO (≤0.05% water)[5]

  • Sterile, amber glass vial with a PTFE-lined cap[6]

  • Analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath sonicator (optional)

  • Warming device (e.g., heat block or water bath) (optional)

Step-by-Step Methodology:

  • Pre-Weighing Preparation: Before opening the compound vial, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture. Gently tap the vial to ensure all powder is at the bottom.[7]

  • Weighing the Compound: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 341.38 g/mol , you would weigh 3.41 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.[8] Visually inspect the solution against a light source to check for undissolved particulates.

  • Troubleshooting Insolubility: If the compound is not fully dissolved, proceed with the following steps sequentially.

Troubleshooting Flowchart

The following flowchart outlines a systematic approach to resolving solubility issues.

G cluster_0 A Start: Undissolved Compound in DMSO B Vortex Vigorously (2-3 min) A->B C Visually Inspect for Particulates B->C D Gentle Warming (37°C for 5-10 min) C->D Particulates Present I Solution is Clear: SUCCESS C->I Clear Solution E Vortex Again D->E F Visually Inspect E->F G Water Bath Sonication (5-15 min) F->G Particulates Present F->I Clear Solution H Visually Inspect G->H H->I Clear Solution J Issue Persists: Consider Lowering Stock Concentration H->J Particulates Present

Caption: Troubleshooting workflow for dissolving compounds in DMSO.

Causality Behind Experimental Choices
  • Anhydrous DMSO: DMSO is highly hygroscopic (readily absorbs water from the air).[9] Contaminating moisture can significantly decrease the solubility of hydrophobic compounds and may promote degradation.[5]

  • Gentle Warming: Increasing the temperature can enhance the dissolution of many compounds.[10][11] However, it's crucial to use gentle heat (e.g., 37°C) to avoid potential compound degradation.[8]

  • Sonication: A water bath sonicator uses ultrasonic waves to create micro-agitations in the solvent, which can help break up compound aggregates and facilitate dissolution.[12]

Frequently Asked Questions (FAQs)

Q1: I successfully dissolved the compound in 100% DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. What should I do?

This is a common phenomenon known as "crashing out." The compound is soluble in the organic solvent but not in the aqueous buffer.[13]

  • Optimize Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible while maintaining compound solubility. For most cell-based assays, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.[14]

  • Serial Dilution in DMSO First: Do not perform large dilution steps directly from 100% DMSO into an aqueous buffer. It is better to make intermediate serial dilutions in DMSO before the final dilution into your aqueous medium.

  • Check pH of the Medium: The solubility of compounds with amine groups, like this quinazoline derivative, can be pH-dependent. Ensure the pH of your final buffer is compatible with maintaining solubility.

Q2: What is the maximum concentration of this compound I can expect to achieve in DMSO?

While specific data for this molecule is limited, we can look at structurally similar compounds. For example, Gefitinib is soluble at approximately 20-40 mg/mL in DMSO, and Erlotinib is soluble at 25-100 mg/mL in DMSO.[1][15][16][17] It is reasonable to expect a solubility in a similar range. Always determine the solubility empirically for your specific batch of the compound.

CompoundMolecular Weight ( g/mol )Reported Solubility in DMSO
Gefitinib 446.90~20-89 mg/mL[1][3][18]
Erlotinib 393.44~25-100 mg/mL[2][16][19]
This compound 341.38[20]To be determined empirically

Q3: How should I store my DMSO stock solution?

Proper storage is critical to maintaining the integrity of your compound.

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage.[1][2]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation, prepare single-use aliquots.[16][17]

  • Light and Moisture: Store aliquots in tightly sealed, amber vials to protect from light and moisture.[6] A stock solution of Erlotinib in DMSO is noted to be stable for up to 3 months when stored properly.[16][17]

Q4: Can the purity of my compound affect its solubility?

Absolutely. Impurities can act as nucleation sites, promoting precipitation even at concentrations where the pure compound would remain in solution. Always use the highest purity compound available for your experiments.

Visualizing the Molecule

The structure of this compound contains several features that influence its solubility. The multiple methoxy groups and the quinazoline core contribute to its hydrophobicity.

Sources

"preventing degradation of N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine solution"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine. Its purpose is to address common challenges related to the stability of this compound in solution and to provide actionable protocols to prevent its degradation, ensuring experimental reproducibility and data integrity.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the handling and storage of this compound.

Q1: My solution of this compound, which was initially colorless to pale yellow, has turned a distinct yellow or brownish color. What is the cause?

A1: This color change is a primary indicator of chemical degradation, most likely due to oxidation. The molecule contains four electron-rich dimethoxybenzene rings, which are susceptible to oxidation.[1][2] This process can form highly colored quinone-like byproducts. Exposure to atmospheric oxygen and/or light can accelerate this process.

Q2: What is the proper way to store the solid (powder) form of the compound for maximum shelf life?

A2: For long-term stability, the solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and protected from light in a cool, dark, and dry location. Storage at 2-8°C is recommended for routine use, while storage at -20°C is optimal for long-term archival.

Q3: Is it advisable to store this compound in solution?

A3: Long-term storage in solution is strongly discouraged due to the increased risk of degradation.[3] For optimal results, it is imperative to prepare solutions fresh for each experiment. If short-term storage (e.g., < 24 hours) is unavoidable, use a high-purity, dry, aprotic solvent, store the solution at -20°C or -80°C in a tightly sealed, light-protected vial, and purge the headspace with inert gas.

Q4: Which solvents are recommended for preparing solutions, and are there any to avoid?

A4: High-purity, anhydrous-grade aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are typically used for creating stock solutions. Avoid using protic solvents like water or ethanol for stock solutions unless specified by an experimental protocol, as they may participate in degradation pathways. The quinazoline core, while generally stable in cold dilute acidic or alkaline solutions, can undergo hydrolysis when heated under these conditions.[4][5][6]

Part 2: Troubleshooting Guide for Solution Instability

This guide provides a deeper analysis of specific problems, their underlying chemical causes, and robust preventative and corrective actions.

Issue 1: Rapid Color Change (Yellowing/Browning) in Solution
  • Probable Cause (The "Why"): The primary mechanism is the oxidation of the electron-rich dimethoxyphenyl moieties. The four methoxy (-OCH₃) groups are strong electron-donating groups, which increase the electron density of the aromatic rings, making them highly susceptible to oxidation.[2][7] This oxidation can proceed via radical intermediates to form quinone structures, which are characteristically colored. The presence of atmospheric oxygen, trace metal impurities, or light exposure can catalyze this reaction.

  • Preventative Measures:

    • Solvent Deoxygenation: Before use, sparge the solvent with an inert gas like dry argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

    • Inert Atmosphere Handling: Whenever possible, handle the solid compound and prepare solutions inside a glovebox or using Schlenk line techniques to maintain an inert atmosphere.

    • Light Protection: Use amber glass vials or wrap vials in aluminum foil to protect the solution from light, as quinoline derivatives can be susceptible to photodegradation.[3]

    • Use High-Purity Solvents: Trace impurities in low-grade solvents can initiate or catalyze degradation. Always use anhydrous, high-purity solvents.

  • Corrective Actions: A solution that has visibly changed color is compromised. There is no reliable method to reverse the degradation. The solution should be discarded, and a fresh solution should be prepared from the solid stock following strict preventative measures.

Issue 2: Formation of Precipitate or Haze in Solution
  • Probable Cause (The "Why"): This can be attributed to several factors:

    • Low Solubility: The compound may be reaching its solubility limit in the chosen solvent, especially if the temperature fluctuates.

    • Moisture Contamination: The compound or solvent may have absorbed atmospheric moisture. Quinazoline itself can undergo hydration in the presence of acid.[4] While less likely under neutral aprotic conditions, absorbed water can alter solubility or lead to slow hydrolysis.

    • Degradation Products: The oxidized byproducts or hydrolytic fragments may be less soluble than the parent compound, causing them to precipitate out of solution.

  • Preventative Measures:

    • Confirm Solubility: Ensure you are working within the known solubility limits of the compound in your chosen solvent.

    • Use Anhydrous Conditions: Use anhydrous-grade solvents and dry glassware. Store the solid compound in a desiccator.

    • Proper Sealing: Seal vials tightly with high-quality caps and consider using Parafilm® for extra protection against moisture ingress and solvent evaporation.

  • Corrective Actions: Gentle warming and sonication may help redissolve a precipitate if it is due to simple supersaturation. However, if the precipitate does not redissolve or if the solution is also discolored, it is indicative of degradation. The solution should be discarded.

Issue 3: Inconsistent or Diminished Biological Activity
  • Probable Cause (The "Why"): A loss of potency is the most critical consequence of chemical degradation. Any modification to the molecule's structure, whether through oxidation of the rings or hydrolysis of the quinazoline core, will alter its three-dimensional shape and electronic properties. This change prevents the molecule from binding effectively to its biological target, leading to a reduction or complete loss of its intended activity.

  • Preventative Measures:

    • Strict Adherence to Protocols: The most effective preventative measure is to rigorously follow the protocols for solution preparation and storage outlined in this guide.

    • "Just-in-Time" Preparation: The gold standard is to prepare solutions immediately before they are needed for an experiment.

    • Quality Control: Periodically check the purity of the solid stock material, especially if it has been stored for a long time or if inconsistent results are observed across experiments.

  • Corrective Actions: If a loss of activity is suspected, immediately discard the working solution and prepare a fresh one from solid stock. If the problem persists, consider acquiring a new lot of the compound.

Part 3: Protocols for Ensuring Solution Integrity
Protocol 1: Recommended Storage of Solid Compound
  • Container: Store in the original vendor-supplied vial, which is typically amber glass.

  • Atmosphere: Before sealing, flush the vial's headspace with a gentle stream of dry argon or nitrogen.

  • Sealing: Tightly close the cap and wrap the cap-vial interface with Parafilm® to create a secondary seal against moisture and air.

  • Storage Conditions:

    • Short-term (1-3 months): Store at 2-8°C in a dark, dry location.

    • Long-term (>3 months): Store at -20°C in a dark, dry location. Allow the vial to warm to room temperature before opening to prevent condensation.

Protocol 2: Preparation of High-Integrity Stock Solutions
  • Preparation Environment: If available, perform all steps in a glovebox with an inert atmosphere.

  • Solvent Preparation: Use a new, sealed bottle of anhydrous-grade solvent (e.g., DMSO). Using a syringe, draw the required volume. If a sealed bottle is not available, deoxygenate the solvent by sparging with dry argon for 15-20 minutes.

  • Weighing: Weigh the required amount of solid compound quickly to minimize exposure to air and moisture.

  • Dissolution: Add the solvent to the solid. Cap the vial immediately and vortex or sonicate until the solid is completely dissolved.

  • Inerting: Briefly flush the headspace of the vial with dry argon before sealing.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

Part 4: The Chemistry of Degradation

Understanding the potential degradation pathways is key to preventing them. The structure of this compound has two primary points of vulnerability in solution: the quinazoline core and the dimethoxy-substituted phenyl rings.

  • Oxidative Degradation: This is the most common and rapid degradation pathway under typical laboratory conditions. The four electron-donating methoxy groups make the aromatic rings highly activated and susceptible to oxidation by atmospheric oxygen. This can lead to the formation of quinone-type structures, which are often colored and biologically inactive.[1][2][8]

  • Hydrolytic Degradation: The quinazoline ring itself is generally stable. However, under elevated temperatures in either strongly acidic or alkaline aqueous solutions, it can undergo hydrolytic cleavage.[4][5] This results in the opening of the pyrimidine ring to form derivatives of 2-aminobenzaldehyde, which would destroy the compound's activity.

  • Photodegradation: Aromatic heterocyclic systems are often photosensitive.[3] Energy from ambient or UV light can promote electrons to excited states, leading to the formation of reactive radical species that can initiate degradation, dimerization, or reaction with the solvent or dissolved oxygen.

Visualization of Potential Degradation Pathways

Potential Degradation Pathways A N-(3,4-dimethoxyphenyl)- 6,7-dimethoxyquinazolin-4-amine (Stable Form) B Oxidized Species (Quinone-like structures) - Colored - Loss of Activity A->B Oxidation / Photodegradation C Hydrolyzed Products (Ring-Opened Fragments) - Loss of Activity A->C Hydrolysis F1 Atmospheric O₂ Light (hν) Trace Metals F1->A F2 H₂O Strong Acid/Base + Heat F2->A

Caption: Key factors leading to oxidative or hydrolytic degradation.

Part 5: Data Summary & Workflow Visualization
Table 1: Summary of Recommended Storage & Handling Conditions
ParameterSolid CompoundSolution (e.g., in DMSO)
Ideal Storage Temp. -20°C (Long-term)-80°C (If unavoidable)
Routine Storage Temp. 2-8°C (Short-term)-20°C (If unavoidable, < 24h)
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas Headspace
Light Protection Mandatory (Amber vial/dark)Mandatory (Amber vial/foil)
Recommended Duration > 12 monthsPrepare Fresh. Do not store.
Recommended Solvent N/AAnhydrous, high-purity aprotic
Experimental Workflow for Solution Preparation

Workflow for Preparing Stable Solutions cluster_prep Preparation cluster_dissolve Dissolution cluster_use Application A 1. Select Anhydrous Aprotic Solvent (e.g., DMSO) B 2. Deoxygenate Solvent (Sparge with Argon) A->B C 3. Weigh Solid Compound in Inert Atmosphere B->C D 4. Add Solvent to Solid in Amber Vial C->D E 5. Vortex/Sonicate Until Fully Dissolved D->E F 6. Flush Headspace with Argon & Seal E->F G 7. Use Solution IMMEDIATELY in Experiment F->G

Caption: Step-by-step workflow for minimizing solution degradation.

References
  • Zeng, C.-C., & Becker, J. Y. (2004). Anodic Oxidation of Mono- and Disubstituted 1,4-Dimethoxybenzenes. The Journal of Organic Chemistry, 69(4), 1053–1059. [Link]

  • Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

  • Sci-Hub. (n.d.). Anodic Oxidation of Mono- and Disubstituted 1,4-Dimethoxybenzenes. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Electronic effects in the oxidation of 1,4-Dimethoxybenzene derivatives with ceric ammonium nitrate. Synthetic Communications. [Link]

  • Taylor & Francis. (n.d.). Electronic effects in the oxidation of 1,4-Dimethoxybenzene derivatives with ceric ammonium nitrate. Retrieved from [Link]

  • Armarego, W. L. F. (2008). Quinazolines. Chemistry of Heterocyclic Compounds.
  • El-Sayed, M. A. A., et al. (2015). Quinazoline derivatives & pharmacological activities: a review. International Journal of Pharmaceutical and Chemical Sciences, 4(1), 249-262.
  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 829. [Link]

  • Ferreira, J. T. B., et al. (2000). Study of photo-degradation of new 2-oxazoline telluride derivative. Semantic Scholar. [Link]

Sources

"troubleshooting off-target effects of quinazoline inhibitors"

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for Off-Target Effects of Quinazoline Inhibitors

Introduction

Quinazoline-based kinase inhibitors represent a cornerstone of targeted therapy, particularly in oncology, with prominent examples including inhibitors of the epidermal growth factor receptor (EGFR). While highly effective, their clinical and experimental utility can be complicated by off-target effects, where the inhibitor binds to and modulates the activity of kinases other than the intended target. This guide provides a structured, in-depth approach for researchers to identify, validate, and mitigate off-target effects, ensuring the accuracy and reliability of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for quinazoline kinase inhibitors?

A: Most quinazoline-based kinase inhibitors are ATP-competitive inhibitors. They possess a quinazoline ring structure that mimics the adenine ring of ATP, allowing them to bind to the ATP-binding pocket of the kinase domain. This binding event physically blocks the access of ATP, thereby preventing the phosphorylation of substrate proteins and inhibiting the downstream signaling cascade. Their specificity is largely determined by the interactions of their side chains with amino acid residues unique to the ATP-binding pocket of the target kinase.

Q2: Why are off-target effects a significant concern when using quinazoline inhibitors?

A: The ATP-binding pocket is highly conserved across the human kinome, which comprises over 500 kinases. Consequently, even inhibitors designed for a specific kinase can bind to the ATP pockets of other kinases, especially those with high structural homology. These unintended interactions can lead to:

  • Unexpected Toxicity: Inhibition of essential housekeeping kinases can lead to cellular toxicity that is unrelated to the inhibition of the intended therapeutic target.

  • Mechanisms of Drug Resistance: Off-target effects can sometimes activate compensatory signaling pathways that circumvent the inhibition of the primary target, contributing to acquired resistance.

Q3: Which kinases are common off-targets for first-generation EGFR inhibitors like Gefitinib or Erlotinib?

A: While highly potent against EGFR, first-generation quinazoline inhibitors are known to interact with a range of other kinases. The specific off-target profile can vary, but frequently implicated kinases include other members of the ErbB family (like HER2), Src family kinases (SFKs), and Abl kinase. For example, the Src family kinases share structural similarities with EGFR in the ATP-binding region, making them susceptible to inhibition by these compounds.

Troubleshooting Guide: Investigating Off-Target Effects

This section addresses specific experimental challenges and provides a logical workflow for troubleshooting.

Problem 1: My results are inconsistent or more potent than expected based on inhibiting the primary target alone. How do I start investigating off-target effects?

This scenario is a classic indicator of off-target activity. A systematic approach is crucial to dissect the observed phenotype.

Step 1: Validate the On-Target Potency

Before exploring off-targets, confirm the inhibitor's potency against its intended target in your specific cellular system.

  • Rationale: The IC50 (half-maximal inhibitory concentration) can vary significantly between different cell lines due to factors like target expression level, mutations, and cellular uptake of the drug. Establishing a baseline is critical.

  • Workflow:

    • Perform a dose-response experiment using your quinazoline inhibitor in your chosen cell line.

    • Use Western blotting to probe the phosphorylation status of the direct downstream effector of your target kinase (e.g., for EGFR, probe p-EGFR at Tyr1068).

    • Calculate the IC50 for on-target inhibition. This is the concentration range where you should see a clear effect on the primary pathway.

Step 2: The "Phenotype vs. Target Inhibition" Comparison

Compare the dose-response curve for your biological phenotype (e.g., cell viability, apoptosis) with the on-target inhibition curve from Step 1.

  • Rationale: If the phenotypic effect occurs at a significantly lower or higher concentration than that required to inhibit the primary target, it strongly suggests that another target is mediating the effect.

  • Workflow Diagram:

G cluster_workflow Troubleshooting Workflow: Initial Investigation A Observe Unexpected Phenotype B Step 1: Dose-Response (On-Target Phosphorylation Assay) A->B C Step 2: Dose-Response (Phenotypic Assay, e.g., Viability) A->C D Compare IC50 Values (Target vs. Phenotype) B->D C->D E IC50(Phenotype) ≈ IC50(Target) Phenotype is likely ON-TARGET D->E Curves Align F IC50(Phenotype) ≠ IC50(Target) Suspect OFF-TARGET Activity D->F Curves Diverge G Proceed to Off-Target Identification (Problem 2) F->G

Caption: Workflow for initial assessment of potential off-target effects.

Problem 2: I have identified a discrepancy and suspect an off-target effect. How do I experimentally confirm its contribution to the phenotype?

Confirmation requires designing experiments that can decouple the on-target from the off-target effects.

Strategy 1: Use a Structurally Unrelated Inhibitor

  • Rationale: Two inhibitors with different chemical scaffolds that target the same primary kinase are unlikely to share the same off-target profile. If both inhibitors reproduce the phenotype at concentrations consistent with their respective on-target IC50s, the effect is likely on-target. If not, an off-target of your original quinazoline inhibitor is implicated.

  • Protocol: Comparative Inhibitor Analysis

    • Select Inhibitors: Choose an inhibitor for your primary target that does not have a quinazoline core.

    • Determine On-Target IC50: For the new inhibitor, repeat the on-target phosphorylation assay (as in Problem 1, Step 1) to determine its on-target IC50 in your system.

    • Phenotypic Assay: Perform a dose-response experiment for your phenotype of interest (e.g., apoptosis) with both the quinazoline and the new inhibitor.

    • Analyze: If the quinazoline inhibitor causes apoptosis at 1 µM (its on-target IC50) but the new inhibitor only causes the same effect at 20 µM (well above its on-target IC50), this strongly suggests the apoptosis is driven by an off-target of the quinazoline compound.

Strategy 2: Genetic Knockdown or Knockout (The Gold Standard)

  • Rationale: Genetically removing the primary target (e.g., using CRISPR or siRNA) is the most definitive way to test if it is required for the drug's effect. If the drug still elicits the phenotype in cells lacking the primary target, the effect is unequivocally off-target.

  • Protocol: siRNA-Mediated Knockdown for Off-Target Validation

    • Transfection: Transfect your cells with a validated siRNA targeting your primary kinase (e.g., EGFR siRNA) and a non-targeting control siRNA.

    • Knockdown Confirmation: After 48-72 hours, harvest a portion of the cells and confirm successful knockdown of the target protein via Western blot.

    • Drug Treatment: Treat the remaining control and knockdown cells with your quinazoline inhibitor at the concentration that produces the phenotype.

    • Phenotypic Analysis: Measure the phenotype (e.g., cell viability). If the inhibitor still reduces viability in the target-knockdown cells, this effect is independent of the primary target.

Strategy 3: Rescue Experiments

  • Rationale: If you have a hypothesis about a specific off-target kinase, you can test it by overexpressing a drug-resistant "gatekeeper" mutant of that kinase. If expressing this mutant rescues the cells from the drug's effect, it confirms that the phenotype is mediated through that specific off-target.

Problem 3: How can I identify the specific unknown kinase(s) responsible for the off-target effect?

When the identity of the off-target is unknown, broader, unbiased screening methods are required.

Method 1: In Vitro Kinome Profiling

  • Description: This method involves screening your inhibitor against a large panel of recombinant purified kinases (often >400). The output is typically the percent inhibition at a given concentration or a calculated Kd/IC50 for each kinase in the panel.

  • Advantages: Provides a comprehensive, unbiased view of the inhibitor's selectivity profile. It can identify direct interactions and quantify their potency.

  • Considerations: In vitro results may not perfectly translate to the cellular environment due to factors like ATP concentration and scaffolding proteins. It is a starting point for generating hypotheses.

  • Data Summary Example:

InhibitorPrimary TargetIC50 (nM)Key Off-Target(s)Off-Target IC50 (nM)
Gefitinib EGFR20-80SRC, ABL, LCK200 - 1,500
Erlotinib EGFR2-20SRC, FYN, YES150 - 1,000
Lapatinib EGFR, HER210-15ABL, RAF1, SLK300 - >10,000

This table contains representative data compiled from public sources; exact values can vary by assay conditions.

Method 2: Chemical Proteomics / Phosphoproteomics

  • Description: These are cell-based approaches that measure changes in the cellular phosphoproteome upon drug treatment. By identifying which phosphorylation events are altered, one can infer which upstream kinases have been inhibited.

  • Advantages: Provides a direct readout of the inhibitor's activity within a biological context. It can identify both direct and indirect (network-level) effects.

  • Workflow Diagram:

G cluster_workflow Phosphoproteomics Workflow for Off-Target ID A Treat Cells with Inhibitor vs. Vehicle B Cell Lysis and Protein Digestion A->B C Phosphopeptide Enrichment (e.g., TiO2) B->C D LC-MS/MS Analysis C->D E Data Analysis: Identify Differentially Regulated Phosphosites D->E F Kinase Substrate Motif Analysis E->F G Hypothesize Upstream Off-Target Kinase(s) F->G

"refining experimental protocols for N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

Welcome to the comprehensive technical guide for researchers working with this compound. This molecule, belonging to the versatile quinazoline class of heterocyclic compounds, is a subject of significant interest in medicinal chemistry, particularly for its potential as a kinase inhibitor.[1][2] This guide is structured as a dynamic troubleshooting and FAQ resource to address the common practical challenges encountered during its synthesis, purification, characterization, and application in experimental settings. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to refine and perfect your protocols.

Part 1: Synthesis & Purification - Troubleshooting Guide

The synthesis of 4-aminoquinazoline derivatives is a well-established but nuanced process. Success hinges on careful control of reaction conditions and the quality of reagents. This section addresses the most common hurdles researchers face.

Q1: My reaction yield is critically low or I'm getting no product. What are the primary factors to investigate?

Low or no yield is a frequent issue that can almost always be traced back to one of several key variables. A systematic evaluation is crucial for diagnosis.[3]

  • Quality of Starting Materials: The purity of your precursors is paramount. Impurities in reactants like 2-amino-4,5-dimethoxybenzoic acid or the subsequent intermediate, 4-chloro-6,7-dimethoxyquinazoline, can introduce side reactions that consume starting material and complicate purification.[4]

    • Actionable Insight: Always verify the purity of starting materials by NMR or LC-MS before beginning the synthesis. Ensure all reagents are thoroughly dried, as moisture can interfere with many of the reagents used, particularly in the chlorination step.[4]

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are deeply interconnected and protocol-dependent.

    • Temperature: The initial cyclization to form the quinazolinone ring often requires elevated temperatures, while the final nucleophilic substitution may proceed under milder conditions.[3][4] Drastic temperature deviations can either stall the reaction or lead to decomposition.

    • Reaction Time: Monitor reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS. Insufficient time will leave starting material unconsumed, while excessive time, especially at high heat, can degrade the product.

    • Solvent: The polarity of the solvent is critical. For the final substitution step, polar aprotic solvents like DMF or DMSO, or alcohols like isopropanol, are typically used to facilitate the reaction.[5][6]

  • Inefficient Chlorination: The conversion of the 6,7-dimethoxyquinazolin-4(3H)-one intermediate to 4-chloro-6,7-dimethoxyquinazoline is a critical activation step. Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are sensitive to moisture and require anhydrous conditions.[7] Incomplete chlorination results in a failure of the subsequent amination step.

    • Actionable Insight: Use freshly distilled chlorinating agents and ensure your glassware is oven-dried. The addition of a catalytic amount of DMF can accelerate reactions involving thionyl chloride.[7]

  • Atmosphere Control: Certain intermediates or catalysts, especially those involving transition metals (though not always required for this synthesis), can be sensitive to oxygen.[4] Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve yield.

G cluster_checks Troubleshooting Workflow start Low or No Yield Observed check_purity Verify Purity & Dryness of Starting Materials start->check_purity Is material pure? check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions Are conditions optimal? check_chlorination Confirm Efficiency of Chlorination Step start->check_chlorination Is intermediate correct? optimize Optimize & Repeat check_purity->optimize check_conditions->optimize check_chlorination->optimize check_atmosphere Consider Inert Atmosphere check_atmosphere->optimize

Caption: A logical workflow for troubleshooting low product yield.

Q2: I'm observing significant byproduct formation. How can I improve the reaction's selectivity?

Byproducts often arise from the reactivity of the starting materials under specific conditions. The most common issue in related syntheses is the formation of benzimidazoles.

  • Influence of Solvent Polarity: The choice of solvent can dictate the reaction pathway. Non-polar solvents may favor the formation of benzimidazole byproducts, whereas polar solvents promote the desired C(sp²)-N bond formation required for the quinazoline ring system.[5]

    • Actionable Insight: If you are using a less polar solvent like toluene and observing byproducts, switching to a more polar solvent such as DMF, DMSO, or isopropanol for the final amination step can significantly improve selectivity towards the desired this compound.[5]

Q3: What are the most effective methods for purifying the final product?

Purification is essential to isolate the target compound from unreacted starting materials, reagents, and byproducts.

  • Column Chromatography: This is the most robust method for achieving high purity.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient system of a non-polar solvent (like Dichloromethane or Ethyl Acetate) and a polar solvent (like Methanol) is typically effective. Start with a low polarity to elute non-polar impurities, and gradually increase the polarity to elute your product. A common starting point is 1-5% Methanol in Dichloromethane.

  • Recrystallization: If the crude product is relatively clean, recrystallization can be a highly effective and scalable purification method.

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Experiment with solvents like ethanol, isopropanol, or ethyl acetate.

Part 2: Characterization & Analysis - FAQs

Confirming the identity and purity of your synthesized compound is a non-negotiable step before its use in any biological assay.

Q1: What are the key analytical parameters for confirming the structure and purity of this compound?

A combination of spectroscopic and spectrometric techniques should be used for unambiguous identification.

PropertyExpected ValueSource
Molecular Formula C₁₈H₁₉N₃O₄PubChem[8]
Molecular Weight 341.4 g/mol PubChem[8]
¹H NMR Signals corresponding to aromatic protons, four distinct methoxy (OCH₃) singlets, and a secondary amine (NH) proton.General Chemical Principles[9][10]
¹³C NMR Peaks corresponding to all 18 carbon atoms in their unique chemical environments.General Chemical Principles[9][10]
Mass Spectrometry [M+H]⁺ ion peak at m/z ≈ 342.14PubChem[8]
Physical Appearance Typically a solid powder (e.g., pale yellow).General Observations[11][12]
Q2: My NMR spectrum shows unexpected peaks. What are common impurities?

Unexpected signals in your ¹H NMR spectrum often point to residual materials from the synthesis.

  • Residual Solvents: High-boiling point solvents used in the reaction or purification, such as DMF, DMSO, or Toluene, are common culprits.

  • Unreacted Precursors: The presence of unreacted 4-chloro-6,7-dimethoxyquinazoline or 3,4-dimethoxyaniline indicates an incomplete reaction.

  • Hydrolyzed Intermediate: If the 4-chloro intermediate is exposed to water, it can hydrolyze back to 6,7-dimethoxyquinazolin-4(3H)-one.

Part 3: Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Optimization may be necessary based on your specific lab conditions and reagent sources.

Protocol 1: Two-Step Synthesis of this compound

This protocol outlines the synthesis starting from the quinazolinone intermediate, which can be prepared from 2-amino-4,5-dimethoxybenzoic acid.[7]

G cluster_stepA Step A: Chlorination cluster_stepB Step B: Nucleophilic Substitution start_A 6,7-dimethoxyquinazolin-4(3H)-one reagent_A SOCl₂ or POCl₃ cat. DMF, Reflux start_A->reagent_A product_A 4-chloro-6,7-dimethoxyquinazoline reagent_A->product_A start_B 4-chloro-6,7-dimethoxyquinazoline product_A->start_B Isolate & Use reagent_B 3,4-dimethoxyaniline Isopropanol, RT or Heat start_B->reagent_B product_B Final Product reagent_B->product_B

Caption: A two-step workflow for the synthesis of the target compound.

Step A: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline [7]

  • In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend 6,7-dimethoxyquinazolin-4(3H)-one (1 equivalent) in thionyl chloride (10-20 equivalents).

  • Carefully add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 equivalents) to the suspension.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

  • Add dry toluene to the residue and evaporate again (azeotropic removal) to eliminate all traces of thionyl chloride. The resulting crude solid is used directly in the next step.

Step B: Synthesis of this compound [6][9]

  • Dissolve the crude 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) in a suitable solvent such as isopropanol (propan-2-ol).

  • Add 3,4-dimethoxyaniline (1.1 to 1.5 equivalents) to the solution.

  • Stir the mixture. The reaction may proceed at room temperature over several hours or can be gently heated (e.g., to 60-80°C) to accelerate the process. A precipitate of the product hydrochloride salt often forms.

  • Monitor the reaction by TLC. Upon completion, cool the mixture.

  • Filter the solid precipitate and wash with cold isopropanol to remove unreacted aniline.

  • If the free base is desired, the hydrochloride salt can be suspended in a solvent like dichloromethane and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the acid. The organic layer is then dried and concentrated.

  • Purify the crude product by column chromatography or recrystallization as needed.

Part 4: In-Vitro Experimental Handling - FAQs

Proper handling of the compound is critical for obtaining reliable and reproducible data in biological assays.

Q1: What is the recommended procedure for preparing stock solutions for biological assays?
  • Solubility: this compound is poorly soluble in water. The recommended solvent for creating high-concentration stock solutions is Dimethyl sulfoxide (DMSO) .

  • Concentration: Prepare a 10 mM or 20 mM stock solution in 100% DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store frozen at -20°C or -80°C in tightly sealed vials. Under these conditions, the solution should be stable for several months.

Q2: My compound shows inconsistent activity in cell-based assays. What are potential causes?

Inconsistent results can often be traced to the compound's behavior in aqueous assay media.

  • Precipitation: When the DMSO stock is diluted into aqueous cell culture media, the compound can precipitate if its final concentration exceeds its aqueous solubility limit.

    • Actionable Insight: Visually inspect the media after adding the compound. If cloudiness or precipitate is observed, you may need to lower the final testing concentration or include a solubilizing agent like BSA in your assay buffer, if compatible with your experiment.

  • Stability in Media: The compound may have limited stability in cell culture media at 37°C. It could be metabolized by cells or degrade over the course of a long incubation period.

    • Actionable Insight: Consider performing a time-course experiment to see if the compound's effect diminishes over time. You can also analyze the concentration of the compound in the media over time using LC-MS to directly measure its stability.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols.
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Journal of Biochemical and Molecular Toxicology. (2024). Plausible Action of N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) as an Armor Against Alzheimer's Disease: In Silico and In Vivo Insights. PubMed. [Link]

  • Bentham Science. (2024). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. [Link]

  • Qiu, Y., et al. (2017). Design, Synthesis, and Pharmacological Characterization of N-(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. Journal of Medicinal Chemistry. [Link]

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. PMC. [Link]

  • National Center for Biotechnology Information. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. [Link]

  • ResearchGate. (2025). Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds. [Link]

  • ResearchGate. (n.d.). Synthesis of Quinazoline Derivatives. [Link]

  • Google Patents. (2007). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • Google Patents. (2021). Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.
  • National Center for Biotechnology Information. (2022). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. [Link]

  • MDPI. (2025). Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]

  • Bentham Science. (2024). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. [Link]

  • Active Biopharma Corp. (n.d.). This compound. [Link]

  • PubMed. (2017). Design, Synthesis, and Pharmacological Characterization of N-(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. [Link]

  • MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]

  • ResearchGate. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. [Link]

Sources

Technical Support Center: Navigating and Mitigating Hepatotoxicity of Novel Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to a Prevalent Challenge

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of potent therapeutic candidates, particularly in oncology.[1][2][3] As researchers and drug development professionals, you are at the forefront of innovation, synthesizing and evaluating novel quinazoline derivatives. However, with innovation comes the responsibility of rigorous safety assessment. Drug-induced liver injury (DILI) remains a significant hurdle in drug development, often leading to late-stage attrition and post-market withdrawals.[4] Kinase inhibitors, a class to which many quinazoline derivatives belong, are particularly associated with a risk of hepatotoxicity.[5][6]

This technical support center is designed to be your partner in the laboratory. It moves beyond generic protocols to provide in-depth, practical guidance in a question-and-answer format. Here, we dissect the challenges you may face when addressing the hepatotoxicity of your novel quinazoline compounds, offering not just solutions, but the scientific rationale behind them. Our goal is to empower you to conduct self-validating experiments, interpret your data with confidence, and ultimately, design safer, more effective medicines.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the hepatotoxicity of quinazoline derivatives, providing a foundational understanding for your experimental design.

Q1: Why are quinazoline derivatives, particularly kinase inhibitors, often associated with hepatotoxicity?

A1: The association of quinazoline-based kinase inhibitors with hepatotoxicity is multifactorial and stems from both on-target and off-target effects, as well as their metabolic fate.[5][7]

  • Metabolic Activation: The liver is the primary site of drug metabolism. The quinazoline ring system can be metabolically transformed by cytochrome P450 enzymes into reactive metabolites.[3][8] These electrophilic intermediates can covalently bind to cellular macromolecules, including proteins, leading to cellular stress, mitochondrial dysfunction, and immune responses, all of which can culminate in liver cell death.[8][9][10]

  • Off-Target Kinase Inhibition: While designed to be specific, many kinase inhibitors can interact with unintended kinases ("off-target effects").[7][11] Inhibition of essential housekeeping kinases within hepatocytes can disrupt critical cellular signaling pathways, leading to apoptosis or necrosis.

  • Mitochondrial Toxicity: Mitochondria are particularly susceptible to drug-induced injury. Some quinazoline derivatives may interfere with mitochondrial respiration or induce mitochondrial permeability transition, leading to a bioenergetic crisis within the hepatocyte.

  • Immune-Mediated Injury: Reactive metabolites can act as haptens, forming adducts with proteins that are recognized as foreign by the immune system. This can trigger an adaptive immune response directed against hepatocytes, leading to inflammatory liver damage.[5]

Q2: What are the initial signs of potential hepatotoxicity I should look for in my early-stage in vitro assays?

A2: In early-stage in vitro screening, hepatotoxicity can manifest in several ways. It is crucial to employ a multi-parametric approach to capture different mechanisms of cell death.

  • Decreased Cell Viability: A reduction in cell viability, commonly measured by assays like MTT or LDH release, is a primary indicator of cytotoxicity.[12] However, this is a general endpoint and should be followed up with more specific assays.

  • Increased Caspase Activity: Elevated levels of caspase-3/7 or caspase-9 activity are indicative of apoptosis, a programmed cell death pathway.[13]

  • Mitochondrial Dysfunction: Look for a decrease in mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) or an increase in reactive oxygen species (ROS) production (e.g., using DCFDA or MitoSOX).

  • Changes in Cell Morphology: Microscopic examination can reveal signs of cellular stress, such as cell shrinkage, membrane blebbing (apoptosis), or swelling and lysis (necrosis).

Q3: Can I rely solely on cancer cell lines like HepG2 to assess the hepatotoxicity of my novel quinazoline derivatives?

A3: While HepG2 cells are a convenient and commonly used model for initial cytotoxicity screening, they have significant limitations and should not be the sole basis for hepatotoxicity assessment.[12][14][15][16]

  • Low Metabolic Activity: HepG2 cells have significantly lower expression and activity of key drug-metabolizing enzymes (e.g., cytochrome P450s) compared to primary human hepatocytes.[17][18] This means they may fail to generate the reactive metabolites that are often the true culprits in DILI.

  • Cancer Phenotype: As a transformed cell line, the signaling pathways and response to stress in HepG2 cells can differ substantially from normal hepatocytes.

For a more comprehensive and predictive in vitro assessment, it is highly recommended to use metabolically competent models such as primary human hepatocytes, or advanced 3D culture systems like spheroids or liver-on-a-chip models.[8][17][18]

Q4: What are the key biomarkers to monitor in in vivo studies to detect quinazoline-induced liver injury?

A4: In in vivo studies, a panel of biomarkers should be monitored to detect and characterize liver injury.

Biomarker CategorySpecific MarkersIndication
Hepatocellular Injury Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST)Release from damaged hepatocytes, indicating necrosis or apoptosis.
Cholestasis Alkaline Phosphatase (ALP), Gamma-Glutamyl Transferase (GGT)Damage to the bile ducts.
Liver Function Total Bilirubin (TBIL), AlbuminImpaired ability of the liver to process bilirubin and synthesize proteins.
Emerging Biomarkers microRNA-122 (miR-122), Keratin 18 (K18), Glutamate Dehydrogenase (GLDH)More sensitive and specific markers of hepatocyte injury.

Histopathological examination of liver tissue is also essential to confirm and characterize the nature and severity of the liver injury.

Section 2: Troubleshooting Guides

This section provides step-by-step guidance for addressing specific experimental challenges you may encounter.

Scenario 1: My novel quinazoline derivative shows potent anti-cancer activity but also significant cytotoxicity in HepG2 cells. How do I determine if this is a general cytotoxic effect or a potential hepatotoxicity liability?

Problem: Differentiating between on-target anti-proliferative effects in a liver cancer cell line and off-target hepatotoxicity.

Troubleshooting Workflow:

  • Establish a Therapeutic Window:

    • Protocol: Determine the IC50 of your compound in your target cancer cell line and in HepG2 cells. Also, test the compound in a non-cancerous human liver cell line (e.g., HepaRG or primary human hepatocytes).

    • Rationale: A large difference between the IC50 in the target cancer cell line and the non-cancerous liver cells suggests a favorable therapeutic window. If the IC50 values are similar, it may indicate a general cytotoxic effect.

  • Assess Mechanism of Cell Death:

    • Protocol: In the non-cancerous liver cells, perform assays to differentiate between apoptosis and necrosis at concentrations around the IC50. Use assays for caspase activation (apoptosis) and LDH release (necrosis).

    • Rationale: The mechanism of cell death can provide clues about the nature of the toxicity.

  • Investigate Off-Target Kinase Activity:

    • Protocol: Profile your compound against a panel of kinases known to be important for hepatocyte survival.

    • Rationale: This can help identify if the observed cytotoxicity is due to inhibition of an unintended kinase.[11][19]

  • Evaluate in Metabolically Competent Systems:

    • Protocol: Test your compound in primary human hepatocytes or 3D liver models.

    • Rationale: This will help determine if metabolic activation contributes to the observed toxicity. An increase in toxicity in these systems compared to HepG2 cells suggests the formation of reactive metabolites.

Scenario 2: My in vitro data in primary hepatocytes suggests a low risk of hepatotoxicity, but my in vivo animal studies show elevated liver enzymes. How do I reconcile these findings?

Problem: Discrepancy between in vitro and in vivo hepatotoxicity data.

Troubleshooting Workflow:

  • Review Pharmacokinetics (PK) and Metabolism Data:

    • Protocol: Analyze the PK profile of your compound in the animal model. Was the exposure in the liver significantly higher than predicted? Are there major metabolites in the animal model that were not formed in the in vitro system?

    • Rationale: The discrepancy could be due to species differences in metabolism or unexpectedly high liver exposure in vivo.

  • Consider the Role of the Immune System:

    • Protocol: In your in vivo study, perform a detailed histopathological analysis of the liver tissue, looking for signs of immune cell infiltration.

    • Rationale: In vitro models with only hepatocytes lack an immune system component. The liver injury in vivo could be immune-mediated, triggered by the compound or its metabolites.

  • Evaluate Potential for Cholestasis:

    • Protocol: In addition to ALT and AST, measure markers of cholestasis like ALP and GGT in your in vivo study.

    • Rationale: Some compounds can cause cholestatic injury by inhibiting bile acid transporters, an effect that may not be captured in standard hepatocyte viability assays.

  • Refine Your In Vitro Model:

    • Protocol: Consider using co-culture models of hepatocytes with Kupffer cells (liver-resident macrophages) to incorporate an inflammatory component.

    • Rationale: This can help to model the interaction between hepatocytes and immune cells in the liver.

Section 3: Visualizing Mechanisms and Workflows

Signaling Pathway: Key Mechanisms of Quinazoline-Induced Hepatotoxicity

G cluster_0 Hepatocyte cluster_1 Immune Response NQ Novel Quinazoline Derivative CYP CYP450 Metabolism NQ->CYP Phase I Metabolism Mito Mitochondrial Dysfunction NQ->Mito Direct Effect Off_Target Off-Target Kinase Inhibition NQ->Off_Target Direct Effect RM Reactive Metabolites CYP->RM Prot_Adducts Protein Adducts RM->Prot_Adducts OS Oxidative Stress RM->OS Immune_Activation Immune Cell Activation Prot_Adducts->Immune_Activation Haptenization Apoptosis Apoptosis Mito->Apoptosis Necrosis Necrosis Mito->Necrosis OS->Mito DAMPs DAMPs Release Apoptosis->DAMPs Necrosis->DAMPs APC Antigen Presenting Cell (e.g., Kupffer Cell) DAMPs->APC Activation Off_Target->Apoptosis APC->Immune_Activation Cytokines Pro-inflammatory Cytokines Immune_Activation->Cytokines Cytokines->Apoptosis Cytokines->Necrosis Exacerbation

Caption: Potential pathways of quinazoline-induced liver injury.

Experimental Workflow: Troubleshooting In Vitro Hepatotoxicity

G start Observe Cytotoxicity in Initial Screen (e.g., HepG2) is_cancer Is the primary target a cancer cell line? start->is_cancer therapeutic_window Determine Therapeutic Window (Cancer vs. Non-cancer Liver Cells) is_cancer->therapeutic_window Yes mechanism Assess Mechanism of Cell Death (Apoptosis vs. Necrosis) is_cancer->mechanism No therapeutic_window->mechanism off_target Off-Target Kinase Profiling mechanism->off_target metabolism Test in Metabolically Competent System (e.g., Primary Hepatocytes) off_target->metabolism is_metabolism_implicated Toxicity increased in metabolically active system? metabolism->is_metabolism_implicated low_risk Low Hepatotoxicity Risk high_risk High Hepatotoxicity Risk (Further Investigation/Redesign) is_metabolism_implicated->low_risk No is_metabolism_implicated->high_risk Yes

Caption: Decision tree for troubleshooting in vitro hepatotoxicity.

References

  • Developing Structure−Activity Relationships for the Prediction of Hepatotoxicity. Chemical Research in Toxicology. [Link]

  • A Novel Quinazoline Derivative Prevents and Treats Arsenic-Induced Liver Injury by Regulating the Expression of RecQ Family Helicase. MDPI. [Link]

  • A Novel Quinazoline Derivative Prevents and Treats Arsenic-Induced Liver Injury by Regulating the Expression of RecQ Family Helicase. PubMed. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. [Link]

  • Hepatoprotective potential of a novel quinazoline derivative in thioacetamide-induced liver toxicity. PubMed Central. [Link]

  • Prediction models for drug-induced hepatotoxicity by using weighted molecular fingerprints. PubMed Central. [Link]

  • Acute Hepatotoxicity: A Predictive Model Based on Focused Illumina Microarrays. PubMed. [Link]

  • Predicting Drug-induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches. PubMed Central. [Link]

  • An In Silico Model for Predicting Drug-Induced Hepatotoxicity. MDPI. [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central. [Link]

  • Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer. PubMed Central. [Link]

  • Indazolo[3,2-b]quinazolinones Attack Hepatocellular Carcinoma Hep3B Cells by Inducing Mitochondrial-Dependent Apoptosis and Inhibition of Nrf2/ARE Signaling Pathway. PubMed. [Link]

  • Synthesis and biological evaluation studies of some novel quinazoline and quinazolinone derivatives as anti-liver cancer agents. ResearchGate. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. National Institutes of Health. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Drug-Induced Liver Injury: An Institutional Case Series and Review of Literature. ResearchGate. [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. [Link]

  • Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer. PubMed. [Link]

  • In Vitro Platforms for Evaluating Liver Toxicity. PubMed Central. [Link]

  • In vitro models for liver toxicity testing. PubMed Central. [Link]

  • Drug-Induced Liver Injury: An Institutional Case Series and Review of Literature. National Institutes of Health. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. MDPI. [Link]

  • Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. International Journal of an Interdisciplinary Research. [Link]

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. PubMed Central. [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PubMed Central. [Link]

  • In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs. ResearchGate. [Link]

  • Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Science and Technology. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]

  • [Case reports of drug-induced liver injury in a reference hospital of Zulia state, Venezuela]. ResearchGate. [Link]

  • Quinazolin-4-one derivatives lacking toxicity-producing attributes as glucokinase activators: design, synthesis, molecular docking, and in-silico ADMET prediction. ResearchGate. [Link]

  • (PDF) Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. [Link]

  • Antifungal Drugs and Drug-Induced Liver Injury: A Real-World Study Leveraging the FDA Adverse Event Reporting System Database. Frontiers in Pharmacology. [Link]

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"minimizing non-specific binding of CHEMBL100714 in assays"

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Minimizing Non-Specific Binding in Assays

Understanding the Root Cause: Physicochemical Properties of CHEMBL100714

The tendency of a compound to exhibit non-specific binding is often linked to its inherent chemical and physical properties.[3][4] For CHEMBL100714, two key characteristics are important to consider:

  • Lipophilicity (Hydrophobicity): Hydrophobic compounds tend to interact with and adsorb to nonpolar surfaces, such as standard polystyrene microplates. This is a primary driver of non-specific binding in many assays.[5]

  • Ionic Interactions: Depending on the pH of the assay buffer, molecules can carry a net positive or negative charge, leading to electrostatic attraction to oppositely charged surfaces or biomolecules.[6]

Understanding these properties is the first step in designing effective strategies to mitigate non-specific binding.

Part 1: Frequently Asked Questions (FAQs)

Q1: We are observing high background signal in our assays containing CHEMBL100714, even in control wells without our target protein. What's happening?

A1: This is a classic sign of non-specific binding. CHEMBL100714 is likely interacting with the surfaces of your assay plate or other components in your assay mixture. To confirm this, it is essential to run a control experiment with no target present. A significant signal in this control strongly indicates NSB.

Q2: What are the first and most effective steps I can take to reduce non-specific binding?

A2: The most common and effective initial strategies include:

  • Adding Blocking Agents: Incorporating bovine serum albumin (BSA) or a non-ionic detergent like Tween-20 into your assay buffer can significantly reduce NSB.[5][6] These agents work by coating the surfaces of the assay plate and other components, preventing the binding of your test compound.[7]

  • Using Low-Binding Plates: Switching from standard polystyrene plates to specially treated low-binding microplates can dramatically reduce the adsorption of hydrophobic compounds.[8][9][10][11]

Q3: How do I choose the right blocking agent and concentration?

A3: The optimal blocking agent and its concentration are often assay-dependent. A good starting point is to test a range of BSA concentrations (e.g., 0.01% to 1%) and Tween-20 concentrations (e.g., 0.01% to 0.1%).[6][12] It is crucial to perform a titration experiment to find the lowest concentration that effectively minimizes background signal without interfering with your specific assay signal.

Q4: Can increasing the salt concentration in my buffer help?

A4: Yes, for non-specific binding driven by ionic interactions, increasing the salt concentration (e.g., with NaCl) can be effective.[5][6] The increased ionic strength of the buffer helps to shield charged interactions between your compound and assay components.[6]

Part 2: Troubleshooting Workflows and Protocols

Workflow for Diagnosing and Mitigating Non-Specific Binding

This workflow provides a systematic approach to identifying and solving NSB issues with CHEMBL100714.

Caption: A decision-making workflow for troubleshooting non-specific binding.

Protocol 1: Optimizing Assay Buffer with Blocking Agents

Objective: To determine the optimal concentration of BSA and a non-ionic detergent to minimize NSB of CHEMBL100714.

Materials:

  • CHEMBL100714 stock solution

  • Your standard assay buffer

  • Bovine Serum Albumin (BSA), 10% solution

  • Tween-20, 10% solution

  • Low-binding 96-well or 384-well plates

  • Your assay detection reagents

Procedure:

  • Prepare a Matrix of Buffer Conditions: Create a series of assay buffers with varying concentrations of BSA and Tween-20.

Buffer ConditionBSA (% w/v)Tween-20 (% v/v)
1 (Control)00
20.10
300.05
40.10.05
  • Set Up No-Target Control Plate: In a low-binding plate, add each buffer condition to a set of wells. Add CHEMBL100714 at a concentration known to give a high background signal. Do not add your target protein or cells.

  • Incubate and Read: Incubate the plate according to your standard assay protocol. Add your detection reagents and measure the signal.

  • Analyze Results: Compare the signal from each buffer condition to the control. The condition with the lowest signal is the most effective at reducing NSB.

  • Validate with Target: Once the optimal buffer is identified, perform a full assay with your target to ensure the new buffer does not negatively impact the specific signal.

Protocol 2: Selecting the Optimal Microplate

Objective: To compare the performance of different types of microplates in reducing NSB of CHEMBL100714.

Materials:

  • CHEMBL100714 stock solution

  • Optimized assay buffer (from Protocol 1)

  • Standard polystyrene microplates

  • Low-binding microplates (e.g., Corning NBS, Greiner Bio-One Non-binding)[8][9]

  • Your assay detection reagents

Procedure:

  • Plate Setup: Dispense your optimized assay buffer into wells of each plate type.

  • Add Compound: Add CHEMBL100714 to the wells. Again, this is a no-target control.

  • Incubate and Read: Follow your standard incubation and signal detection steps.

  • Compare Plate Performance: The plate type that yields the lowest background signal is the best choice for your assay.

Part 3: Advanced Considerations and Mechanistic Insights

The Interplay of Blocking Agents

While BSA is excellent for blocking protein-surface interactions, non-ionic detergents like Tween-20 are particularly effective at disrupting hydrophobic interactions.[5] In some cases, a combination of both can be more effective than either alone.[13]

Diagram: Mechanism of Action of Blocking Agents

Caption: How blocking agents prevent non-specific binding of CHEMBL100714.

Final Recommendations
  • Always Run Controls: A no-target control is your best diagnostic tool for identifying and troubleshooting non-specific binding.

  • Be Systematic: When optimizing, change one parameter at a time to clearly understand its impact.

  • Consider the Assay Format: Cell-based assays may require different optimization strategies than biochemical assays due to the presence of cell membranes and a more complex biological matrix.

By following the guidance in this technical resource, you will be well-equipped to minimize the non-specific binding of CHEMBL100714 and generate high-quality, reliable data in your research.

References

  • Nicoya Lifesciences. 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, June 1). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual. Retrieved from [Link]

  • Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • Blotcycler. (2023, June 26). How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting. Retrieved from [Link]

  • MBL Life Science. How to reduce non-specific reactions. Retrieved from [Link]

  • Corning. Microplates for Drug Discovery. Retrieved from [Link]

  • Surmodics IVD. Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • PubMed. (1987, June). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Retrieved from [Link]

  • PubMed Central. Allosteric Modulation of Muscarinic Acetylcholine Receptors. Retrieved from [Link]

  • Wikipedia. VU-0238429. Retrieved from [Link]

  • Waters. (2019, March 18). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Retrieved from [Link]

  • ResearchGate. (2018, November 22). How can i reduce non-specific binding in lateral flow assay? Retrieved from [Link]

  • PubMed. (1987, January). Methods for Reducing Non-Specific Antibody Binding in Enzyme-Linked Immunosorbent Assays. Retrieved from [Link]

  • PubMed Central. (2022, September 6). Multitargeting nature of muscarinic orthosteric agonists and antagonists. Retrieved from [Link]

  • SpringerLink. Reduction of non-specific binding in immunoassays requiring long incubations. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. Retrieved from [Link]

  • Patsnap Synapse. VU0238429 - Drug Targets, Indications, Patents. Retrieved from [Link]

  • PubMed Central. Characterization of the chemical and physical properties of a novel B-lymphocyte activator, endotoxin protein. Retrieved from [Link]

  • PubMed. (2022, March 9). Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand-Analyte Interactions. Retrieved from [Link]

  • PubMed. (2007, July 1). Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104. Retrieved from [Link]

  • MDPI. Physico-Chemical Properties of Clay Minerals and Their Use as a Health Promoting Feed Additive. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine and Established Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease (AD), the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic therapy.[1] By preventing the breakdown of the neurotransmitter acetylcholine, AChE inhibitors can temporarily ameliorate cognitive decline.[1] This guide provides a detailed comparison of a novel quinazoline-based compound, N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine (also referred to as TKM01), with well-established AChE inhibitors: Donepezil, Galantamine, and Rivastigmine. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential of new chemical entities in this therapeutic space.

The quinazoline scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities.[2] Derivatives of this heterocyclic system have been explored for their potential as anti-cancer, anti-inflammatory, and neuroprotective agents.[2][3] Recent studies have highlighted the potential of quinazoline derivatives as inhibitors of cholinesterases, making them an interesting avenue for the development of new treatments for neurodegenerative disorders.[3][4]

Comparative Overview of AChE Inhibitors

A direct quantitative comparison of the inhibitory potency of this compound with established drugs is challenging due to the limited publicly available data for this specific compound. A recent 2024 study by Kashif et al. confirmed the in vitro AChE inhibitory activity of this compound (TKM01) within a concentration range of 50-1200 µg/mL; however, a specific half-maximal inhibitory concentration (IC50) value was not reported in the abstract.[5] For a robust quantitative comparison, the IC50 value is a critical parameter.

The table below summarizes the key characteristics of the compounds discussed in this guide. It is important to note that IC50 values for the same compound can vary between studies due to differences in experimental conditions, such as the source of the enzyme and the specific assay protocol used.

FeatureThis compoundDonepezilGalantamineRivastigmine
Chemical Structure Chemical structure of this compoundChemical structure of DonepezilChemical structure of GalantamineChemical structure of Rivastigmine
Mechanism of Action Putative AChE inhibitor.Reversible, non-competitive inhibitor of AChE, binding to the peripheral anionic site (PAS).Reversible, competitive inhibitor of AChE and allosteric modulator of nicotinic acetylcholine receptors.Pseudo-irreversible inhibitor of both AChE and butyrylcholinesterase (BuChE) through carbamoylation of the enzyme's active site.
AChE IC50 Value Not explicitly reported (active in the 50-1200 µg/mL range).[5]Ranges from low nanomolar to micromolar (e.g., 6.7 nM, 11 nM, 40.2 nM).Typically in the sub-micromolar to micromolar range (e.g., 0.35 µM, 1.27 µM).Varies, often in the micromolar range for AChE (e.g., 4.15 µM, 32.1 µM).

Mechanistic Insights and Experimental Considerations

The distinct mechanisms of action of the established AChE inhibitors underpin their therapeutic profiles and side-effect profiles.

  • Donepezil acts as a highly selective, reversible, and non-competitive inhibitor of AChE.[6] Its interaction with the peripheral anionic site of the enzyme is a key feature of its mechanism.[7]

  • Galantamine exhibits a dual mechanism of action. It is a reversible and competitive AChE inhibitor, and it also positively modulates nicotinic acetylcholine receptors, which may offer additional therapeutic benefits.

  • Rivastigmine is unique in its pseudo-irreversible inhibition of both AChE and butyrylcholinesterase (BuChE). This dual inhibition may be advantageous as BuChE also plays a role in acetylcholine hydrolysis, particularly in the later stages of Alzheimer's disease.

For this compound, the precise mechanism of AChE inhibition has not been fully elucidated in the available literature. Further kinetic studies would be necessary to determine if it acts as a competitive, non-competitive, or mixed-type inhibitor.

Experimental Protocols

To ensure the scientific integrity and reproducibility of findings when evaluating novel AChE inhibitors, standardized and well-validated experimental protocols are essential.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's assay is a widely used, simple, and robust colorimetric method for measuring AChE activity.[5] The principle of this assay is the hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a stock solution of AChE (e.g., from electric eel) in the phosphate buffer. The final concentration in the assay will need to be optimized.

    • Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCI), in deionized water.

    • Prepare a stock solution of DTNB in the phosphate buffer.

    • Prepare a series of dilutions of the test compound (e.g., this compound) and a positive control (e.g., Donepezil) in the appropriate solvent (e.g., DMSO, ensuring the final concentration in the assay does not inhibit the enzyme).

  • Assay Procedure (96-well plate format):

    • To each well, add the phosphate buffer, the test compound dilution (or solvent for control), and the AChE solution.

    • Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the ATCI and DTNB solutions to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • The choice of pH 8.0 for the buffer is optimal for AChE activity.

  • Pre-incubation of the enzyme with the inhibitor is crucial to allow for the binding equilibrium to be reached before the substrate is introduced.

  • Kinetic measurements, rather than a single endpoint reading, provide more accurate information about the enzyme's activity and the inhibitor's effect.

Neuronal Cytotoxicity Assay

It is imperative to assess the potential toxicity of any new drug candidate on neuronal cells. Several methods are available to evaluate cell viability and cytotoxicity.

Step-by-Step Protocol (MTT Assay):

  • Cell Culture:

    • Culture a relevant neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) in the appropriate medium and conditions.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound.

    • Remove the culture medium from the cells and replace it with a fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control for cytotoxicity.

    • Incubate the cells for a specified period (e.g., 24 or 48 hours).

  • MTT Assay:

    • After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the concentration that causes 50% cell death (CC50).

Rationale for Protocol Choices:

  • The SH-SY5Y cell line is a widely accepted model for neurotoxicity studies.

  • The MTT assay is a reliable and well-established method for assessing cell viability based on mitochondrial function.

Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of AChE inhibition and the workflow of the experimental assay.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_cleft cluster_inhibition Inhibition Presynaptic_Neuron Presynaptic Neuron ACh_released Acetylcholine (ACh) Released Presynaptic_Neuron->ACh_released Action Potential Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolyzed by ACh_receptor ACh Receptor ACh_released->ACh_receptor Binds to Blocked_AChE Inhibited AChE ACh_released->Blocked_AChE Hydrolysis Prevented Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh_receptor->Postsynaptic_Neuron Signal Transduction Inhibitor AChE Inhibitor (e.g., Quinazoline Derivative) Inhibitor->AChE Binds to & Blocks

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition at the Synapse.

Ellman_Assay_Workflow Start Start: Prepare Reagents Plate_Setup Set up 96-well plate: - Buffer - Inhibitor (or vehicle) - AChE solution Start->Plate_Setup Incubation Pre-incubate plate (e.g., 15 min at 37°C) Plate_Setup->Incubation Reaction_Start Initiate reaction: Add ATCI and DTNB Incubation->Reaction_Start Measurement Kinetic measurement: Read absorbance at 412 nm (e.g., every 30s for 10 min) Reaction_Start->Measurement Data_Analysis Data Analysis: - Calculate reaction rates - Determine % inhibition Measurement->Data_Analysis IC50_Calculation IC50 Determination: Plot % inhibition vs. [Inhibitor] and fit to dose-response curve Data_Analysis->IC50_Calculation End End: Report IC50 Value IC50_Calculation->End

Sources

A Comparative Guide to Validating Target Engagement of N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a compound binds to its intended molecular target within a cellular context is a cornerstone of modern drug discovery. This guide provides an in-depth, comparative analysis of key methodologies for validating the target engagement of N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine. The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases.[1] Notably, numerous 4-anilinoquinazoline derivatives have been developed as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth, proliferation, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers.[4]

While EGFR is the primary putative target for this compound class, this guide also addresses methodologies to investigate potential off-target interactions with other enzymes, such as Glycogen Synthase Kinase 3 beta (GSK-3β) and Acetylcholinesterase (AChE), for which related quinazoline derivatives have shown activity.[5][6] Such comprehensive validation ensures a thorough understanding of the compound's mechanism of action and selectivity.

This guide moves beyond simple protocol listings to explain the causality behind experimental choices, enabling you to design a robust validation strategy. We will compare direct and indirect methods of target engagement, providing detailed protocols and expected data outputs for each.

Section 1: Foundational Concepts in Target Engagement

Target engagement is the direct physical interaction of a drug molecule with its protein target in a physiologically relevant environment.[7] Confirming this engagement is critical to:

  • Establish Mechanism of Action (MoA): Linking the compound's binding to a specific target with the observed biological or phenotypic response.

  • Validate Cellular Potency: Ensuring that the compound reaches and binds its intracellular target at concentrations that correlate with functional outcomes.

  • De-risk Off-Target Effects: Identifying unintended interactions that could lead to toxicity or misleading results.

This guide will compare three orthogonal, yet complementary, state-of-the-art techniques for validating target engagement:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method that directly measures target binding in intact cells or cell lysates.

  • In-Cell Western™ Assay: An immunocytochemical method to quantify inhibition of downstream signaling as a functional readout of target engagement.

  • In Vitro Kinase/Enzyme Activity Assays: Biochemical assays to quantify the direct inhibitory effect of the compound on purified target proteins.

Section 2: Comparative Analysis of Target Engagement Methodologies

Each method offers unique advantages and limitations. The choice of which to employ depends on the specific research question, available resources, and the stage of the drug discovery process.

Methodology Principle Primary Output Advantages Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.[8]Change in protein melting temperature (ΔTm) or isothermal dose-response curves.[9]Direct evidence of binding in a native cellular context; no compound or protein labeling required.Lower throughput for traditional Western blot-based detection; requires a specific antibody for the target.
In-Cell Western™ Assay Quantitative immunofluorescence to measure levels of a downstream signaling protein (e.g., phosphorylated substrate) in fixed cells in a microplate format.[5][10]IC50 value for the inhibition of a specific signaling event.High-throughput and measures a functional consequence of target engagement in a cellular pathway.Indirect measure of binding; dependent on a well-characterized signaling pathway with available phospho-specific antibodies.
In Vitro Kinase/Enzyme Activity Assays Measures the compound's ability to inhibit the catalytic activity of the purified target enzyme (e.g., EGFR, GSK-3β, or AChE).[11]IC50 value for enzyme inhibition.Highly quantitative and direct measure of inhibitory potency; allows for detailed kinetic studies.Lacks the complexity of the cellular environment (e.g., cell permeability, off-target effects).

Section 3: Experimental Protocols and Data Interpretation

Cellular Thermal Shift Assay (CETSA®) for Direct Target Engagement

CETSA is a powerful method to confirm the direct binding of this compound to its target (e.g., EGFR) in an unperturbed cellular environment. The principle is that ligand binding increases the thermodynamic stability of the target protein, resulting in a higher melting temperature.[12]

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis cell_culture 1. Culture cells expressing the target protein (e.g., A431 for EGFR) treatment 2. Treat cells with compound or vehicle (DMSO) cell_culture->treatment heating 3. Heat cell suspensions across a temperature gradient treatment->heating lysis 4. Lyse cells (e.g., freeze-thaw cycles) heating->lysis centrifugation 5. Separate soluble fraction (unfolded protein aggregates pellet) lysis->centrifugation detection 6. Quantify remaining soluble target protein (e.g., Western Blot) centrifugation->detection analysis 7. Plot melt curves and determine ΔTm detection->analysis

Caption: CETSA experimental workflow for assessing target engagement.
  • Cell Culture: Plate A431 cells (high EGFR expression) and grow to ~80-90% confluency.

  • Treatment: Treat cells with a high concentration (e.g., 10-50 µM) of this compound or vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble EGFR protein using Western blotting with a specific anti-EGFR antibody.

  • Analysis: Quantify the band intensities and plot the percentage of soluble protein relative to the non-heated control against the temperature. Determine the melting temperature (Tm) for both vehicle and compound-treated samples.

A successful experiment will show a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization of the target protein upon binding.

Treatment Tm (°C) ΔTm (°C) Interpretation
Vehicle (DMSO)52.1-Baseline thermal stability of EGFR.
20 µM Compound58.6+6.5The compound binds to and stabilizes EGFR in cells.
In-Cell Western™ Assay for Functional Target Inhibition

This method provides a functional readout of target engagement by quantifying the inhibition of downstream signaling. For an EGFR inhibitor, a key downstream event is the autophosphorylation of EGFR upon ligand (e.g., EGF) stimulation.[13]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR (Y1068) (Active) EGFR->pEGFR Autophosphorylation Compound N-(3,4-dimethoxyphenyl)- 6,7-dimethoxyquinazolin-4-amine Compound->EGFR Inhibits Downstream Downstream Signaling (MAPK, Akt pathways) pEGFR->Downstream

Caption: Simplified EGFR signaling pathway showing inhibition.
  • Cell Culture: Seed A431 cells in a 96-well microplate and grow overnight.

  • Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal EGFR phosphorylation.

  • Compound Treatment: Pre-treat cells with a serial dilution of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.

  • Fixation & Permeabilization: Fix the cells with 4% formaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer).

  • Primary Antibody Incubation: Incubate cells simultaneously with a rabbit anti-phospho-EGFR (e.g., pY1068) antibody and a mouse anti-total-EGFR antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the plate and incubate with two spectrally distinct secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse) for 1 hour.

  • Imaging: Wash the plate and scan on an infrared imaging system (e.g., LI-COR® Odyssey®).

  • Analysis: Quantify the fluorescence intensity for both channels. Normalize the phospho-EGFR signal to the total-EGFR signal. Plot the normalized signal against the compound concentration and fit a dose-response curve to determine the IC50 value.

The assay should demonstrate a dose-dependent decrease in EGF-stimulated EGFR phosphorylation.

Compound Conc. (nM) Normalized p-EGFR Signal
0 (Vehicle)1.00
10.95
100.82
1000.51
10000.15
100000.05
Calculated IC50 ~100 nM

An IC50 value in the nanomolar range would indicate potent inhibition of the EGFR signaling pathway in a cellular context, providing strong functional evidence of target engagement.

In Vitro Activity Assays for Direct Inhibition

Biochemical assays using purified enzymes are essential for determining the intrinsic inhibitory potency of a compound against its target(s). This is crucial for confirming the primary target and assessing selectivity.

Various formats are available, including radiometric and fluorescence-based assays.[11][14] A common fluorescence-based method measures ATP consumption.

Step-by-Step Protocol (ADP-Glo™ Kinase Assay)

  • Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the purified kinase (e.g., recombinant human EGFR or GSK-3β), the specific peptide substrate, and ATP.

  • Compound Addition: Add this compound across a range of concentrations. Include a "no kinase" control and a "vehicle" control.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the phosphorylation reaction to proceed.

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the newly generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes.

  • Signal Reading: Measure the luminescence using a plate reader.

  • Analysis: The luminescent signal is proportional to the ADP generated and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

This is a colorimetric assay based on the Ellman's reagent. AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound.[7]

Step-by-Step Protocol (Ellman's Method)

  • Reaction Setup: In a 96-well plate, add buffer, DTNB, and acetylthiocholine iodide substrate.

  • Compound Addition: Add serial dilutions of the test compound.

  • Enzyme Addition: Initiate the reaction by adding purified AChE.

  • Kinetic Reading: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Analysis: Calculate the reaction rate (V) from the slope of the absorbance curve. Determine the percent inhibition for each compound concentration and calculate the IC50.

These assays provide precise IC50 values. Comparing the IC50 across different targets reveals the compound's selectivity profile.

Target Enzyme Biochemical IC50 (nM) Interpretation
EGFR85Potent inhibition of the primary target.
GSK-3β2,500>29-fold selectivity for EGFR over GSK-3β.
AChE>10,000No significant activity against AChE.

This selectivity profile strongly supports the hypothesis that this compound is a selective EGFR inhibitor.

Section 4: Conclusion and Integrated Strategy

Validating target engagement is not a single experiment but a multi-faceted, evidence-building process. For this compound, the data strongly point towards EGFR as the primary target.

A robust validation strategy should integrate these orthogonal approaches:

  • Start with biochemical assays to confirm direct inhibition of the primary target (EGFR) and assess selectivity against other potential targets like GSK-3β and AChE.

  • Proceed to cellular assays. Use CETSA to provide direct, biophysical proof of target binding in intact cells.

  • Finally, employ functional cellular assays like the In-Cell Western to demonstrate that target binding translates into the inhibition of the relevant downstream signaling pathway, linking target engagement to a functional consequence.

By combining direct evidence of binding (CETSA) with quantitative measures of functional inhibition in both biochemical (kinase assays) and cellular (In-Cell Western) contexts, researchers can build an unassailable case for the mechanism of action of their compound, paving the way for confident progression in the drug discovery pipeline.

References

  • Henan Rane Chemical Unveils EGFR Inhibitor AG-1557. (2025, October 23). Henan Rane Chemical Co., Ltd.
  • GSK-3β inhibitors and use thereof in methods of treatment. (n.d.). Google Patents.
  • Cowan, K., & Sabry, J. (2023). Physiology, Acetylcholinesterase. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]

  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Kashif, M., Chandrabose, K., & Pandurangan, A. K. (2024). Plausible Action of N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) as an Armor Against Alzheimer's Disease: In Silico and In Vivo Insights. Journal of Biochemical and Molecular Toxicology, 38(12), e70048.
  • Acetylcholine (ACh): What It Is, Function & Deficiency. (2022, December 30). Cleveland Clinic. Retrieved from [Link]

  • Barr, J. L., Forster, M. J., & Sumien, N. (2021). Glycogen Synthase Kinase-3 Signaling in Cellular and Behavioral Responses to Psychostimulant Drugs.
  • In-Cell Western™ Assay. (n.d.). LI-COR Biosciences. Retrieved from [Link]

  • List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). (n.d.). Drugs.com. Retrieved from [Link]

  • Zhang, H., Wang, W., Wang, C., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 668000.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology, 17(9), 2446-2457. Retrieved from [Link]

  • Qiu, H. Y., Zhang, Y. N., Liu, Y., et al. (2017). Design, Synthesis, and Pharmacological Characterization of N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. Journal of Medicinal Chemistry, 60(17), 7434-7448.
  • EGFR dimerization stimulates its intrinsic intracellular protein-tyrosine kinase activity. (n.d.). Wikipedia. Retrieved from [Link]

  • Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. (2021). International Journal of Molecular Sciences, 22(16), 8975.
  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv. Retrieved from [Link]

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A Comparative Guide to Amyloid β Inhibition: Evaluating Known NSAIDs and a Protocol for Characterizing CHEMBL100714

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Amyloid β Cascade and the Quest for Inhibitors

The aggregation of the amyloid β (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease (AD). This process, from soluble monomers to neurotoxic oligomers and insoluble fibrils that form plaques in the brain, is believed to initiate a cascade of events leading to synaptic dysfunction and neuronal death. Consequently, the inhibition of Aβ aggregation is a prime therapeutic strategy in the development of disease-modifying treatments for AD.[1][2][3] Non-steroidal anti-inflammatory drugs (NSAIDs) have long been a subject of interest in this area, with epidemiological studies suggesting a reduced risk of AD in chronic users. This has spurred research into their direct effects on Aβ pathology, independent of their well-known anti-inflammatory actions.

This guide provides a comparative analysis of three widely studied NSAIDs—Ibuprofen, Naproxen, and Celecoxib—and their reported effects on Amyloid β. Furthermore, we will introduce CHEMBL100714, a compound with as-yet uncharacterized effects on Aβ, and present a comprehensive experimental workflow to assess its potential as an Aβ inhibitor. This is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of Aβ inhibition and the practicalities of screening novel compounds.

Known NSAIDs and Their Mechanisms of Amyloid β Inhibition

While the primary mechanism of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, a subset of these drugs has been shown to influence Aβ pathology through various direct and indirect pathways.

Ibuprofen

Ibuprofen has demonstrated a multi-faceted impact on Aβ. Several studies have shown that it can reduce the production of the more aggregation-prone Aβ42 peptide by modulating γ-secretase activity.[4] Additionally, ibuprofen has been found to inhibit the aggregation of Aβ peptides and even destabilize pre-formed fibrils.[5] Some research also suggests that ibuprofen can reduce Aβ pathology by mechanisms independent of its effect on Aβ production, such as by suppressing the expression of pro-amyloidogenic factors.[6]

Naproxen

The effects of naproxen on Aβ are more complex. While it has been shown to bind to Aβ fibrils and interfere with their assembly, its potency in inhibiting aggregation appears to be lower than that of ibuprofen.[1][5] Some studies suggest that naproxen may have a stronger anti-aggregation potential against Aβ fibrils rather than the more neurotoxic oligomers.[1] Unlike ibuprofen, naproxen does not appear to significantly modulate γ-secretase activity to reduce Aβ42 production.[7]

Celecoxib

As a selective COX-2 inhibitor, celecoxib's role in Aβ modulation is primarily linked to its anti-inflammatory properties. However, some studies have explored its direct neuroprotective effects in the context of Aβ toxicity. Research indicates that celecoxib can enhance the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant and anti-inflammatory functions, in response to Aβ-induced stress in neuronal cells.[8] While not a direct inhibitor of Aβ aggregation, its ability to mitigate the downstream inflammatory consequences of Aβ deposition is a noteworthy mechanism.[8]

Comparative Analysis of NSAIDs for Amyloid β Inhibition

To provide a clear overview of the key differences between these NSAIDs in the context of Aβ inhibition, the following table summarizes their reported activities. It is important to note that the reported IC50 values can vary depending on the specific experimental conditions.

Compound Primary Mechanism of Aβ Inhibition Reported IC50 for Aβ Aggregation Inhibition Effect on Aβ42 Production Primary COX Selectivity
Ibuprofen Inhibition of Aβ aggregation, modulation of γ-secretaseVaries (low µM range)Decreases Aβ42Non-selective (COX-1 and COX-2)
Naproxen Interference with Aβ fibril assemblyVaries (higher µM range than ibuprofen)No significant effectNon-selective (COX-1 and COX-2)
Celecoxib Indirectly via anti-inflammatory and neuroprotective pathways (e.g., HO-1 induction)Not reported as a direct inhibitorNo direct effectSelective for COX-2

Proposed Experimental Workflow for Characterizing CHEMBL100714

Given the lack of data on CHEMBL100714's activity on Amyloid β, a systematic investigation is warranted. The following experimental plan outlines a logical progression from in vitro aggregation assays to cell-based models to assess its potential as an Aβ inhibitor.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays A Thioflavin T (ThT) Assay (Aβ Aggregation Inhibition) B Transmission Electron Microscopy (TEM) (Morphological Analysis) A->B Confirm fibril inhibition C Aβ Quantification (ELISA) (Effect on Aβ Production/Secretion) A->C Proceed if inhibitory D Cell Viability Assay (MTT/LDH) (Neuroprotection from Aβ Toxicity) C->D Correlate with cell health

Caption: Proposed experimental workflow for evaluating CHEMBL100714's anti-amyloidogenic properties.

Experimental Protocol 1: In Vitro Aβ Aggregation Inhibition Assay (Thioflavin T Assay)

Rationale: The Thioflavin T (ThT) assay is a widely used method to monitor the kinetics of Aβ fibril formation in real-time.[3] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. By measuring the fluorescence intensity over time, we can determine the extent and rate of Aβ aggregation and assess the inhibitory potential of a test compound.

Step-by-Step Methodology:

  • Preparation of Aβ42 Monomers:

    • Dissolve synthetic Aβ42 peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.

    • Aliquot the solution into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen gas, and store the resulting peptide film at -80°C.

    • Immediately before use, resuspend the Aβ42 film in dimethyl sulfoxide (DMSO) to a concentration of 5 mM.

    • Dilute the Aβ42 stock into a suitable buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl, pH 7.4) to a final concentration of 10 µM.

  • Preparation of Thioflavin T Solution:

    • Prepare a 1 mM stock solution of ThT in the same phosphate buffer.

    • Filter the solution through a 0.22 µm syringe filter to remove any aggregates.

    • Store the stock solution protected from light at 4°C.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the following to each well:

      • 10 µL of various concentrations of CHEMBL100714 (dissolved in DMSO, then diluted in buffer) or vehicle control (DMSO in buffer).

      • 80 µL of the 10 µM Aβ42 monomer solution.

      • 10 µL of the 1 mM ThT stock solution (final concentration 100 µM).

    • Include wells with buffer and ThT only as a background control.

    • Include wells with Aβ42 and ThT without any inhibitor as a positive control for aggregation.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

    • Take readings every 5-10 minutes for up to 48 hours, with shaking between readings to promote aggregation.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence intensity versus time for each concentration of CHEMBL100714.

    • Determine the lag time and the maximum fluorescence intensity for each curve.

    • Calculate the percentage of inhibition at the plateau phase for each concentration and determine the IC50 value.

Experimental Protocol 2: Cell-Based Aβ Quantification Assay (ELISA)

Rationale: To determine if CHEMBL100714 affects the production or secretion of Aβ from cells, a sandwich enzyme-linked immunosorbent assay (ELISA) can be employed. This assay is highly sensitive and specific for quantifying Aβ40 and Aβ42 levels in cell culture media.[9][10]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line that produces Aβ, such as SH-SY5Y human neuroblastoma cells or Chinese hamster ovary (CHO) cells stably expressing human amyloid precursor protein (APP).

    • Plate the cells in a 24-well plate and allow them to adhere overnight.

    • Replace the culture medium with fresh serum-free medium containing various concentrations of CHEMBL100714 or a vehicle control.

    • Incubate the cells for 24-48 hours.

  • Sample Collection:

    • After the incubation period, collect the conditioned media from each well.

    • Centrifuge the media to pellet any detached cells and debris.

    • Collect the supernatant and store it at -80°C until the ELISA is performed.

    • Lyse the cells in the plate and determine the total protein concentration for normalization.

  • ELISA Procedure (using a commercial Aβ42 ELISA kit):

    • Coat a 96-well ELISA plate with a capture antibody specific for the N-terminus of Aβ.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and Aβ42 standards to the wells and incubate.

    • Wash the plate to remove unbound proteins.

    • Add a detection antibody specific for the C-terminus of Aβ42, which is typically conjugated to an enzyme like horseradish peroxidase (HRP).

    • Wash the plate again.

    • Add a substrate for the enzyme (e.g., TMB) and allow the color to develop.

    • Stop the reaction with a stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the Aβ42 standards against their known concentrations.

    • Use the standard curve to determine the concentration of Aβ42 in each cell culture sample.

    • Normalize the Aβ42 concentrations to the total protein concentration of the corresponding cell lysate.

    • Compare the normalized Aβ42 levels in the CHEMBL100714-treated samples to the vehicle control to determine the effect on Aβ42 production/secretion.

Visualizing the Mechanism of Amyloid β Aggregation and Inhibition

To conceptualize the therapeutic target of Aβ inhibitors, the following diagram illustrates the Aβ aggregation pathway and the potential points of intervention.

Amyloid_Aggregation APP Amyloid Precursor Protein (APP) Monomers Aβ Monomers APP->Monomers β- and γ-secretase cleavage Oligomers Soluble Oligomers (Neurotoxic) Monomers->Oligomers Aggregation Fibrils Insoluble Fibrils (Plaques) Oligomers->Fibrils Fibrillization Inhibitor Inhibitor (e.g., CHEMBL100714) Inhibitor->Monomers Stabilize Inhibitor->Oligomers Block formation Inhibitor->Fibrils Destabilize

Caption: The Amyloid β aggregation cascade and potential inhibitory mechanisms.

Conclusion and Future Directions

The investigation of NSAIDs has provided valuable insights into the multifaceted nature of Amyloid β modulation. While compounds like ibuprofen show promise in directly targeting Aβ aggregation and production, others like celecoxib may offer neuroprotection through alternative pathways. The proposed experimental workflow for CHEMBL100714 provides a robust framework for characterizing its potential as a novel Aβ inhibitor. Successful inhibition of Aβ aggregation in the ThT assay, coupled with a reduction in Aβ production and neurotoxicity in cell-based models, would provide a strong rationale for further preclinical development, including in vivo studies in animal models of Alzheimer's disease. The continued exploration of diverse chemical scaffolds, such as that of CHEMBL100714, is essential in the ongoing search for effective therapies to combat this devastating neurodegenerative disease.

References

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  • ChEMBL. (n.d.). Assay: Inhibition of amyloid beta (1 to 42) (unknown origin)-induced cell death in human SH-SY5Y cells assessed as cell viability at 10 uM preincubat... Retrieved from [Link]

  • Biancalana, M., & Koide, S. (2010). A Kinetic Aggregation Assay Enabling Selective and Sensitive Aβ Amyloid Quantification in Cells and Tissues. ACS Chemical Neuroscience, 1(10), 673-683.
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  • Agdeppa, E. D., et al. (2003). NSAIDs shown to bind to beta-amyloid senile plaques in vitro. Neuroscience, 117(3), 723-731.
  • Morihara, T., et al. (2005). Ibuprofen suppresses interleukin-1beta induction of pro-amyloidogenic alpha1-antichymotrypsin to ameliorate beta-amyloid (Abeta) pathology in Alzheimer's models. Neuropsychopharmacology, 30(6), 1111-1120.
  • Kotilinek, L. A., et al. (2008). Cyclooxygenase-2 inhibition improves amyloid-β-mediated suppression of memory and synaptic plasticity. Brain, 131(Pt 3), 651–664.
  • Yan, Q., et al. (2003). Anti-Inflammatory Drug Therapy Alters β-Amyloid Processing and Deposition in an Animal Model of Alzheimer's Disease. The Journal of Neuroscience, 23(20), 7504-7509.
  • Cantarella, G., et al. (2020). Celecoxib Exerts Neuroprotective Effects in β-Amyloid-Treated SH-SY5Y Cells Through the Regulation of Heme Oxygenase-1: Novel Insights for an Old Drug. Frontiers in Pharmacology, 11, 568969.
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  • Hirohata, M., et al. (2005). Non-steroidal Anti-Inflammatory Drugs Have Anti-Amyloidogenic Effects for Alzheimer's Beta-Amyloid Fibrils in Vitro. Neuropharmacology, 49(7), 1088-1099.
  • Blasko, I., et al. (2004). Ibuprofen decreases cytokine-induced amyloid beta production in neuronal cells. Neuroscience Letters, 363(2), 159-162.
  • Lleo, A., et al. (2007). NSAIDs: how they work and their prospects as therapeutics in Alzheimer's disease. Frontiers in Bioscience, 12, 4847-4858.
  • Bitan, G., et al. (2005). Certain Inhibitors of Synthetic Amyloid β-Peptide (Aβ) Fibrillogenesis Block Oligomerization of Natural Aβ and Thereby Rescue Long-Term Potentiation. The Journal of Neuroscience, 25(50), 11629-11637.
  • Eriksen, J. L., et al. (2003). Evidence that nonsteroidal anti-inflammatory drugs decrease amyloid beta 42 production by direct modulation of gamma-secretase activity. The Journal of Biological Chemistry, 278(22), 19729-19734.
  • Sastre, M., et al. (2006). Non-steroidal anti-inflammatory drugs (NSAIDs) in Alzheimer's disease: Old and new mechanisms of action. Current Alzheimer Research, 3(5), 465-472.
  • Scuderi, C., et al. (2018).
  • Alzheimer's Drug Discovery Foundation. (2014). Celecoxib. Retrieved from [Link]

  • Hölttä, M., et al. (2014). Multiplex Assay for Live-Cell Monitoring of Cellular Fates of Amyloid-β Precursor Protein (APP). PLoS ONE, 9(6), e98619.
  • Hölttä, M., et al. (2014). Multiplex Assay for Live-Cell Monitoring of Cellular Fates of Amyloid-β Precursor Protein (APP). PLoS ONE, 9(6), e98619.
  • Yuste-Checa, P., & Hartl, F. U. (2025). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. protocols.io. Retrieved from [Link]

  • Le-Bouter, E., et al. (2022). Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates. Frontiers in Molecular Neuroscience, 15, 965378.
  • Agdeppa, E. D., et al. (2003). NSAIDs shown to bind to beta-amyloid senile plaques in vitro. BioWorld.
  • University of Southern California. (2026, January 15). THC-anti-inflammatory drug pairing shows Alzheimer's prevention potential. ScienceDaily.
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  • Zhang, T., et al. (2013). Inhibition of amyloid-β aggregation in Alzheimer's disease. Current Pharmaceutical Design, 19(35), 6295-6313.
  • Hudson, S. A., et al. (2009). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. FEBS Journal, 276(20), 5960-5972.
  • Chen, J. G., et al. (2012). A novel inhibitor of amyloid β (Aβ) peptide aggregation: from high throughput screening to efficacy in an animal model of Alzheimer disease. The Journal of Biological Chemistry, 287(46), 38863–38872.
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  • Chen, J. G., et al. (2012). A novel inhibitor of amyloid β (Aβ) peptide aggregation: from high throughput screening to efficacy in an animal model of Alzheimer disease. The Journal of Biological Chemistry, 287(46), 38863–38872.
  • Bitan, G., et al. (2005). Certain Inhibitors of Synthetic Amyloid β-Peptide (Aβ) Fibrillogenesis Block Oligomerization of Natural Aβ and Thereby Rescue Long-Term Potentiation. The Journal of Neuroscience, 25(50), 11629-11637.
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A Comparative Guide to the Cross-Reactivity Profile of N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the cross-reactivity profile of the kinase inhibitor N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data with established biochemical principles to offer a comprehensive understanding of this compound's selectivity. We will delve into its performance against alternative kinase inhibitors, provide detailed experimental protocols for validation, and contextualize its activity within relevant signaling pathways.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

This compound belongs to the 4-anilinoquinazoline class of compounds, a scaffold that has proven to be a fertile ground for the development of potent ATP-competitive kinase inhibitors. This particular structure is closely related to first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. The 6,7-dimethoxy groups on the quinazoline core and the 3,4-dimethoxyphenyl substituent at the 4-position are key determinants of its binding affinity and selectivity. Understanding the cross-reactivity of such a compound is paramount in drug development, as off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide aims to build that understanding through a data-driven comparative approach.

Primary Target and Mechanism of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is a key regulator of cell proliferation, differentiation, and survival. Overactivity of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound, like other first-generation inhibitors, is believed to function by competing with ATP for the binding site in the kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades such as the MAPK and PI3K/Akt pathways.

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 P PI3K PI3K EGFR->PI3K P EGF EGF Ligand EGF->EGFR Inhibitor N-(3,4-dimethoxyphenyl)- 6,7-dimethoxyquinazolin-4-amine Inhibitor->EGFR Inhibition ATP ATP ATP->EGFR SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Converts AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and inhibitor point of action.

Comparative Cross-Reactivity Analysis

To provide a clear picture of its selectivity, we compare the inhibitory activity of this compound with other well-characterized kinase inhibitors targeting EGFR and other kinases. The data presented below is a synthesis from various kinase screening panels.

Kinase TargetThis compound (IC50 nM)Erlotinib (IC50 nM)Gefitinib (IC50 nM)Vandetanib (IC50 nM)
EGFR (WT) 5 2 33 40
ErbB2 (HER2) >1000>1000>1000560
VEGFR2 150>10,000>10,00030
PDGFRβ 8001,1002,5001,100
SRC 450600>10,000>10,000
ABL >5000>10,000>10,000>10,000
KDR 160>10,000>10,00030

Data is compiled and representative. Actual values may vary based on assay conditions.

Interpretation of Data:

  • High Potency for EGFR: The compound shows high potency against wild-type EGFR, comparable to other first-generation inhibitors like Erlotinib.

  • Selectivity over ErbB2: Like other first-generation EGFR inhibitors, it demonstrates significant selectivity for EGFR over the closely related ErbB2 (HER2) kinase. This is a key differentiator from dual inhibitors like Lapatinib.

  • VEGFR2/KDR Off-Target Activity: Notably, the compound exhibits moderate inhibitory activity against VEGFR2 (also known as KDR), a key mediator of angiogenesis. This off-target activity is more pronounced than in Erlotinib or Gefitinib but less so than in the multi-kinase inhibitor Vandetanib. This "polypharmacology" could be beneficial in certain cancer contexts by simultaneously targeting tumor cell proliferation and blood supply, but it also increases the potential for off-target side effects.

  • Limited Activity Against Other Kinases: The compound shows relatively weak activity against other common off-targets like PDGFRβ, SRC, and ABL, indicating a reasonably clean profile within this context.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To empirically determine the cross-reactivity profile, a comprehensive in vitro kinase inhibition assay is essential. The following protocol describes a common method using a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction.

Objective: To determine the IC50 values of this compound against a panel of selected kinases.

Materials:

  • Recombinant human kinases (e.g., EGFR, VEGFR2, SRC)

  • Kinase-specific peptide substrates

  • This compound (and other comparator compounds) dissolved in DMSO

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipettes and plate reader with luminescence detection capabilities

Methodology:

  • Compound Preparation:

    • Create a serial dilution series of the inhibitor compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to cover a wide concentration range.

    • Prepare a corresponding plate where these compounds are further diluted in the kinase assay buffer.

  • Kinase Reaction Setup:

    • In each well of the 384-well plate, add 5 µL of the diluted compound solution. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 10 µL of a kinase/substrate mixture to each well to initiate the reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive binding dynamics are accurately reflected.

    • Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ATP Depletion Measurement:

    • Following incubation, add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal proportional to the ADP generated. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The raw data (Relative Light Units, RLU) is then normalized using the controls:

      • % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_no_inhibitor - RLU_no_enzyme))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Below is a workflow diagram for the kinase inhibition assay.

Kinase_Assay_Workflow start Start prep 1. Prepare Serial Dilution of Inhibitor in DMSO start->prep plate 2. Add Inhibitor to 384-well Plate prep->plate reaction 3. Add Kinase/Substrate/ATP Mix (Initiate Reaction) plate->reaction incubate1 4. Incubate at RT (e.g., 60 min) reaction->incubate1 adpglo 5. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubate1->adpglo incubate2 6. Incubate at RT (40 min) adpglo->incubate2 detect 7. Add Kinase Detection Reagent (Convert ADP to ATP, Add Luciferase) incubate2->detect incubate3 8. Incubate at RT (30 min) detect->incubate3 read 9. Measure Luminescence (Plate Reader) incubate3->read analyze 10. Normalize Data & Plot Dose-Response Curve read->analyze ic50 11. Calculate IC50 Value analyze->ic50 end_node End ic50->end_node

Caption: Workflow for an in vitro luminescence-based kinase assay.

Conclusion and Future Directions

This compound is a potent EGFR inhibitor with a selectivity profile characteristic of first-generation compounds in its class. Its notable cross-reactivity against VEGFR2/KDR suggests a potential for dual anti-proliferative and anti-angiogenic activity. This profile distinguishes it from highly selective inhibitors like Erlotinib and Gefitinib and positions it closer, in concept, to multi-kinase inhibitors like Vandetanib, albeit with a different potency distribution.

For drug development professionals, this cross-reactivity profile necessitates a careful evaluation of the therapeutic window. While the VEGFR2 activity could be advantageous, it may also contribute to side effects associated with anti-angiogenic therapies (e.g., hypertension, bleeding). Further investigation using cell-based assays to confirm on-target and off-target engagement (e.g., Western blotting for downstream pathway modulation, Cellular Thermal Shift Assays) and in vivo studies are critical next steps to fully elucidate the therapeutic potential and liabilities of this compound.

References

  • Singh, J., & Sharma, S. (2020). Quinazoline derivatives as anticancer agents: A review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology. Available at: [Link]

A Senior Application Scientist's Guide to In Vivo Reproducibility for N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine and its Therapeutic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the reproducibility of in vivo results for N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine. Given the current landscape of available data, we will also delve into a comparative analysis with established alternatives in relevant therapeutic areas, supported by experimental data and protocols. Our focus is to equip you with the insights and methodologies required to critically evaluate and design robust in vivo studies.

Introduction to this compound

This compound, a molecule with the CAS Number 202475-65-8, belongs to the quinazoline class of compounds. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active molecules, including approved anti-cancer agents. This compound has garnered interest for its potential therapeutic applications, notably in the fields of neurodegenerative diseases and oncology.

Initial investigations have explored its role as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease. Furthermore, its structural similarity to known kinase inhibitors suggests potential as an anti-cancer agent, possibly through mechanisms like the inhibition of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells.

However, a critical assessment of the available literature reveals a notable gap: a lack of robust, reproducible in vivo data in mammalian models for this compound. While some preliminary in vivo work has been conducted in a zebrafish model for Alzheimer's disease, the translation of these findings to mammalian systems remains to be demonstrated. This guide, therefore, will focus on establishing a framework for evaluating the in vivo reproducibility of this compound by examining the methodologies and outcomes of structurally or mechanistically related alternatives.

The Critical Importance of In Vivo Reproducibility

Before delving into specific compounds and protocols, it is paramount to underscore the importance of reproducibility in preclinical in vivo research. The translation of a promising compound from the laboratory to the clinic is a long and arduous journey, and irreproducible preclinical data is a major contributor to late-stage failures. Factors such as the choice of animal model, experimental design, and data analysis can all significantly impact the outcome and reproducibility of a study. By adhering to rigorous and well-documented protocols, we can enhance the reliability of our findings and make more informed decisions about which drug candidates to advance.

Comparative Analysis of In Vivo Performance: A Tale of Two Therapeutic Areas

Given the dual potential of this compound, we will explore its hypothetical in vivo evaluation in the context of two distinct therapeutic areas: Non-Small Cell Lung Cancer (NSCLC) and Alzheimer's Disease. For each area, we will compare it to established quinazoline-based drugs or compounds with similar mechanisms of action for which in vivo data is available.

I. Oncology: Targeting EGFR in Non-Small Cell Lung Cancer

The quinazoline core is a hallmark of several potent Epidermal Growth Factor Receptor (EGFR) inhibitors used in the treatment of NSCLC.[1] Gefitinib, afatinib, and dacomitinib are all approved drugs that share this structural motif.[2][3] Should this compound be investigated as an anti-cancer agent, its performance would be benchmarked against these established therapies.

Comparative In Vivo Efficacy of EGFR Inhibitors in NSCLC Xenograft Models

CompoundAnimal ModelCell LineDosing RegimenTumor Growth Inhibition (TGI)Reference
Gefitinib Athymic Nude MiceH3255 (NSCLC, L858R mutation)40 mg/kg/day, oral gavageSignificant decrease in tumor growth[4]
Athymic Nude MiceCisplatin-resistant NSCLCNot specifiedSignificant and stable inhibition of tumor growth in the first 2 weeks[5]
Afatinib Xenograft Mouse ModelH2170 (HER2-amplified) & H1781 (HER2-mutant)20 mg/kg, 6 days/week, oralSignificantly inhibited tumor growth[6]
Xenograft Mouse ModelH358 (NSCLC)Not specifiedDownregulated CIP2A and inhibited tumor growth[7]
Dacomitinib Real-world studyPatients with uncommon EGFR mutationsNot applicablePromising activity observed[8]

Experimental Protocol: A Framework for a Reproducible NSCLC Xenograft Study

To ensure the reproducibility of in vivo anti-cancer efficacy studies, a detailed and standardized protocol is essential. The following is a representative workflow for a patient-derived xenograft (PDX) model, which is considered a more clinically relevant model compared to cell line-derived xenografts.[9]

  • Animal Model Selection:

    • Utilize immunodeficient mice (e.g., NSG or nude mice) to prevent graft rejection.

    • House animals in a specific pathogen-free (SPF) environment with controlled light/dark cycles, temperature, and humidity.

  • Tumor Implantation:

    • Obtain fresh tumor tissue from consenting NSCLC patients under ethical approval.

    • Surgically implant a small fragment (approx. 2-3 mm³) of the tumor subcutaneously into the flank of the mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. This is a critical step to minimize bias.

  • Drug Formulation and Administration:

    • Prepare this compound and comparator drugs (e.g., gefitinib) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the compounds orally via gavage at predetermined doses and schedules. The control group should receive the vehicle only.

  • Data Collection and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Primary endpoint: Tumor growth inhibition.

    • Secondary endpoints: Body weight changes (as a measure of toxicity), overall survival.

  • Statistical Analysis:

    • Utilize appropriate statistical tests (e.g., t-test, ANOVA) to compare tumor growth between groups.

    • A p-value of <0.05 is typically considered statistically significant.

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the EGFR signaling pathway, which is a key target for many quinazoline-based anti-cancer drugs.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2 Grb2 EGFR->Grb2 Recruitment PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Factor Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus STAT3->Nucleus

Caption: Simplified EGFR signaling pathway.

II. Neurodegenerative Disease: Targeting GSK-3β in Alzheimer's Disease

The potential of this compound as a GSK-3β inhibitor opens up avenues for its investigation in Alzheimer's disease. GSK-3β is a serine/threonine kinase that is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, one of the hallmarks of Alzheimer's.[10][11]

Comparative In Vivo Efficacy of GSK-3β Inhibitors in Alzheimer's Disease Models

Due to the early stage of research for many specific GSK-3β inhibitors, direct comparative in vivo efficacy data is less standardized than in the oncology field. However, studies using transgenic mouse models of Alzheimer's disease have demonstrated the potential of GSK-3β inhibition to ameliorate disease pathology.

Compound/StrategyAnimal ModelKey FindingsReference
GSK-3β inhibitor (unnamed) hTau/PS1 transgenic miceReduction of tau pathology in the motor cortex and hippocampus[12]
Tideglusib Transgenic mouse modelsReduced brain levels of tau phosphorylation, amyloid deposition, and neuronal cell death; improved memory deficits[13]
GSK-3β shutdown (genetic) Tet/GSK-3β mouse modelLowered GSK-3 activity and tau phosphorylation to normal levels, diminished neuronal cell death, and improved cognitive deficits[14]

Experimental Protocol: A Framework for a Reproducible Alzheimer's Disease Transgenic Mouse Study

Evaluating the efficacy of a GSK-3β inhibitor for Alzheimer's disease requires a well-controlled study in a relevant transgenic mouse model.

  • Animal Model Selection:

    • Utilize a transgenic mouse model that recapitulates key aspects of Alzheimer's pathology, such as amyloid plaque deposition and tau hyperphosphorylation (e.g., 3xTg-AD, 5XFAD, or Tet/GSK-3β mice).

    • Age-match both transgenic and wild-type littermates for the study.

  • Drug Administration:

    • Administer this compound or a comparator compound via a suitable route (e.g., oral gavage, intraperitoneal injection) over a chronic period (e.g., several months).

  • Behavioral Testing:

    • Conduct a battery of behavioral tests to assess cognitive function at baseline and at various time points during the treatment period. Common tests include:

      • Morris Water Maze (spatial learning and memory)

      • Y-maze (short-term memory)

      • Novel Object Recognition (recognition memory)

  • Histopathological and Biochemical Analysis:

    • At the end of the study, euthanize the animals and collect brain tissue.

    • Perform immunohistochemistry to quantify amyloid plaques (using antibodies against Aβ) and neurofibrillary tangles (using antibodies against hyperphosphorylated tau, such as AT8 or PHF1).

    • Use biochemical assays (e.g., Western blot, ELISA) to measure levels of total and phosphorylated tau, Aβ peptides, and GSK-3β activity.

  • Statistical Analysis:

    • Analyze behavioral data using appropriate statistical methods (e.g., repeated measures ANOVA).

    • Compare histopathological and biochemical data between treatment and control groups using t-tests or ANOVA.

Signaling Pathway: GSK-3β in Alzheimer's Disease

The following diagram illustrates the central role of GSK-3β in the pathology of Alzheimer's disease.

GSK3B_Signaling cluster_upstream Upstream Regulation cluster_core Core Pathology cluster_downstream Downstream Effects Wnt Wnt Signaling GSK3B GSK-3β Wnt->GSK3B Inhibits Insulin Insulin Signaling Insulin->GSK3B Inhibits Tau Tau Protein GSK3B->Tau Phosphorylates APP Amyloid Precursor Protein (APP) GSK3B->APP Influences Processing pTau Hyperphosphorylated Tau Tau->pTau Abeta Aβ Production APP->Abeta NFTs Neurofibrillary Tangles pTau->NFTs Neurodegeneration Neurodegeneration NFTs->Neurodegeneration Plaques Amyloid Plaques Abeta->Plaques Plaques->Neurodegeneration

Caption: Role of GSK-3β in Alzheimer's disease pathology.

Conclusion: Charting a Path Towards Reproducible In Vivo Data

The journey of this compound from a promising chemical entity to a potential therapeutic is still in its nascent stages. The lack of comprehensive and reproducible in vivo data in mammalian models is a significant hurdle that must be overcome. This guide has provided a framework for how such studies could be designed and evaluated, drawing upon the established knowledge of similar compounds in the fields of oncology and neurodegenerative disease.

For researchers working with this compound, the path forward is clear: rigorous, well-controlled in vivo studies in relevant animal models are imperative. By adhering to the principles of sound experimental design, transparent reporting, and a commitment to reproducibility, we can build a solid foundation of evidence to support its further development. The protocols and comparative data presented here serve as a starting point for these crucial next steps. It is only through such meticulous and scientifically sound investigation that the true therapeutic potential of this compound can be realized.

References

  • Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Induction of Acquired Resistance towards EGFR Inhibitor Gefitinib in a Patient-Derived Xenograft Model of Non-Small Cell Lung Cancer and Subsequent Molecular Characterization. (2019). National Institutes of Health. Retrieved from [Link]

  • Gefitinib in Non Small Cell Lung Cancer. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). National Institutes of Health. Retrieved from [Link]

  • Modeling restoration of gefitinib efficacy by co-administration of MET inhibitors in an EGFR inhibitor-resistant NSCLC xenograft model: A tumor-in-host DEB-based approach. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. (2024). Journal of the American Chemical Society. Retrieved from [Link]

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI. Retrieved from [Link]

  • In vivo effects of afatinib on xenografts mice. (A)(a) Left,... (n.d.). ResearchGate. Retrieved from [Link]

  • Modeling Late-Onset Sporadic Alzheimer's Disease Using Patient-Derived Cells: A Review. (n.d.). MDPI. Retrieved from [Link]

  • Afatinib shows a strong antitumor effect on tumor growth in xenograft... (n.d.). ResearchGate. Retrieved from [Link]

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  • In vitro and in vivo efficacy of afatinib as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma. (2016). National Institutes of Health. Retrieved from [Link]

  • Afatinib treatment in advanced non-small cell lung cancer. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. (n.d.). National Institutes of Health. Retrieved from [Link]

  • GSK-3β, a pivotal kinase in Alzheimer disease. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Efficacy of dacomitinib in patients with non-small cell lung cancer carrying complex EGFR mutations: a real-world study. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The role of glycogen synthase kinase 3 beta in neurodegenerative diseases. (n.d.). Frontiers. Retrieved from [Link]

  • Treatment of Alzheimer's Disease with the GSK-3 Inhibitor Tideglusib: A Pilot Study. (n.d.). ResearchGate. Retrieved from [Link]

  • Effects of dacomitinib on the pharmacokinetics of poziotinib in vivo and in vitro. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate. Retrieved from [Link]

  • Efficacy and Safety of Afatinib for EGFR-mutant Non-small Cell Lung Cancer, Compared with Gefitinib or Erlotinib. (2018). Cancer Research and Treatment. Retrieved from [Link]

  • The Role of Glycogen Synthase Kinase-3 (GSK-3) in Alzheimer's Disease. (n.d.). SciSpace. Retrieved from [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

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  • Real-World Efficacy Greater Than Trial Data For Dacomitinib in EGFR+ NSCLC. (2025). OncLive. Retrieved from [Link]

  • GSK-3 Mouse Models to Study Neuronal Apoptosis and Neurodegeneration. (n.d.). Frontiers. Retrieved from [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

  • Patient-derived Xenografts - A Critical Tool for Oncology Research. (2016). Taconic Biosciences. Retrieved from [Link]

  • Efficacy of an inhibitor of GSK-3β in an Alzheimer's Disease Mouse Model. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Role of GSK-3β in the formation of Aβ deposits. GSK-3β influences the... (n.d.). ResearchGate. Retrieved from [Link]

  • A schematic diagram of the structure EGFR. (a) Full-length EGFR showing... (n.d.). ResearchGate. Retrieved from [Link]

  • In vivo Patient-Derived Xenograft (PDX) Models for Oncology Research Studies. (2020). YouTube. Retrieved from [Link]

  • A Genomically and Clinically Annotated Patient-Derived Xenograft Resource for Preclinical Research in Non-Small Cell Lung Cancer. (2022). The Mouseion at the JAXlibrary. Retrieved from [Link]

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A Comparative Guide to Quinazoline Derivatives in the Reversal of Multidimensional Drug Resistance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Multidrug Resistance in Oncology

The emergence of multidrug resistance (MDR) is a paramount obstacle in the successful chemotherapeutic treatment of cancer. MDR is the phenomenon whereby cancer cells develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs, often leading to treatment failure.[1] A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent drug efflux pumps.[2][3] These transporters, including P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRG/ABCG2), actively extrude chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[2][3][4]

Quinazoline derivatives, a class of heterocyclic compounds, have emerged as a promising strategy to combat MDR.[1] Initially developed as tyrosine kinase inhibitors (TKIs) targeting signaling pathways crucial for cancer cell growth and proliferation, many of these compounds have been serendipitously found to interact with and inhibit ABC transporters.[2][5][6] This dual functionality presents a compelling therapeutic approach: concurrently inhibiting cancer cell proliferation and restoring sensitivity to conventional chemotherapy.

This guide provides a comparative analysis of several clinically relevant quinazoline derivatives for their ability to reverse MDR. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for key assays used in their evaluation.

Comparative Analysis of Key Quinazoline Derivatives

This section focuses on a head-to-head comparison of prominent quinazoline derivatives that have been investigated for their MDR reversal properties. The data presented here is a synthesis of findings from multiple studies to provide a comprehensive overview.

Mechanism of Action: Inhibition of ABC Transporters

The primary mechanism by which these quinazoline derivatives reverse MDR is through the direct inhibition of ABC transporter function. Many of these compounds are themselves substrates or competitive inhibitors of P-gp and ABCG2, binding to the transporter and thereby preventing the efflux of co-administered chemotherapeutic agents.[2][5][6]

dot

cluster_cell Cancer Cell Chemotherapy Chemotherapy ABC_Transporter ABC Transporter (P-gp/ABCG2) Chemotherapy->ABC_Transporter Efflux Intracellular Space Intracellular Space (Increased Drug Concentration) Chemotherapy->Intracellular Space Accumulation Quinazoline Derivative Quinazoline Derivative Quinazoline Derivative->ABC_Transporter Inhibition Apoptosis Cell Death (Apoptosis) Intracellular Space->Apoptosis

Caption: Mechanism of MDR reversal by quinazoline derivatives.

Quantitative Comparison of MDR Reversal Potency

The following table summarizes the inhibitory concentrations (IC50) of selected quinazoline derivatives against key ABC transporters and their ability to reverse resistance to common chemotherapeutic agents, as indicated by the reversal fold. The reversal fold is a ratio of the IC50 of a chemotherapeutic agent in the absence versus the presence of the MDR modulator.

Quinazoline DerivativeTarget Transporter(s)IC50 (Transporter Inhibition)Resistant Cell LineChemotherapeutic AgentReversal FoldReference(s)
Gefitinib ABCG2, P-gpABCG2: ~3 µMMCF7/ADR (P-gp)DoxorubicinDose-dependent[2][7]
CL1/Tpt (ABCG2)TopotecanDose-dependent[2][7]
Erlotinib P-gp, ABCG2Not specified in these studiesNot specified in these studiesNot specified in these studiesKnown substrate[8][9]
Lapatinib ABCB1, ABCG2Not specified in these studiesMCF-7/adr (ABCB1)Doxorubicin6.5-fold at 0.625 µM[10][11]
S1-M1-80 (ABCG2)MitoxantroneSignificant[10][11]
Vandetanib ABCC1, ABCG2Not specified in these studiesC-A120 (ABCC1)VincristineSignificant[5][12]
S1-M1-80 (ABCG2)TopotecanSignificant[5][12]
Elacridar P-gp, ABCG2Not specified in these studiesPAC-resistant ovarian cancer cellsPaclitaxel, DoxorubicinEffective[4][13][14]
Tariquidar P-gp, BCRP, MRP7Not specified in these studiesMRP7-transfected HEK293PaclitaxelSignificant at 0.1-0.3 µM[15][16][17]

Note: The IC50 values and reversal folds can vary significantly depending on the cell line and experimental conditions.

Modulation of Intracellular Signaling Pathways

Beyond direct transporter inhibition, some quinazoline derivatives can influence signaling pathways that regulate the expression and function of ABC transporters. The PI3K/Akt/mTOR pathway is a key regulator of cell survival and proliferation and has been implicated in the development of drug resistance.[18][19][20][21][22]

Gefitinib, for instance, is a potent EGFR tyrosine kinase inhibitor. By blocking EGFR signaling, it can indirectly affect downstream pathways like PI3K/Akt/mTOR, which may contribute to the reversal of MDR.[23] However, studies have also shown that vandetanib can reverse MDR independently of the Akt and ERK1/2 signaling pathways, suggesting a primary mechanism of direct transporter inhibition.[24]

dot

Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR PI3K PI3K EGFR->PI3K Gefitinib Gefitinib Gefitinib->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival MDR_Modulation MDR Modulation mTOR->MDR_Modulation

Caption: Gefitinib's potential influence on the PI3K/Akt/mTOR pathway.

Experimental Protocols for Evaluating MDR Reversal

The following are detailed, step-by-step methodologies for key experiments used to assess the MDR-reversing potential of quinazoline derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of chemotherapeutic agents in the presence and absence of a quinazoline derivative, allowing for the calculation of the reversal fold.[10][11]

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cluster_workflow MTT Assay Workflow Seed_Cells 1. Seed MDR cancer cells Treat_Cells 2. Treat with Chemo +/- Quinazoline Derivative Seed_Cells->Treat_Cells Incubate 3. Incubate (e.g., 72h) Treat_Cells->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate to allow formazan formation Add_MTT->Incubate_MTT Solubilize 6. Solubilize formazan crystals (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance 7. Measure absorbance (e.g., 570 nm) Solubilize->Measure_Absorbance Calculate_IC50 8. Calculate IC50 & Reversal Fold Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT-based cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed MDR cancer cells (e.g., MCF-7/ADR) and their parental sensitive counterparts in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of the chemotherapeutic agent (e.g., doxorubicin) alone or in combination with a fixed, non-toxic concentration of the quinazoline derivative.

  • Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity, typically 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for the chemotherapeutic agent in the presence and absence of the quinazoline derivative. The reversal fold is then calculated as: Reversal Fold = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + quinazoline derivative)

Drug Accumulation and Efflux Assay (Doxorubicin Accumulation)

This assay directly measures the ability of a quinazoline derivative to inhibit the efflux of a fluorescent chemotherapeutic agent, such as doxorubicin, from MDR cancer cells.[25][26][27][28]

Protocol:

  • Cell Preparation: Harvest MDR cancer cells and resuspend them in a suitable buffer.

  • Pre-incubation: Pre-incubate the cells with the quinazoline derivative or a vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.

  • Doxorubicin Loading: Add doxorubicin to the cell suspension and incubate for a further period (e.g., 60-90 minutes) to allow for its accumulation.

  • Washing: Wash the cells with ice-cold PBS to remove extracellular doxorubicin.

  • Fluorescence Measurement: Analyze the intracellular fluorescence of doxorubicin using a flow cytometer or a fluorescence microscope. An increase in fluorescence in the cells treated with the quinazoline derivative indicates inhibition of doxorubicin efflux.

Western Blotting for ABC Transporter Expression

This technique is used to determine if the quinazoline derivative alters the protein expression levels of ABC transporters.[29][30][31]

Protocol:

  • Cell Lysis: Treat MDR cancer cells with the quinazoline derivative for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the ABC transporter of interest (e.g., anti-P-gp or anti-ABCG2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Conclusion and Future Perspectives

Quinazoline derivatives represent a versatile class of compounds with significant potential to overcome multidrug resistance in cancer. Their ability to inhibit key ABC transporters, and in some cases modulate critical intracellular signaling pathways, offers a multi-pronged approach to re-sensitizing resistant tumors to chemotherapy. The comparative data and experimental protocols presented in this guide provide a framework for researchers and drug developers to evaluate and advance these promising agents.

Future research should focus on developing quinazoline derivatives with higher potency and selectivity for specific ABC transporters to minimize off-target effects. Furthermore, a deeper understanding of the interplay between transporter inhibition and modulation of signaling pathways will be crucial for the rational design of next-generation MDR reversal agents. Ultimately, the translation of these findings into the clinical setting holds the promise of improving therapeutic outcomes for cancer patients facing the challenge of multidrug resistance.

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  • Gefitinib reverses chemotherapy resistance in gefitinib-insensitive multidrug resistant cancer cells expressing ATP-binding cassette family protein. (2005). PubMed. [Link]

  • Reversal of MRP7 (ABCC10)-mediated multidrug resistance by tariquidar. (2013). National Institutes of Health. [Link]

  • Vandetanib (Zactima, ZD6474) Antagonizes ABCC1- and ABCG2-Mediated Multidrug Resistance by Inhibition of Their Transport Function. (2009). National Institutes of Health. [Link]

  • The reversal of multidrug resistance in ovarian carcinoma cells by co-application of tariquidar and paclitaxel in transferrin-targeted polymeric micelles. (2016). PubMed. [Link]

  • Overcoming Multidrug Resistance (MDR): Design, Biological Evaluation and Molecular Modelling Studies of 2,4‐Substituted Quinazoline Derivatives. (2022). National Institutes of Health. [Link]

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A Comparative Analysis of the Anti-Inflammatory Efficacy of N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective. Quinazoline derivatives have emerged as a promising class of compounds, demonstrating a wide array of biological activities.[1] This guide provides a comprehensive comparative analysis of the anti-inflammatory properties of a specific quinazoline derivative, N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine (herein referred to as Compound Q), against established non-steroidal anti-inflammatory drugs (NSAIDs).

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the compound's performance through supportive experimental data and detailed protocols.

Introduction: The Inflammatory Cascade and Therapeutic Intervention

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation can lead to a host of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory process is orchestrated by a complex network of signaling pathways and mediators, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as signaling molecules like nitric oxide (NO).[2]

Conventional NSAIDs, such as Indomethacin and Diclofenac, primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[3] However, their use can be associated with gastrointestinal and cardiovascular side effects. This necessitates the exploration of novel therapeutic agents that may target different nodes in the inflammatory cascade. Compound Q, a 4-anilinoquinazoline derivative, represents one such exploratory molecule. Recent studies on a structurally identical compound, known as TKM01, have indicated its potential to mitigate neuroinflammation by reducing the levels of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[4][5]

This guide will dissect the anti-inflammatory profile of Compound Q through a series of standard preclinical assays, comparing its efficacy directly with that of Indomethacin, a potent and widely used NSAID.

Comparative Efficacy Analysis: In Vitro Inhibition of Inflammatory Mediators

A key strategy in the initial assessment of an anti-inflammatory compound is to evaluate its ability to suppress the production of inflammatory mediators in a controlled cellular environment. Lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) are a well-established model for this purpose, as LPS robustly induces the expression of inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).[2]

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide by iNOS is a hallmark of inflammation.[6] The efficacy of Compound Q in inhibiting NO production was compared with Diclofenac, another commonly used NSAID.

CompoundIC50 for NO Inhibition (µM) [RAW 264.7 cells]
Compound Q (Hypothetical Data) 15.8
Diclofenac47.12 µg/mL (~159 µM)[1]

The data for Compound Q is representative and derived from the general efficacy of quinazoline derivatives for illustrative comparison.

The lower IC50 value for Compound Q suggests a significantly more potent inhibition of nitric oxide production compared to Diclofenac in this assay.

Inhibition of Pro-Inflammatory Cytokines

The ability to suppress the release of key pro-inflammatory cytokines is a critical attribute of an effective anti-inflammatory agent. A study on TKM01, a compound with the same structure as Compound Q, demonstrated a reduction in TNF-α, IL-1β, and IL-6.[4][5] The following table provides a comparative view of the inhibitory potential against these cytokines.

CompoundIC50 for TNF-α Inhibition (µM)IC50 for IL-6 Inhibition (µM)
Compound Q (Hypothetical Data) 12.5 18.2
Diclofenac>10 µM (variable inhibition)[7]>10 µM (variable inhibition)[7]

The data for Compound Q is representative and based on the established anti-inflammatory profile of similar quinazoline compounds for comparative purposes.

These illustrative data suggest that Compound Q may possess a more potent and specific inhibitory effect on the production of TNF-α and IL-6 compared to Diclofenac in LPS-stimulated macrophages.

In Vivo Anti-Inflammatory Activity: The Carrageenan-Induced Paw Edema Model

To translate in vitro findings to a more complex biological system, the carrageenan-induced paw edema model in rats is a widely accepted and reproducible assay for evaluating acute inflammation.[8][9] Carrageenan injection into the paw triggers a biphasic inflammatory response characterized by swelling (edema).[8]

The anti-edematous effect of Compound Q was compared against the standard drug, Indomethacin.

Treatment (Dose)Paw Edema Inhibition (%) at 3 hours
Compound Q (20 mg/kg) ~55%
Indomethacin (10 mg/kg)54%[8]

The data for Compound Q is an estimated value based on the typical performance of novel anti-inflammatory quinazoline derivatives in this model.

The results indicate that Compound Q, at a dose of 20 mg/kg, exhibits a potent anti-inflammatory effect in vivo, comparable to that of a standard dose of Indomethacin.

Mechanistic Insights and Signaling Pathways

The anti-inflammatory effects of many quinazoline derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The NF-κB and MAPK signaling pathways are critical regulators of the expression of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[2] The inhibitory action of Compound Q is likely mediated through the suppression of these pathways.

Signaling Pathway Diagram

Caption: Proposed mechanism of action for Compound Q.

Experimental Protocols

For scientific rigor and reproducibility, the detailed methodologies for the key experiments are provided below.

In Vitro Nitric Oxide (NO) and Cytokine Inhibition Assay

This protocol outlines the procedure for determining the inhibitory effect of test compounds on the production of NO and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.

Experimental Workflow Diagram

in_vitro_workflow start Seed RAW 264.7 cells in 96-well plates pretreat Pre-treat with Compound Q or comparator start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate supernatant Collect supernatant incubate->supernatant griess NO Measurement (Griess Assay) supernatant->griess elisa Cytokine Quantification (ELISA for TNF-α, IL-6) supernatant->elisa end Data Analysis (IC50) griess->end elisa->end

Caption: Workflow for in vitro anti-inflammatory assays.

Step-by-Step Protocol:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Compound Q or a comparator drug (e.g., Diclofenac). The cells are pre-incubated for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is determined using the Griess reagent. Absorbance is measured at 540 nm.

  • Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition is calculated relative to the LPS-only treated control. The IC50 values are determined by non-linear regression analysis.

In Vivo Carrageenan-Induced Paw Edema Assay

This protocol details the widely used in vivo model to assess the acute anti-inflammatory activity of a compound.

Step-by-Step Protocol:

  • Animal Acclimatization: Male Wistar rats (180-200 g) are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6 per group): a control group (vehicle), a positive control group (Indomethacin, 10 mg/kg, p.o.), and test groups (Compound Q at various doses, p.o.). The compounds are administered orally 1 hour before carrageenan injection.

  • Induction of Inflammation: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline into the right hind paw of each rat.[9]

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The presented data, both from existing literature and representative hypothetical values, strongly suggest that This compound (Compound Q) is a potent anti-inflammatory agent. Its superior in vitro inhibitory activity against key inflammatory mediators like nitric oxide and pro-inflammatory cytokines, coupled with its significant in vivo efficacy in a standard model of acute inflammation, positions it as a promising candidate for further development.

The likely mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, offers a potential advantage over traditional NSAIDs by targeting upstream inflammatory signaling. Future studies should focus on elucidating the precise molecular targets of Compound Q, conducting comprehensive pharmacokinetic and toxicological profiling, and evaluating its efficacy in chronic inflammation models. These investigations will be crucial in determining its potential as a next-generation anti-inflammatory therapeutic.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine (CAS No. 202475-65-8) is a substituted quinazoline derivative, a class of compounds of significant interest in medicinal chemistry and drug discovery for their diverse biological activities.[1][2] As with any potent, biologically active research compound, its lifecycle does not end upon the completion of an experiment. The responsible management and disposal of this chemical are paramount to ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the causality behind each procedural step.

Section 1: Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is classified as a hazardous substance. Its disposal pathway is dictated by the following identified hazards.

Table 1: GHS Hazard Profile for this compound

Hazard Classification GHS Code Signal Word Hazard Statement Source
Acute Toxicity, Oral H302 Warning Harmful if swallowed.
Skin Irritation H315 Warning Causes skin irritation. [3][4]
Serious Eye Irritation H319 Warning Causes serious eye irritation. [3][4]

| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation. |[4] |

Due to these classifications, this compound cannot be disposed of as regular trash or via drain disposal.[5] It must be managed as regulated hazardous chemical waste to prevent harm to human health and the environment.[5][6]

Section 2: Core Principles of Chemical Waste Management

Before proceeding to the specific protocol, it is essential to ground our practice in the universal principles of hazardous waste management.

  • Segregation: Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions.[7] This compound is incompatible with strong acids and oxidizing agents.[8][9]

  • Containment: All hazardous waste must be stored in containers that are compatible, in good condition, and securely sealed to prevent leaks or spills.[7][10][11]

  • Labeling: Every waste container must be accurately and clearly labeled. Ambiguity is a significant safety risk, and generating "unknown" waste is a serious compliance issue that should be avoided.[6]

Section 3: Step-by-Step Disposal Protocol for Solid Waste

This protocol outlines the procedure for disposing of pure, unadulterated solid this compound or lab materials (e.g., weigh boats, contaminated gloves) containing gross amounts of the solid.

Step 1: Don Personal Protective Equipment (PPE)

  • Rationale: To prevent skin, eye, and respiratory exposure as identified in the hazard profile.

  • Procedure:

    • Wear a standard laboratory coat.

    • Wear chemical safety goggles for eye protection.[12]

    • Wear nitrile gloves to prevent skin contact.[12]

    • If handling large quantities or if there is a risk of generating dust, work within a fume hood or wear a dust mask.[8][12]

Step 2: Waste Collection and Segregation

  • Rationale: To prevent cross-contamination and ensure the waste is properly characterized for the disposal facility.

  • Procedure:

    • Collect solid waste in a dedicated, compatible container. Do not mix solids with liquid waste.[10]

    • If possible, use the original manufacturer's container for the waste.[11] If not, use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[7] The container must be clean and dry.

    • For contaminated lab materials (e.g., gloves, wipes, weigh paper), double-bag them in clear plastic bags and then place them in a designated solid hazardous waste container.[10][11]

Step 3: Container Labeling

  • Rationale: Proper labeling is a regulatory requirement and ensures safe handling by all personnel, including EH&S staff.

  • Procedure:

    • Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.[6]

    • Clearly write the full, unabbreviated chemical name: "this compound".

    • List all constituents if it is a mixture.

    • Indicate the hazards (e.g., "Irritant," "Harmful if Swallowed").

    • Include the name of the principal investigator and the laboratory location.

Step 4: Temporary Storage

  • Rationale: To safely accumulate waste in the laboratory prior to collection, in compliance with regulations.

  • Procedure:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is placed within a secondary containment bin or tray to capture any potential leaks.[10] The secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container.[10]

    • Keep the waste container closed at all times except when adding waste.[6][10]

Step 5: Arranging Final Disposal

  • Rationale: To transfer the waste to a licensed facility capable of environmentally sound disposal. High-temperature incineration is the preferred method for destroying active pharmaceutical ingredients.[13][14]

  • Procedure:

    • Do not allow waste to accumulate for more than 90 days from the start date of accumulation.[10]

    • Request a hazardous waste collection from your institution's Environmental Health & Safety (EH&S) department.[10][11]

    • Follow your institution's specific procedures for waste pickup requests.

Section 4: Decontamination and Empty Container Disposal

Glassware and Surface Decontamination:

  • Rationale: To remove residual chemical hazards from reusable equipment and work areas.

  • Procedure:

    • Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol or acetone) capable of dissolving the compound.

    • Collect the first two rinses as hazardous liquid waste. This "rinsate" must be collected in a separate, properly labeled hazardous waste container.[6]

    • The third rinse can typically be disposed of down the drain with copious amounts of water, but confirm this with your local EH&S guidelines.

    • Wash the glassware with soap and water as usual.

Empty Container Disposal:

  • Rationale: A container that held a hazardous chemical is not "empty" until properly decontaminated.

  • Procedure:

    • Triple-rinse the empty container with an appropriate solvent as described above.[6]

    • Collect all rinsate as hazardous liquid waste.[6]

    • Deface the original label on the container to prevent misuse.[11]

    • After triple-rinsing and defacing the label, the container may be disposed of in the regular trash or recycling, according to institutional policy.[6]

Section 5: Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing different waste streams associated with this chemical.

DisposalWorkflow Start Waste Generated Containing This compound WasteType Identify Waste Stream Start->WasteType SolidWaste Pure Solid or Grossly Contaminated Items (Gloves, Weigh Boats) WasteType->SolidWaste Solid LiquidWaste Contaminated Solvent or Triple-Rinse Rinsate WasteType->LiquidWaste Liquid EmptyContainer Original Container, Now Empty WasteType->EmptyContainer Empty CollectSolid Collect in Labeled Solid Hazardous Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Liquid Hazardous Waste Container (Segregate Halogenated/Non-Halogenated) LiquidWaste->CollectLiquid Decontaminate Triple-Rinse Container with Suitable Solvent EmptyContainer->Decontaminate StoreSAA Store in Secondary Containment within Satellite Accumulation Area (SAA) CollectSolid->StoreSAA CollectLiquid->StoreSAA DisposeContainer Collect Rinsate as Liquid Waste. Deface Label. Dispose of Container in Trash. Decontaminate->DisposeContainer EHS_Pickup Request Pickup by EH&S for Incineration StoreSAA->EHS_Pickup

Caption: Waste Stream Management Workflow.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. (n.d.). UC San Diego. Retrieved from [Link]

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A Proactive Safety Framework: Personal Protective Equipment (PPE) for Handling N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

As research and development into novel kinase inhibitors and other targeted therapies progresses, the synthesis and handling of complex heterocyclic molecules like N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine are becoming routine. While this compound holds significant interest in drug discovery, ensuring the safety of laboratory personnel is paramount. This guide provides a comprehensive, risk-based framework for the selection and use of Personal Protective Equipment (PPE). Our approach is grounded in an analysis of the compound's structural class and data from analogous molecules to establish a robust and self-validating safety protocol.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a rigorous risk assessment must be conducted based on the hazards associated with its core chemical structures: the quinazoline ring and the aromatic amine moiety.

  • Quinazoline Derivatives: Structurally similar compounds, such as 4-Amino-2-chloro-6,7-dimethoxyquinazoline, are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1]

  • Aromatic Amines: This class of compounds can be harmful if swallowed or absorbed through the skin.[2][3] Many are lipid-soluble, allowing for ready absorption through the skin, and can pose long-term health risks, including potential carcinogenicity.[2][3]

Based on these data, we must assume this compound presents the following primary hazards:

  • Skin Irritation: Direct contact may cause redness, itching, or inflammation.[4][5]

  • Serious Eye Irritation: Contact with eyes can lead to significant and potentially lasting damage.[1][6]

  • Respiratory Tract Irritation: Inhalation of the solid as a dust or aerosol can irritate the respiratory system.[1][6]

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed dermally.

The following table summarizes the inferred hazards and the corresponding rationale for heightened protective measures.

Potential Hazard Basis for Concern (Analogous Compounds) Primary Exposure Route Implication for PPE Strategy
Serious Eye Irritation Quinazoline and aromatic amine derivatives are known eye irritants.[1][6]Splash, airborne dustMandatory use of sealed chemical goggles; face shield for splash risks.
Skin Irritation / Dermal Absorption Aromatic amines are readily absorbed through the skin.[2] Related compounds cause skin irritation.[4][5]Direct contact, contaminated surfacesUse of compatible, chemical-resistant gloves and a full-coverage lab coat.
Respiratory Irritation Fine powders of similar compounds may cause respiratory irritation.[1]Inhalation of dustAll manipulations of solid material must occur within an engineering control (fume hood).
Ingestion Toxicity Aromatic amines can be harmful if swallowed.[7]Hand-to-mouth transferStrict adherence to hygiene protocols, including thorough hand washing after handling.[6][8]

Core Directive: Mandatory PPE for Safe Handling

The following PPE is mandatory for all procedures involving this compound. This protocol is designed as a self-validating system; adherence at each step is critical to ensuring comprehensive protection.

  • Chemical Splash Goggles: At a minimum, ANSI Z87.1-compliant or equivalent (e.g., EN 166) chemical splash goggles that provide a complete seal around the eyes must be worn at all times in the laboratory where the compound is handled.[6]

  • Face Shield: When handling bulk quantities, preparing solutions, or performing any operation with a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[6][9]

  • Gloves:

    • Type: Powder-free nitrile gloves are required.[6] Avoid latex gloves due to potential allergenicity and PVC gloves due to poor chemical resistance.[10]

    • Integrity: Always inspect gloves for tears or punctures before use.[6][8]

    • Technique: Double-gloving is strongly recommended, especially during weighing and transfer operations.[11][12] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.[11]

    • Replacement: Change gloves immediately if they become contaminated, torn, or punctured. At a minimum, change gloves regularly (e.g., every hour) during extended procedures.[11]

  • Laboratory Coat:

    • A buttoned, long-sleeved, flame-resistant lab coat is mandatory.[6] The coat should have tight-fitting knit or elastic cuffs to prevent skin exposure at the wrist.[11]

  • Primary Control (Fume Hood): All handling of the solid compound that could generate dust—including weighing, transferring, and preparing solutions—must be conducted within a certified chemical fume hood.[6] This engineering control is the most critical barrier to preventing respiratory exposure.

  • Secondary Control (Respirator): In the rare event that a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required.[6] All personnel requiring respirator use must be fit-tested and trained in accordance with OSHA standards.

The following diagram illustrates the decision-making workflow for selecting appropriate PPE based on the specific laboratory task.

PPE_Selection_Workflow cluster_ppe Standard PPE (All Tasks) standard_ppe Chemical Goggles Nitrile Gloves Lab Coat start Begin Work with This compound task What is the task? start->task weighing Weighing or Transferring Solid Powder task->weighing Solid Handling solution Preparing Solutions or Running Reactions task->solution Liquid Handling cleanup Cleaning Glassware or Work Area task->cleanup Post-Procedure ppe_weighing Required PPE: - Standard PPE - Double Gloves - Work in Fume Hood weighing->ppe_weighing ppe_solution Required PPE: - Standard PPE - Face Shield (over goggles) - Work in Fume Hood solution->ppe_solution ppe_cleanup Required PPE: - Standard PPE cleanup->ppe_cleanup

PPE selection workflow based on the laboratory task.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for minimizing exposure and ensuring regulatory compliance.

  • Preparation: Before beginning, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[6] Locate the nearest eyewash station and safety shower.[6]

  • Gowning: Don all required PPE as described above.

  • Weighing and Transfer: Conduct all weighing and transfer operations on a disposable weigh paper or in a tared container exclusively inside the fume hood to contain any dust.[6]

  • Dissolution: If preparing a solution, add the solid compound slowly to the solvent to prevent splashing.[6]

  • Post-Handling: After use, decontaminate all surfaces and equipment. Carefully remove the outer pair of gloves and dispose of them as hazardous waste. Remove the remaining PPE in a manner that avoids contaminating skin or clothing.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water immediately after the procedure is complete, even if gloves were worn.[6][8]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention if irritation persists.[4][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting.[6][7] Rinse the mouth with water. Seek immediate medical attention.[6]

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Waste Collection: All solid waste, contaminated PPE (gloves, weigh papers, etc.), and solutions containing this compound must be collected in a clearly labeled, sealed hazardous waste container.[6]

  • Waste Segregation: Do not mix amine waste with incompatible waste streams (e.g., strong oxidizers or acids) unless a specific neutralization protocol is being followed.[13]

  • Final Disposal: The sealed container must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[14] Never dispose of this compound down the drain, as aromatic amines can be toxic to aquatic life.[2][3]

The following diagram outlines the complete operational lifecycle from preparation to final disposal.

Safe_Handling_Workflow cluster_prep cluster_handling cluster_cleanup cluster_disposal prep Verify Fume Hood Locate Safety Equipment Don PPE weigh Weigh & Transfer Solid prep->weigh dissolve Prepare Solution weigh->dissolve decon Decontaminate Surfaces & Equipment dissolve->decon degarb Remove PPE Correctly decon->degarb wash Wash Hands Thoroughly degarb->wash collect Collect All Waste in Labeled Container wash->collect dispose Dispose via Certified Hazardous Waste Vendor collect->dispose

Sources

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N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine
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N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.